molecular formula C10H7F2N3O B194809 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone CAS No. 86404-63-9

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

カタログ番号: B194809
CAS番号: 86404-63-9
分子量: 223.18 g/mol
InChIキー: XCHRPVARHBCFMJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, commonly known as DFTA, is a vital chemical intermediate in pharmaceutical research and development. Its primary application is in the synthesis of azole-based antifungal medications, such as Fluconazole and related compounds . The compound serves as a crucial building block in the chemical pathway for producing these therapeutic agents, which function by inhibiting the fungal enzyme lanosterol 14-alpha demethylase, thereby disrupting ergosterol synthesis in fungal cell membranes . The molecular structure of DFTA has been well-characterized by X-ray crystallography, confirming the spatial orientation of its difluorophenyl and triazole rings . This compound is supplied as a cream-colored crystalline powder with a melting point range of 102.4°C to 106.9°C and is freely soluble in methanol and methylene chloride . It is critical to note that this product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use. Appropriate personal protective equipment should be worn during handling, and the material should be stored in a cool, dry, and well-ventilated place with containers tightly closed.

特性

IUPAC Name

1-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O/c11-7-1-2-8(9(12)3-7)10(16)4-15-6-13-5-14-15/h1-3,5-6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHRPVARHBCFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70235529
Record name 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70235529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86404-63-9
Record name 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86404-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086404639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70235529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.322
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DIFLUORO-.ALPHA.-(1H-1,2,4-TRIAZOLYL)ACETOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXI8R9R915
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: Core Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a key chemical intermediate in the pharmaceutical industry. The document details its physicochemical characteristics, provides established experimental protocols for its synthesis and characterization, and illustrates its critical role in the synthetic pathways of prominent triazole-based antifungal agents. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies for key experiments are described to facilitate replication and further research.

Core Properties

This compound, also known as DFTA, is a vital building block in the synthesis of azole antifungal drugs such as Fluconazole and Voriconazole. Its chemical structure, incorporating a difluorophenyl group and a triazole moiety, is fundamental to its utility in constructing these therapeutically important molecules.

Physicochemical Data

The core physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference(s)
IUPAC Name This compound
Synonyms DFTA, 2,4-Difluoro-α-(1H-1,2,4-triazolyl)acetophenone
CAS Number 86404-63-9
Molecular Formula C₁₀H₇F₂N₃O
Molecular Weight 223.18 g/mol
Appearance White to creamish or pale beige crystalline powder/solid
Melting Point 102.4 - 107 °C
Boiling Point 388.0 ± 52.0 °C at 760 mmHg (Predicted)
Solubility Freely soluble in Methanol and Methylene dichloride
Purity (by HPLC) ≥99%
Spectroscopic and Structural Data

Spectroscopic data is critical for the identification and purity assessment of this compound. Key identifiers from various analytical techniques are provided below.

ParameterValueReference(s)
InChI InChI=1S/C10H7F2N3O/c11-7-1-2-8(9(12)3-7)10(16)4-15-6-13-5-14-15/h1-3,5-6H,4H2
InChI Key XCHRPVARHBCFMJ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)F)C(=O)CN2C=NC=N2
¹H NMR (CDCl₃) δ 5.61 (s, 2H), 7.21–7.24 (m, 1H), 7.33–7.36 (m, 2H), 8.02 (s, 1H), 8.22 (s, 1H)
IR (KBr, cm⁻¹) 3055, 2981, 1707, 1621, 1513, 1489, 1419, 1258, 1138, 839, 680
HRMS (ESI, QTOF) [M]⁺ m/z calculated for C₁₀H₇F₂N₃O: 224.0557; found: 224.0655

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for researchers. The following protocols are based on established procedures.

Synthesis Protocol

The synthesis of this compound is typically achieved through the reaction of a phenacyl halide with a triazole.

Reaction: 2-chloro-1-(2,4-difluorophenyl)ethan-1-one with 1H-1,2,4-triazole.

Materials:

  • 2-chloro-1-(2,4-difluorophenyl)ethan-1-one

  • 1H-1,2,4-triazole

  • Potassium carbonate

  • Acetone

  • Ice-water

  • Sodium bicarbonate

Procedure:

  • To a stirred solution of 1H-1,2,4-triazole and potassium carbonate in acetone, add 2-chloro-1-(2,4-difluorophenyl)ethan-1-one dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Adjust the pH of the aqueous solution to 6 with sodium bicarbonate.

  • Collect the resulting white precipitate by filtration.

  • Wash the solid with water and dry under vacuum to yield the crude product.

  • For purification, recrystallize the crude product from dry ethanol.

Characterization Protocols
  • Instrument: Bruker Avance 400 MHz spectrometer or equivalent.

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS).

  • ¹H NMR: Acquire the spectrum at 400 MHz. Chemical shifts are reported in ppm relative to TMS.

  • ¹³C NMR: Acquire the spectrum at 100 MHz. Chemical shifts are reported in ppm relative to TMS.

  • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Analysis: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Instrument: Agilent 6520 Q-TOF LC/MS system or equivalent.

  • Ionization Method: Electrospray ionization (ESI) in positive ion mode.

  • Analysis: Introduce the sample, dissolved in a suitable solvent like methanol, into the mass spectrometer. Acquire the mass spectrum to determine the accurate mass-to-charge ratio (m/z).

Synthetic Pathways and Applications

This compound is a cornerstone intermediate for the synthesis of clinically significant antifungal drugs. Its structure provides the necessary triazole and difluorophenyl moieties that are characteristic of many potent inhibitors of fungal lanosterol 14-alpha-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.

Synthesis of Voriconazole

The following diagram illustrates the synthetic workflow for producing Voriconazole, where this compound is a key starting material.

Voriconazole_Synthesis A 1-(2,4-Difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone B Condensation with 4-chloro-6-ethyl-5-fluoropyrimidine A->B Organolithium derivative C (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)- 2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol B->C D Voriconazole C->D Reduction & Resolution Fluconazole_Synthesis A 1-(2,4-Difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone B Reaction with Epichlorohydrin A->B C Oxirane Intermediate B->C D Reaction with 1H-1,2,4-triazole C->D E Fluconazole D->E

An In-depth Technical Guide to the Physicochemical Characteristics of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, commonly referred to as DFTA, is a pivotal chemical intermediate in the pharmaceutical industry.[1][2] Its significance lies primarily in its role as a crucial building block for the synthesis of potent azole-based antifungal medications, most notably fluconazole and voriconazole.[1][2] These therapeutic agents function by inhibiting the fungal enzyme lanosterol 14α-demethylase, which disrupts the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of DFTA.

Physicochemical Characteristics

The fundamental physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for researchers.

PropertyValueReferences
IUPAC Name This compound[1][3]
Synonyms DFTA, 2,4-Difluoro-α-(1H-1,2,4-triazolyl)acetophenone, Voriconazole Impurity A, Fluconazole Impurity E[4][5][6]
CAS Number 86404-63-9[1][4][7]
Molecular Formula C₁₀H₇F₂N₃O[1][3][4]
Molecular Weight 223.18 g/mol [1][3][4]
Appearance White to pale beige or creamish crystalline powder[2][4][8]
Melting Point 102.4 - 107 °C[2][4][9]
Boiling Point 388.0 ± 52.0 °C at 760 mmHg (Predicted)[4]
Density 1.39 ± 0.1 g/cm³ (Predicted)[4][8]
Solubility Freely soluble in methanol and methylene chloride.[1][2]
InChI Key XCHRPVARHBCFMJ-UHFFFAOYSA-N[1][3]
Canonical SMILES C1=CC(=C(C=C1F)F)C(=O)CN2C=NC=N2[2][3]

Experimental Protocols

Synthesis of this compound

A common synthetic route to DFTA involves a two-step process:

  • Friedel-Crafts Acylation: The synthesis typically begins with the Friedel-Crafts acylation of 1,3-difluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield α-chloro-2,4-difluoroacetophenone.[10][11]

  • Nucleophilic Substitution: The resulting α-chloro-2,4-difluoroacetophenone is then reacted with 1,2,4-triazole. This nucleophilic substitution reaction, often carried out in a suitable solvent like ethyl acetate with a base such as triethylamine, results in the formation of this compound.[11][12]

An alternative approach involves the use of nano-silica supported sulfuric acid (nano-SSA) as a green catalyst for the N1-alkylation of 1H-1,2,4-triazole with α-chloro-2,4-difluoroacetophenone, which has been shown to improve reaction yield and reduce reaction time.[10]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of DFTA and for quantifying it in pharmaceutical formulations.[2]

  • Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of the compound.[2][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to elucidate the chemical structure of the molecule.[12][13]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.[13]

  • X-ray Crystallography: The precise three-dimensional arrangement of atoms in the crystalline state has been determined by single-crystal X-ray diffraction.[1][14]

Biological Significance and Mechanism of Action

As a key intermediate for azole antifungals, the biological relevance of DFTA is intrinsically linked to the mechanism of action of these drugs. Azole antifungals, synthesized from DFTA, target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1] This enzyme is critical for the conversion of lanosterol to ergosterol. By inhibiting this enzyme, the synthesis of ergosterol is disrupted, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane.[1]

Ergosterol_Biosynthesis_Inhibition cluster_inhibition Inhibition by Azole Antifungals Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol DFTA 1-(2,4-Difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone Azole_Antifungals Azole Antifungals (e.g., Fluconazole) DFTA->Azole_Antifungals Synthesis Azole_Antifungals->Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by azole antifungals synthesized from DFTA.

Experimental Workflow for Synthesis and Analysis

The general workflow from synthesis to characterization of this compound is outlined below.

Synthesis_Analysis_Workflow Start Starting Materials: 1,3-Difluorobenzene & Chloroacetyl Chloride Friedel_Crafts Friedel-Crafts Acylation Start->Friedel_Crafts Intermediate α-Chloro-2,4- difluoroacetophenone Friedel_Crafts->Intermediate Nucleophilic_Sub Nucleophilic Substitution with 1,2,4-Triazole Intermediate->Nucleophilic_Sub Crude_Product Crude DFTA Nucleophilic_Sub->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Pure_Product Pure DFTA Purification->Pure_Product Analysis Analytical Characterization Pure_Product->Analysis HPLC HPLC Analysis->HPLC MS Mass Spectrometry Analysis->MS NMR NMR Spectroscopy Analysis->NMR IR IR Spectroscopy Analysis->IR

Caption: General workflow for the synthesis and analysis of DFTA.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development. Its well-defined physicochemical properties and established synthetic routes make it a reliable precursor for the production of essential antifungal agents. A thorough understanding of its characteristics is paramount for researchers and scientists involved in the development and quality control of azole-based pharmaceuticals.

References

An In-depth Technical Guide to 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS Number: 86404-63-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, commonly referred to as DFTA (2,4-Difluoro-α-(1H-1,2,4-triazolyl)acetophenone), is a pivotal chemical intermediate in the pharmaceutical industry. Its significance lies primarily in its role as a key building block in the synthesis of potent azole-based antifungal drugs, most notably fluconazole and voriconazole. These antifungal agents are critical in the treatment of a wide range of fungal infections, from superficial candidiasis to life-threatening systemic mycoses, particularly in immunocompromised patients.

This technical guide provides a comprehensive overview of DFTA, encompassing its chemical and physical properties, detailed synthesis protocols, its role in the mechanism of action of azole antifungals, and its applications in drug development and research.

Chemical and Physical Properties

DFTA is a white to pale brown crystalline solid. Its chemical structure incorporates a 2,4-difluorophenyl group and a 1H-1,2,4-triazole moiety, both of which are crucial for its reactivity and its function as a pharmacophore precursor. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReferences
CAS Number 86404-63-9
Molecular Formula C₁₀H₇F₂N₃O
Molecular Weight 223.18 g/mol
IUPAC Name This compound
Synonyms 2,4-Difluoro-α-(1H-1,2,4-triazolyl)acetophenone, DFTA, Fluconazole impurity E, Voriconazole related compound C
Appearance White to pale brown solid/crystalline powder
Melting Point 103-107 °C
Boiling Point 388 °C at 760 mmHg
Density 1.39 g/cm³
Solubility Slightly soluble in chloroform and methanol. Soluble in acetone and dichloromethane.
Storage Store at room temperature in a cool, dry place.

Synthesis of this compound

The synthesis of DFTA is a critical process in the manufacturing of azole antifungal drugs. Several synthetic routes have been developed, with a common pathway involving the reaction of a halo-substituted difluoroacetophenone with 1H-1,2,4-triazole.

Experimental Protocol: Synthesis from 2-Chloro-2',4'-difluoroacetophenone

A widely used method for the synthesis of DFTA involves the nucleophilic substitution of the α-halogen of 2-chloro-2',4'-difluoroacetophenone with 1H-1,2,4-triazole.

Materials:

  • 2-Chloro-2',4'-difluoroacetophenone

  • 1H-1,2,4-triazole

  • Triethylamine

  • Ethyl acetate

  • Isopropanol

  • Hydrochloric acid (HCl)

Procedure:

  • A mixture of 1,2,4-triazole (0.44 mole) and triethylamine (0.15 mole) is prepared in refluxing ethyl acetate (186 ml).

  • A solution of 2-chloro-2',4'-difluoroacetophenone (0.2 mole) in ethyl acetate (80 ml) is added to the refluxing mixture.

  • The reaction mixture is maintained at reflux for six hours.

  • After cooling to room temperature, any insoluble materials are removed by filtration.

  • The filtrate is washed twice with water (2 x 200 ml).

  • The ethyl acetate is removed by distillation under reduced pressure to yield the crude product.

  • For purification and conversion to the hydrochloride salt, the crude product is dissolved in ethyl acetate (150 ml).

  • A 25% w/v solution of HCl gas in isopropanol is added.

  • The mixture is granulated at 0°C for one hour.

  • The solid product is collected by filtration and dried to yield this compound hydrochloride.

Yield: Approximately 40%

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of DFTA.

G Synthesis Workflow of DFTA A 2-Chloro-2',4'-difluoroacetophenone C Reaction Mixture (Ethyl Acetate, Triethylamine, Reflux) A->C B 1H-1,2,4-Triazole B->C D Crude this compound C->D Nucleophilic Substitution E Purification (Washing, Distillation) D->E F Pure this compound E->F

Caption: General workflow for the synthesis of DFTA.

Mechanism of Action in Antifungal Drug Synthesis

DFTA itself exhibits some antifungal activity, particularly against Candida albicans and Candida parapsilosis. However, its primary importance is as a precursor to more potent triazole antifungals like fluconazole. These drugs function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a key component of the ergosterol biosynthesis pathway.

Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting lanosterol 14α-demethylase, triazole antifungals prevent the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The disruption of the cell membrane's integrity and function ultimately leads to the inhibition of fungal growth and cell death.

Ergosterol Biosynthesis Pathway and Site of Azole Inhibition

The following diagram illustrates the ergosterol biosynthesis pathway and highlights the point of inhibition by azole antifungals.

G Ergosterol Biosynthesis Pathway and Azole Inhibition cluster_pathway Ergosterol Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase (Allylamine inhibition) Lanosterol Lanosterol Squalene epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (CYP51A1) Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Essential Component Azole Antifungals\n(e.g., Fluconazole) Azole Antifungals (e.g., Fluconazole) Azole Antifungals\n(e.g., Fluconazole)->Lanosterol Inhibits

Caption: The ergosterol biosynthesis pathway and the inhibitory action of azole antifungals.

Applications in Drug Development and Research

The principal application of this compound is as a key intermediate in the synthesis of fluconazole and voriconazole.

Synthesis of Fluconazole

DFTA is a direct precursor to fluconazole. The synthesis involves the reaction of DFTA with a suitable epoxide-forming reagent, followed by the introduction of a second triazole ring.

Experimental Protocol: Conversion of DFTA to Fluconazole (General Scheme)

  • Epoxidation: DFTA is reacted with trimethylsulfoxonium iodide in the presence of a base (e.g., sodium hydride) to form an epoxide intermediate, 2-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane.

  • Ring Opening: The epoxide is then reacted with 1H-1,2,4-triazole in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF). This opens the epoxide ring and introduces the second triazole moiety, yielding fluconazole.

  • Purification: The crude fluconazole is then purified by recrystallization or chromatography.

Role as a Reference Standard and Impurity

Due to its role in the synthesis of fluconazole and voriconazole, DFTA is also used as a reference standard in the quality control of these active pharmaceutical ingredients (APIs). It is classified as "Fluconazole Impurity E" and "Voriconazole Related Compound C" in some pharmacopeias. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to detect and quantify its presence to ensure the purity and safety of the final drug products.

Analytical Method: HPLC for Purity Analysis (General Protocol)

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water (with a possible modifier like formic acid or trifluoroacetic acid) is commonly employed.

  • Detection: UV detection at a wavelength around 260 nm is suitable for detecting the aromatic and triazole chromophores.

  • Standard: A certified reference standard of DFTA is used to identify and quantify the impurity peak in the API sample.

Research Applications

The difluorophenyl and triazole moieties are known to be important for biological activity. As such, DFTA and its derivatives are valuable scaffolds for the development of new therapeutic agents. Researchers have used DFTA as a starting material for the synthesis of novel compounds with potential antifungal or other medicinal properties.

Conclusion

This compound (CAS No. 86404-63-9) is a compound of significant importance to the pharmaceutical industry. Its role as a key intermediate in the synthesis of essential azole antifungal drugs like fluconazole and voriconazole underscores its value. A thorough understanding of its chemical properties, synthesis, and the mechanism of action of the drugs derived from it is crucial for researchers, scientists, and professionals involved in drug development and manufacturing. The continued exploration of DFTA and its derivatives may lead to the discovery of new and improved therapeutic agents.

An In-depth Technical Guide to the Molecular Structure of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a key intermediate in the synthesis of azole-based antifungal agents. This document details its chemical and physical properties, three-dimensional molecular geometry derived from crystallographic studies, and its crucial role in the development of pharmaceuticals such as fluconazole. Detailed experimental protocols for its synthesis and characterization are also presented, alongside graphical representations of its synthetic pathway and mechanism of action of the resulting antifungal drugs.

Introduction

This compound, commonly referred to as DFTA, is a vital chemical intermediate in pharmaceutical research and development.[1][2] Its molecular structure, featuring a difluorophenyl group and a triazole moiety, is a critical determinant of its reactivity and its efficacy as a precursor for potent therapeutic agents.[1] The primary application of DFTA lies in the synthesis of azole antifungal medications, most notably fluconazole.[1][2] These drugs function by inhibiting the fungal enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a critical component of fungal cell membranes.[1] This guide offers an in-depth analysis of the molecular architecture of DFTA, providing valuable data for researchers in medicinal chemistry and drug development.

Molecular Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₇F₂N₃O[3]
Molecular Weight 223.18 g/mol [1][3]
CAS Number 86404-63-9[1][3]
Appearance White to Pale Beige Solid[4]
Melting Point 103-107 °C[4]
Boiling Point 388.0 ± 52.0 °C at 760 mmHg[4]
Density 1.39 ± 0.1 g/cm³ (Predicted)[4]

Three-Dimensional Molecular Structure

The precise three-dimensional arrangement of atoms in this compound has been elucidated through single-crystal X-ray diffraction studies.[5][6] These studies reveal a non-planar conformation, with the difluorophenyl and triazole rings oriented at a significant angle to each other.

Crystallographic Data

The key crystallographic parameters and selected geometric data are presented in the following table.

ParameterValueReference
Crystal System Triclinic[5]
Space Group P-1[5]
Dihedral Angle (Difluorophenyl and Triazole Rings) 84.00 (4)°[5][6]
Intermolecular Interactions C—H···N hydrogen bonds[5][6]

The significant dihedral angle of 84.00 (4)° between the planar difluorophenyl and triazole rings is a defining feature of the molecule's conformation in the solid state.[5][6] This twisted arrangement is stabilized by intermolecular C—H···N hydrogen bonds, which link adjacent molecules within the crystal lattice.[5][6]

Experimental Protocols

Synthesis of this compound

The following protocol is based on the synthesis described in the literature.[6]

Materials:

  • 2-Chloro-2',4'-difluoroacetophenone

  • 1H-1,2,4-Triazole

  • Potassium Carbonate (K₂CO₃)

  • Benzyltriethylammonium chloride

  • Acetone

  • Hydrochloric Acid (1 mol L⁻¹)

  • Sodium Bicarbonate (NaHCO₃)

  • Ice

Procedure:

  • To a flask equipped with a mechanical stirrer and a dropping funnel, add 1H-1,2,4-triazole (130 mmol), potassium carbonate (130 mmol), benzyltriethylammonium chloride (4.39 mmol), and acetone (100 ml).

  • Cool the mixture to 273 K (0 °C) using an ice bath.

  • Slowly add 2-chloro-2',4'-difluoroacetophenone (100 mmol) dropwise to the stirred mixture.

  • Continue stirring the reaction mixture for 4 hours at 273 K.

  • After the reaction is complete, pour the mixture into 200 ml of ice-water.

  • Add 50 ml of 1 mol L⁻¹ hydrochloric acid to the mixture.

  • Filter the solution.

  • Adjust the pH of the filtrate to 6 with sodium bicarbonate.

  • A white precipitate of this compound will form.

  • Collect the precipitate by filtration. The reported yield is approximately 82.6%.[5]

Purification for X-ray Analysis: Suitable crystals for X-ray diffraction can be obtained by dissolving the crude product (0.1 g) in dry ethanol (3 ml) and allowing the solution to evaporate slowly at room temperature over approximately 10 days.[5][6]

Visualizations

Synthetic Pathway of Fluconazole

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of the antifungal drug Fluconazole.

fluconazole_synthesis cluster_start Starting Materials cluster_reaction Further Reactions 2_Chloro_2_4_difluoroacetophenone 2-Chloro-2',4'- difluoroacetophenone DFTA 1-(2,4-Difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone (DFTA) 2_Chloro_2_4_difluoroacetophenone->DFTA 1H_1_2_4_triazole 1H-1,2,4-Triazole 1H_1_2_4_triazole->DFTA Reaction_Steps Multi-step Reaction Sequence DFTA->Reaction_Steps Fluconazole Fluconazole Reaction_Steps->Fluconazole DFTA_synthesis_workflow Start Start: Combine Reactants (Triazole, K₂CO₃, Catalyst, Acetone) Cooling Cool to 0°C Start->Cooling Addition Slowly add 2-Chloro-2',4'-difluoroacetophenone Cooling->Addition Stirring Stir for 4 hours Addition->Stirring Quenching Pour into Ice-Water Stirring->Quenching Acidification Add HCl Quenching->Acidification Filtration1 Filter the Solution Acidification->Filtration1 Neutralization Adjust pH to 6 with NaHCO₃ Filtration1->Neutralization Precipitation Collect White Precipitate (DFTA) Neutralization->Precipitation End End: Purified DFTA Precipitation->End Azole_MoA cluster_membrane Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Fungal Cytochrome P450) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Biosynthesis Membrane Fungal Cell Membrane (Disrupted) Enzyme->Membrane Depletion of Ergosterol leads to Fluconazole Fluconazole Fluconazole->Enzyme Inhibition

References

The Core of Fluconazole Synthesis: An In-depth Technical Guide to Key Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic routes for fluconazole, an essential triazole antifungal agent. The focus is on the key intermediates, providing detailed experimental protocols, quantitative data, and process visualizations to aid in research, development, and optimization of fluconazole synthesis.

Introduction

Fluconazole, chemically known as 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, is a widely used antifungal drug effective against a broad spectrum of fungal infections.[1] Its synthesis has been the subject of extensive research, leading to the development of several efficient synthetic pathways. This guide will primarily focus on two well-established routes, proceeding through distinct key intermediates:

  • Route 1: Synthesis via the oxirane intermediate, 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole .

  • Route 2: Synthesis via the dichlorinated alcohol intermediate, 1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol .

Route 1: The Oxirane Intermediate Pathway

This is a widely adopted and well-documented method for fluconazole synthesis. The central strategy involves the construction of the core structure through the formation and subsequent ring-opening of a key epoxide intermediate.

Synthetic Pathway Overview

The synthesis via the oxirane intermediate can be visualized as a multi-step process, commencing from readily available starting materials.

Fluconazole Synthesis via Oxirane Intermediate cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Epoxidation cluster_3 Step 4: Ring Opening 1,3-Difluorobenzene 1,3-Difluorobenzene 2-Chloro-2',4'-difluoroacetophenone 2-Chloro-2',4'-difluoroacetophenone 1,3-Difluorobenzene->2-Chloro-2',4'-difluoroacetophenone Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->2-Chloro-2',4'-difluoroacetophenone AlCl3 AlCl3 AlCl3->2-Chloro-2',4'-difluoroacetophenone Catalyst 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone 2-Chloro-2',4'-difluoroacetophenone->2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone 1,2,4-Triazole 1,2,4-Triazole 1,2,4-Triazole->2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone Oxirane Intermediate 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone->Oxirane Intermediate Trimethylsulfoxonium iodide Trimethylsulfoxonium iodide Trimethylsulfoxonium iodide->Oxirane Intermediate NaOH NaOH NaOH->Oxirane Intermediate Base Fluconazole Fluconazole Oxirane Intermediate->Fluconazole 1,2,4-Triazole_2 1,2,4-Triazole 1,2,4-Triazole_2->Fluconazole K2CO3 K2CO3 K2CO3->Fluconazole Base

Caption: Synthetic pathway of fluconazole via the oxirane intermediate.

Experimental Protocols

Reaction: Friedel-Crafts acylation of 1,3-difluorobenzene with chloroacetyl chloride.

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., dichloromethane), add 1,3-difluorobenzene.

  • Cool the mixture to 0-5 °C.

  • Slowly add chloroacetyl chloride to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or HPLC).

  • Quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

ParameterValueReference
Solvent Dichloromethane[2]
Catalyst Anhydrous AlCl₃[3][4]
Temperature 0-5 °C initially, then room temperature[2]
Yield ~98%[2]

Reaction: N-alkylation of 1,2,4-triazole with 2-chloro-2',4'-difluoroacetophenone.

Procedure:

  • To a solution of 1,2,4-triazole in a suitable solvent (e.g., ethyl acetate), add a base such as triethylamine.[5]

  • Heat the mixture to reflux.

  • Add a solution of 2-chloro-2',4'-difluoroacetophenone in the same solvent dropwise to the refluxing mixture.[5]

  • Continue refluxing for several hours until the reaction is complete (monitored by TLC or HPLC).[5]

  • Cool the reaction mixture, filter to remove any solids, and wash the filtrate with water.[5]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization. A yield of approximately 40% for the hydrochloride salt has been reported.[5]

ParameterValueReference
Solvent Ethyl acetate[3][4][5]
Base Triethylamine[3][4][5]
Temperature Reflux[3][4][5]
Yield (hydrochloride salt) 40%[5]

Reaction: Epoxidation of the ketone using a sulfur ylide generated from trimethylsulfoxonium iodide.

Procedure:

  • To a mixture of 2',4'-difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone and trimethylsulfoxonium iodide in a suitable solvent system (e.g., toluene and water), add a strong base like sodium hydroxide.[3][4]

  • Heat the mixture with vigorous stirring for several hours.

  • Cool the reaction mixture and separate the organic layer.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude oxirane intermediate can be purified by recrystallization. A reported yield is around 55%.[2]

ParameterValueReference
Reagents Trimethylsulfoxonium iodide, NaOH[3][4]
Solvent Toluene/Water[3][4]
Temperature 60 °C[6]
Yield 55%[2]

Reaction: Ring-opening of the oxirane intermediate with 1,2,4-triazole.

Procedure:

  • To a solution of the oxirane intermediate in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add 1,2,4-triazole and a base like potassium carbonate.[3][4]

  • Heat the reaction mixture at an elevated temperature (e.g., 90 °C) for a few hours.[7]

  • Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture and pour it into water to precipitate the crude fluconazole.

  • Filter the precipitate, wash with water, and dry.

  • Purify the crude fluconazole by recrystallization from a suitable solvent (e.g., isopropanol/water). A yield of 56.04% after crystallization has been reported.[8]

ParameterValueReference
Solvent N,N-Dimethylformamide (DMF)[3][4]
Base Potassium Carbonate (K₂CO₃)[3][4]
Temperature 90 °C[7]
Yield (after crystallization) 56.04%[8]

Experimental Workflow

Experimental Workflow - Route 1 cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Epoxidation cluster_step4 Step 4: Ring Opening s1_start Mix AlCl3 and 1,3-Difluorobenzene s1_add Add Chloroacetyl Chloride at 0-5°C s1_start->s1_add s1_react Stir at Room Temperature s1_add->s1_react s1_quench Quench with Ice/HCl s1_react->s1_quench s1_extract Extract and Purify s1_quench->s1_extract s1_product 2-Chloro-2',4'-difluoroacetophenone s1_extract->s1_product s2_start Mix 1,2,4-Triazole and Triethylamine s1_product->s2_start s2_reflux Heat to Reflux s2_start->s2_reflux s2_add Add Ketone Solution s2_reflux->s2_add s2_react Continue Reflux s2_add->s2_react s2_workup Cool, Filter, and Wash s2_react->s2_workup s2_product 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone s2_workup->s2_product s3_start Mix Ketone, TMSOI, and NaOH s2_product->s3_start s3_heat Heat with Vigorous Stirring s3_start->s3_heat s3_extract Separate and Purify s3_heat->s3_extract s3_product Oxirane Intermediate s3_extract->s3_product s4_start Mix Oxirane, 1,2,4-Triazole, and K2CO3 in DMF s3_product->s4_start s4_heat Heat to 90°C s4_start->s4_heat s4_precipitate Precipitate in Water s4_heat->s4_precipitate s4_purify Filter and Recrystallize s4_precipitate->s4_purify s4_product Fluconazole s4_purify->s4_product

Caption: Experimental workflow for fluconazole synthesis via Route 1.

Route 2: The Dichloro-alcohol Intermediate Pathway

An alternative industrial synthesis of fluconazole proceeds through a dichlorinated alcohol intermediate. This route offers a different approach to constructing the core fluconazole structure.

Synthetic Pathway Overview

This pathway involves the initial formation of a dichlorinated alcohol, which is then reacted with 1,2,4-triazole to yield fluconazole.

Fluconazole Synthesis via Dichloro-alcohol Intermediate cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Double N-Alkylation 1-Bromo-2,4-difluorobenzene 1-Bromo-2,4-difluorobenzene Dichloro-alcohol Intermediate 1,3-Dichloro-2-(2,4-difluorophenyl)propan-2-ol 1-Bromo-2,4-difluorobenzene->Dichloro-alcohol Intermediate Magnesium Magnesium Magnesium->Dichloro-alcohol Intermediate 1,3-Dichloroacetone 1,3-Dichloroacetone 1,3-Dichloroacetone->Dichloro-alcohol Intermediate Fluconazole Fluconazole Dichloro-alcohol Intermediate->Fluconazole 1,2,4-Triazole 1,2,4-Triazole 1,2,4-Triazole->Fluconazole Base Base Base->Fluconazole

Caption: Synthetic pathway of fluconazole via the dichloro-alcohol intermediate.

Experimental Protocols

Reaction: Grignard reaction of 2,4-difluorophenylmagnesium bromide with 1,3-dichloroacetone.

Procedure:

  • Prepare the Grignard reagent by reacting 1-bromo-2,4-difluorobenzene with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether).

  • In a separate flask, dissolve 1,3-dichloroacetone in the same anhydrous solvent and cool to a low temperature (e.g., -78 °C).

  • Slowly add the prepared Grignard reagent to the 1,3-dichloroacetone solution, maintaining the low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

ParameterValueReference
Starting Material 1-Bromo-2,4-difluorobenzene[9]
Reagent 1,3-Dichloroacetone[9]
Solvent Anhydrous THF or Diethyl Ether[9]
Temperature -78 °C to Room Temperature[9]

Reaction: Double N-alkylation of 1,2,4-triazole with 1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol.

Procedure:

  • To a solution of 1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol in a suitable polar aprotic solvent (e.g., DMF), add an excess of 1,2,4-triazole and a base (e.g., sodium hydride or potassium carbonate).

  • Heat the reaction mixture at an elevated temperature for several hours until the reaction is complete.

  • Cool the reaction mixture and pour it into water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude fluconazole by recrystallization. A patent describes reacting 1,3-bis(1,2,4-triazol-1-yl)propan-2-one with 2,4-difluorophenylmagnesium bromide to give fluconazole in approximately 45% yield.[10]

ParameterValueReference
Solvent DMF[9]
Base NaH or K₂CO₃[9]
Temperature Elevated[9]
Yield (related method) ~45%[10]

Experimental Workflow

Experimental Workflow - Route 2 cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Double N-Alkylation s1_start Prepare Grignard Reagent s1_add Add to 1,3-Dichloroacetone at -78°C s1_start->s1_add s1_react Warm to Room Temperature s1_add->s1_react s1_quench Quench with NH4Cl Solution s1_react->s1_quench s1_extract Extract and Purify s1_quench->s1_extract s1_product Dichloro-alcohol Intermediate s1_extract->s1_product s2_start Mix Dichloro-alcohol, 1,2,4-Triazole, and Base in DMF s1_product->s2_start s2_heat Heat Reaction Mixture s2_start->s2_heat s2_precipitate Precipitate in Water s2_heat->s2_precipitate s2_purify Filter and Recrystallize s2_precipitate->s2_purify s2_product Fluconazole s2_purify->s2_product

Caption: Experimental workflow for fluconazole synthesis via Route 2.

Conclusion

The synthesis of fluconazole can be efficiently achieved through multiple synthetic pathways, with the route proceeding via the oxirane intermediate being particularly well-documented. The choice of a specific route in an industrial setting often depends on factors such as the availability and cost of starting materials, reaction efficiency, safety, and environmental considerations. This guide provides a detailed technical foundation for researchers and professionals engaged in the synthesis and development of fluconazole, offering clear, actionable protocols and comparative data to support their work. Further optimization of reaction conditions and purification methods can lead to improved yields and purity of the final active pharmaceutical ingredient.

References

The Genesis of a Potent Antifungal: A Technical History of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, commonly referred to as DFTA, is a pivotal chemical intermediate in the synthesis of several broad-spectrum azole antifungal agents, most notably fluconazole. Its discovery and development are intrinsically linked to the pioneering research conducted at Pfizer in the late 1970s and early 1980s, which sought to address the pressing need for safer and more effective treatments for systemic fungal infections. This technical guide delves into the discovery, history, and synthesis of DFTA, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this critical molecule.

The Dawn of a New Antifungal Era: The Discovery of Fluconazole and its Precursor

The journey to the discovery of DFTA began with a strategic research program initiated by Pfizer in 1978.[1] The primary objective was to develop a novel antifungal agent with superior efficacy and a more favorable safety profile compared to existing treatments like amphotericin B, which was associated with significant side effects. The research team, led by Ken Richardson, focused on azole derivatives due to their targeted mechanism of action—the inhibition of fungal cytochrome P450-dependent enzymes responsible for ergosterol synthesis, a crucial component of the fungal cell membrane.[2][3]

Initial explorations centered on imidazole-based compounds, but the focus soon shifted to triazole analogues. This strategic pivot was driven by the observation that the triazole moiety conferred greater metabolic stability, a desirable attribute for a systemically active drug.[1] The research culminated in the groundbreaking discovery of fluconazole, a bis-triazole derivative that exhibited potent and broad-spectrum antifungal activity. Fluconazole was patented by Pfizer in the United Kingdom in 1981 and commercially introduced in 1988.[4]

The synthesis of fluconazole necessitated the development of a key building block: this compound (DFTA). The original synthesis of this crucial intermediate was detailed in the foundational patents filed by Pfizer, including US Patent 4,404,216A.[5]

Physicochemical Properties and Characterization Data

DFTA is a white to pale yellow crystalline powder. A compilation of its key physicochemical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₇F₂N₃O[6][7]
Molecular Weight 223.18 g/mol [8]
CAS Number 86404-63-9[7]
Melting Point 103-107 °C[9]
Appearance White to pale yellow powder[7]

The Original Synthesis: A Detailed Experimental Protocol

The first documented synthesis of a salt of this compound is described in Pfizer's patents from the early 1980s. The following protocol is adapted from these foundational documents and subsequent publications.[10][11]

Synthesis of 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone hydrochloride

Reactants:

  • 2-chloro-2',4'-difluoroacetophenone

  • 1,2,4-triazole

  • Triethylamine

  • Ethyl acetate

  • Hydrochloric acid (gas) in isopropanol

Procedure:

  • A mixture of 1,2,4-triazole (30.4 g, 0.44 mole) and triethylamine (15.1 g, 0.15 mole) is prepared in refluxing ethyl acetate (186 ml).[10]

  • A solution of 2-chloro-2',4'-difluoroacetophenone (38.1 g, 0.2 mole) in ethyl acetate (80 ml) is added to the refluxing mixture.[10]

  • The reaction mixture is refluxed for six hours.[10]

  • After cooling to room temperature, any insoluble materials are removed by filtration.[10]

  • The filtrate is washed twice with water (2 x 200 ml).[10]

  • The ethyl acetate is removed by distillation under reduced pressure.[10]

  • The crude product is dissolved in ethyl acetate (150 ml).[10]

  • A 25% w/v solution of HCl gas in isopropanol is added to the solution.[10]

  • The mixture is granulated at 0°C for one hour.[10]

  • The solid product is collected by filtration and dried to yield 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone hydrochloride.[10]

Quantitative Data from the Original Synthesis:

ParameterValueSource
Yield 40%[10]
Melting Point 167-170 °C[10]

Characterization:

The structure of the synthesized compound was confirmed by Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, with the data being consistent with the desired structure of 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone hydrochloride.[10]

Visualizing the Discovery and Synthesis

To better illustrate the logical and experimental workflows, the following diagrams have been generated using the DOT language.

fluconazole_discovery_workflow cluster_problem Initial Problem & Strategy cluster_research Research & Development at Pfizer (from 1978) cluster_outcome Outcome problem Need for safer and more effective systemic antifungals strategy Focus on azole derivatives targeting ergosterol synthesis problem->strategy imidazoles Initial investigation of imidazole analogues strategy->imidazoles triazoles Shift to triazole analogues for improved metabolic stability imidazoles->triazoles Identified metabolic instability synthesis Synthesis and screening of novel triazole derivatives triazoles->synthesis selection Selection of Fluconazole based on efficacy, solubility, and safety synthesis->selection fluconazole Discovery of Fluconazole selection->fluconazole

Caption: Logical workflow of the Fluconazole discovery program.

dfta_synthesis_workflow reactants 2-chloro-2',4'-difluoroacetophenone 1,2,4-triazole Triethylamine reaction_step Reaction in refluxing ethyl acetate for 6 hours reactants->reaction_step workup Filtration Water wash Solvent removal reaction_step->workup hcl_salt_formation Addition of HCl in isopropanol workup->hcl_salt_formation product 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone hydrochloride hcl_salt_formation->product

Caption: Experimental workflow for the synthesis of DFTA hydrochloride.

Conclusion

The discovery of this compound was a critical milestone in the development of modern antifungal therapies. As a key precursor to fluconazole, its synthesis enabled the large-scale production of a drug that has had a profound impact on the treatment of life-threatening fungal infections worldwide. The strategic and methodical approach taken by the researchers at Pfizer in the late 1970s and early 1980s serves as a testament to the power of rational drug design and highlights the importance of innovative synthetic chemistry in addressing unmet medical needs. This technical guide provides a comprehensive overview of the history and synthesis of DFTA, offering valuable insights for professionals in the field of drug discovery and development.

References

solubility of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the solubility of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a key intermediate in the synthesis of antifungal agents like fluconazole, is crucial for optimizing reaction conditions, crystallization processes, and formulation development. This technical guide provides available data on its solubility in various organic solvents, details the experimental methodologies for such measurements, and presents logical workflows relevant to its study.

Solubility Data

The solubility of a compound is dependent on factors such as the solvent, temperature, and pressure. For this compound, understanding its behavior in different organic solvents is essential for its synthesis and purification. The following table summarizes the mole fraction solubility (x₁) of this compound in several mono-solvents at various temperatures.

Table 1: Experimental Mole Fraction Solubility (x₁) of this compound in Various Organic Solvents at Different Temperatures (K)

Temperature (K)Ethyl Acetate2-ButanolIsobutanol1-Pentanol
283.150.05790.01630.01210.0101
288.150.06710.01870.01430.0118
293.150.07760.02150.01680.0138
298.150.08950.02480.01960.0161
303.150.10310.02860.02290.0188
308.150.11860.03310.02670.0219
313.150.13630.03820.03120.0256
318.150.15650.04420.03640.0299
323.150.17960.05100.04250.0349
328.150.20590.05880.04960.0408
333.150.23610.06780.05780.0477

Data sourced from studies on the thermodynamic properties and solubility of this compound.

Experimental Protocols

The accurate determination of solubility is fundamental. The most common and reliable method cited for generating the data above is the isothermal shake-flask method, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

Isothermal Shake-Flask Solubility Determination

The core principle of this method is to create a saturated solution at a constant temperature and then measure the concentration of the dissolved solute.

  • Preparation : An excess amount of the solid this compound is added to a known volume of the selected organic solvent in a sealed, jacketed glass vessel.

  • Equilibration : The vessel is maintained at a constant, calibrated temperature using a circulating water bath. The mixture is continuously agitated (stirred) for a sufficient period (typically 24 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sampling and Separation : After equilibration, stirring is stopped to allow the undissolved solid to sediment. A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to maintain the experimental temperature. The syringe is immediately fitted with a filter (e.g., 0.22 µm) to separate the dissolved solute from any remaining solid particles.

  • Analysis : The clear, filtered solution is diluted with a suitable mobile phase, and the concentration of the solute is accurately determined using a validated HPLC method with a UV detector.

  • Calculation : The solubility is then calculated from the measured concentration and expressed in the desired units (e.g., mole fraction, g/100 mL).

The following diagram illustrates the general workflow for this experimental protocol.

G A 1. Preparation (Add excess solid to solvent) B 2. Equilibration (Agitate in sealed vessel at constant temperature) A->B C 3. Sedimentation (Cease agitation, allow solid to settle) B->C D 4. Sampling & Filtration (Withdraw supernatant through a 0.22 µm filter) C->D E 5. Quantitative Analysis (Dilute and measure concentration via HPLC) D->E F Result (Calculate Solubility) E->F

Caption: Workflow of the isothermal shake-flask method for solubility determination.

Logical Relationships in Solubility Studies

The study of solubility is not merely data collection; it involves a logical progression from experimental design to data modeling, which is critical for practical applications in drug development and chemical engineering.

The diagram below outlines the interconnected stages of a comprehensive solubility study. It begins with the selection of materials and progresses through experimental measurement, data correlation with thermodynamic models, and finally, the application of this knowledge.

G cluster_input Inputs & Setup cluster_exp Experimental Phase cluster_analysis Data Analysis & Modeling cluster_output Application Solute Solute Characterization (Purity, Polymorph) Measurement Solubility Measurement (e.g., Shake-Flask Method) Solute->Measurement Solvent Solvent Selection (Polarity, Application) Solvent->Measurement Data Raw Data Generation (Concentration vs. Temp) Measurement->Data Correlation Thermodynamic Modeling (e.g., Apelblat, NRTL) Data->Correlation Parameters Calculation of Thermodynamic Parameters (ΔH°, ΔS°, ΔG°) Correlation->Parameters Application Process Optimization (Crystallization, Formulation) Parameters->Application

Caption: Logical flow of a comprehensive solubility study for a pharmaceutical intermediate.

Spectroscopic and Structural Analysis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a key intermediate in the synthesis of widely used antifungal agents such as fluconazole, is a compound of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its molecular structure, characterized by a difluorophenyl ring linked to a triazole moiety via an ethanone bridge, is fundamental to its reactivity and role as a building block for complex therapeutic molecules. This technical guide provides a summary of the available spectroscopic and structural data for this compound, intended to assist researchers in its identification, characterization, and application in synthetic workflows.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₀H₇F₂N₃O[3][4]
Molecular Weight 223.18 g/mol [3][4]
CAS Number 86404-63-9[5][6]
Appearance White to pale brown solid/crystalline powder[2][5]
Melting Point 103-107 °C[5]
Solubility Soluble in methanol and chloroform (slightly)[2][5]

Spectroscopic Data

Detailed experimental spectra (NMR, IR, MS) with assigned peaks for this compound are not widely published in peer-reviewed literature or public spectral databases. The following sections summarize the expected spectroscopic behavior based on its chemical structure and any available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR chemical shift data is not publicly available. However, based on the molecular structure, the following proton and carbon environments are expected:

  • ¹H NMR: Signals corresponding to the protons on the difluorophenyl ring, the methylene (-CH₂-) protons adjacent to the carbonyl group and the triazole ring, and the two distinct protons on the triazole ring.

  • ¹³C NMR: Resonances for the carbonyl carbon, the methylene carbon, the carbons of the difluorophenyl ring (showing coupling to fluorine), and the carbons of the triazole ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks are listed in Table 2. A search of the literature did not yield a publicly available full experimental IR spectrum with peak assignments.

Functional GroupExpected Absorption Range (cm⁻¹)
C=O (Ketone)1680 - 1700
C-F (Aryl fluoride)1100 - 1300
C=N (Triazole)1500 - 1600
C-H (Aromatic)3000 - 3100
C-H (Aliphatic)2850 - 3000
Mass Spectrometry (MS)

While detailed fragmentation patterns are not publicly documented, the mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (223.18 g/mol ). A PubChem entry indicates the existence of a GC/MS spectrum for this compound, though the data is proprietary.[3]

Structural Analysis

A single-crystal X-ray diffraction study has been published, providing definitive structural information for this compound.[7]

The study confirms the molecular connectivity and provides precise bond lengths and angles. A key finding is the dihedral angle between the difluorophenyl ring and the triazole ring, which is reported to be 84.00(4)°.[7] This near-perpendicular arrangement is a significant conformational feature.

Experimental Protocols

Detailed, validated experimental protocols for the acquisition of NMR, IR, and MS data for this specific compound are not available in the public domain. However, general procedures for these analytical techniques would be applicable.

General Synthetic Workflow

The synthesis of this compound typically involves the reaction of a 2-halo-1-(2,4-difluorophenyl)ethanone with 1H-1,2,4-triazole in the presence of a base. A common procedure is outlined below.

Synthesis reagent1 2-Halo-1-(2,4-difluorophenyl)ethanone reaction Nucleophilic Substitution reagent1->reaction reagent2 1H-1,2,4-Triazole reagent2->reaction base Base (e.g., K₂CO₃, NaH) base->reaction solvent Solvent (e.g., DMF, Acetonitrile) solvent->reaction product This compound reaction->product

Caption: General synthetic pathway for this compound.

Conclusion

This compound is a crucial intermediate in pharmaceutical synthesis. While its fundamental chemical and physical properties are known, and its solid-state structure has been elucidated by X-ray crystallography, a comprehensive and publicly accessible repository of its detailed NMR, IR, and MS spectroscopic data is currently lacking. The information provided in this guide serves as a foundational reference for researchers working with this compound and highlights the need for open-access spectral data to support future research and development in this area.

References

The Cornerstone of Modern Azole Antifungals: A Technical Guide to 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of antifungal drug development, the synthesis of effective and safe therapeutic agents is a paramount challenge. Among the most successful classes of antifungal drugs are the azoles, which have become a clinical mainstay in the treatment of a wide range of fungal infections. At the heart of the synthesis of many of these critical drugs, including the widely used fluconazole and voriconazole, lies the pivotal precursor molecule: 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, commonly referred to as DFTA. This technical guide provides an in-depth exploration of the role of DFTA in the development of azole antifungals, its synthesis, mechanism of action of its derivatives, and the evaluation of their antifungal efficacy.

DFTA itself is not an antifungal agent; rather, it is a crucial chemical intermediate.[1][2] Its significance lies in providing the core structural framework— a difluorophenyl group linked to a triazolyl ethanone moiety—which is essential for the biological activity of the final drug molecules. The development of potent antifungal agents from DFTA involves strategic chemical modifications to enhance efficacy, selectivity, and pharmacokinetic properties.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The antifungal activity of azole drugs derived from DFTA stems from their ability to disrupt the integrity of the fungal cell membrane.[3] This is achieved by inhibiting a key enzyme in the ergosterol biosynthesis pathway, lanosterol 14-alpha-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[1][2][4] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is responsible for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[1][5]

By binding to the heme iron atom in the active site of lanosterol 14-alpha-demethylase, azole antifungals prevent the conversion of lanosterol to ergosterol.[2] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14-alpha-methylated sterol precursors in the fungal cell membrane.[6] The accumulation of these abnormal sterols disrupts the normal structure and function of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth and replication.[2]

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Mechanism of Azole Antifungals cluster_outcome Cellular Consequences Lanosterol Lanosterol Intermediates Intermediate Sterols Lanosterol->Intermediates Lanosterol 14-alpha-demethylase (CYP51) Ergosterol Ergosterol Intermediates->Ergosterol Other enzymes Ergosterol_Depletion Ergosterol Depletion Toxic_Sterols Toxic Sterol Accumulation Membrane_Disruption Membrane Disruption Ergosterol->Membrane_Disruption Required for membrane integrity Azole Azole Antifungal (e.g., Fluconazole) Azole->Intermediates Inhibition Ergosterol_Depletion->Membrane_Disruption Toxic_Sterols->Membrane_Disruption Fungal_Death Fungal Cell Death Membrane_Disruption->Fungal_Death

Inhibition of Ergosterol Biosynthesis by Azole Antifungals

Synthesis and Derivatization: From DFTA to Potent Antifungals

The synthesis of DFTA is a critical first step in the production of many azole antifungals. While various synthetic routes exist, a common method involves the reaction of 2,4-difluoroacetophenone with a halogenating agent to form an α-halo-2,4-difluoroacetophenone, which is then reacted with 1H-1,2,4-triazole.

Experimental Protocol: Synthesis of this compound (DFTA)

Materials:

  • 2-Chloro-2',4'-difluoroacetophenone

  • 1H-1,2,4-triazole

  • Potassium carbonate

  • Acetone

  • Palladium on carbon (10% Pd/C) (for an alternative route)

  • Ethanol (for an alternative route)

  • Hydrogen gas (for an alternative route)

Procedure:

A common laboratory-scale synthesis involves the following steps:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-2',4'-difluoroacetophenone and 1H-1,2,4-triazole in acetone.

  • Addition of Base: Add potassium carbonate to the mixture. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

An alternative patented method involves the reaction of 2-chloro-2',4'-difluoroacetophenone with 3-chloro-1,2,4-triazole, followed by palladium-carbon catalyzed hydrodehalogenation to yield the final product.[7]

Once DFTA is synthesized, it serves as a versatile scaffold for the creation of a diverse range of antifungal derivatives. A key example is the synthesis of fluconazole.

Experimental Protocol: Conversion of DFTA to Fluconazole

Materials:

  • This compound (DFTA)

  • Trimethylsulfoxonium iodide

  • Sodium hydride

  • 1H-1,2,4-triazole

  • Dimethyl sulfoxide (DMSO)

  • Toluene

Procedure:

The conversion of DFTA to fluconazole typically involves the following key transformations:

  • Epoxidation: DFTA is reacted with a sulfur ylide, generated in situ from trimethylsulfoxonium iodide and a strong base like sodium hydride in a solvent such as DMSO, to form an epoxide intermediate: 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole.

  • Ring Opening: The epoxide ring is then opened by nucleophilic attack with a second molecule of 1H-1,2,4-triazole in the presence of a base. This reaction is typically carried out in a solvent like toluene at elevated temperatures.

  • Purification: The resulting crude fluconazole is then purified using standard techniques such as column chromatography or recrystallization to yield the final active pharmaceutical ingredient.

Drug_Development_Workflow Start Starting Material: This compound (DFTA) Synthesis Chemical Synthesis of Derivatives (e.g., Conversion to Fluconazole) Start->Synthesis Purification Purification and Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Antifungal Susceptibility Testing (e.g., Broth Microdilution for MIC) Purification->InVitro Data Quantitative Data Analysis (MIC50, MIC90) InVitro->Data Lead Lead Compound Identification Data->Lead Lead->Synthesis Structure-Activity Relationship (SAR) Guided Optimization InVivo In Vivo Efficacy and Toxicity Studies (Animal Models) Lead->InVivo Clinical Clinical Trials InVivo->Clinical Drug Approved Antifungal Drug Clinical->Drug

Antifungal Drug Development Workflow from DFTA

Quantitative Assessment of Antifungal Activity

The efficacy of antifungal agents derived from DFTA is quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing, with the broth microdilution method being the most common.[8][9][10]

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27)

Materials:

  • Antifungal compound (e.g., fluconazole, voriconazole)

  • Fungal isolate (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS

  • 96-well microtiter plates

  • Sterile water or saline

  • Spectrophotometer or inverted mirror

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture, adjusted to a specific turbidity corresponding to a defined cell concentration (e.g., 0.5 McFarland standard).

  • Drug Dilution: Prepare serial twofold dilutions of the antifungal agent in the microtiter plates using the RPMI-1640 medium.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared fungal suspension. Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually using an inverted mirror or spectrophotometrically.

Antifungal Activity of DFTA-Derived Drugs

The following tables summarize the in vitro activity of fluconazole and voriconazole, two prominent antifungal drugs synthesized from DFTA, against various Candida species. The data is presented as MIC ranges, MIC50 (the MIC required to inhibit 50% of the isolates), and MIC90 (the MIC required to inhibit 90% of the isolates).

Table 1: In Vitro Activity of Fluconazole against Candida Species

Candida SpeciesNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
C. albicans114≤0.25 - 40.51
C. glabrata79≤8 - >641632
C. parapsilosis--12
C. tropicalis--24
C. krusei--6464

Data compiled from multiple sources.[11][12]

Table 2: In Vitro Activity of Voriconazole against Candida Species

Candida SpeciesNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
C. albicans114≤0.015 - 0.50.030.06
C. glabrata79≤1.0 - >320.51.0
C. parapsilosis--0.030.125
C. tropicalis--0.030.06
C. krusei312≤10.250.5

Data compiled from multiple sources.[11][12][13]

These data highlight the potent activity of DFTA-derived azoles against a broad spectrum of pathogenic fungi. Voriconazole generally exhibits lower MIC values compared to fluconazole, indicating greater in vitro potency.

Conclusion

This compound is an indispensable building block in the synthesis of modern azole antifungal drugs. Its core structure provides the necessary foundation for the development of potent inhibitors of fungal lanosterol 14-alpha-demethylase. The ability to chemically modify the DFTA scaffold has led to the creation of highly effective and widely used antifungal agents like fluconazole and voriconazole. Understanding the synthesis of DFTA, its conversion into active pharmaceutical ingredients, and the methods for evaluating their antifungal activity is crucial for researchers and professionals in the field of drug development. As the challenge of antifungal resistance continues to grow, the principles of medicinal chemistry and the strategic use of key intermediates like DFTA will remain central to the discovery of the next generation of antifungal therapies.

References

An In-depth Technical Guide on the Thermal Properties of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and melting point of the pivotal pharmaceutical intermediate, 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. This compound is a critical precursor in the synthesis of widely used azole-based antifungal agents, most notably fluconazole.[1] A thorough understanding of its thermal characteristics is paramount for ensuring the stability, purity, and safety of the final active pharmaceutical ingredient (API). This document consolidates available data on its melting point, provides detailed, adaptable experimental protocols for its thermal analysis, and situates the compound within its primary synthetic pathway.

Introduction

This compound, a key intermediate in the synthesis of fluconazole, is a compound whose physical properties directly influence the efficiency and quality of the manufacturing process.[1] Thermal analysis, encompassing techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provides critical insights into the material's behavior under thermal stress. This data is essential for process optimization, storage condition definition, and regulatory compliance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₁₀H₇F₂N₃O[2]
Molecular Weight 223.18 g/mol [2]
Appearance White to pale beige solid; Creamish crystalline powder[3]
Solubility Soluble in methanol and methylene dichloride

Thermal Analysis Data

Melting Point

The melting point of this compound has been determined by various analytical methods and is reported as a range, indicative of a crystalline solid.

Melting Point Range (°C)Melting Point Range (K)
102.4 - 106.9375.55 - 379.05
103 - 107376.15 - 380.15
109382.15
104.85 - 105.85378 - 379

Experimental Protocols

The following sections detail standardized methodologies for the determination of melting point and thermal stability using DSC and TGA. These protocols are based on established practices for small organic molecules and can be adapted for the specific instrumentation available in a given laboratory.

Differential Scanning Calorimetry (DSC) for Melting Point Determination

DSC is a fundamental technique for determining the melting point and enthalpy of fusion of a crystalline solid.

Objective: To determine the melting point (onset and peak) and the enthalpy of fusion of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter equipped with a cooling system.

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of the compound into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • The melting point is determined as the onset temperature of the endothermic melting peak.

    • The peak of the endotherm represents the temperature at which the sample is fully molten.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

G cluster_workflow DSC Experimental Workflow A Sample Preparation (3-5 mg in Al pan) B Instrument Setup (N2 purge) A->B C Thermal Program (25-200°C @ 10°C/min) B->C D Data Analysis (Melting point, ΔHfus) C->D

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.

Objective: To determine the onset of thermal decomposition for this compound.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or aluminum TGA pan.

  • Instrument Setup:

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 500 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • The TGA thermogram will show the percentage of weight loss on the y-axis versus temperature on the x-axis.

    • The onset of decomposition is identified as the temperature at which a significant weight loss begins.

G cluster_workflow TGA Experimental Workflow A Sample Preparation (5-10 mg in ceramic pan) B Instrument Setup (N2 purge) A->B C Thermal Program (25-500°C @ 10°C/min) B->C D Data Analysis (Decomposition onset) C->D

Caption: Workflow for TGA analysis.

Role in the Synthetic Pathway of Fluconazole

This compound is a crucial intermediate in the synthesis of the antifungal drug fluconazole.[1] The following diagram illustrates a common synthetic route.

G A 1,3-Difluorobenzene C alpha-Chloro-2,4-difluoroacetophenone A->C Friedel-Crafts Acylation (AlCl3) B Chloroacetyl chloride B->C E This compound C->E Alkylation (Triethylamine) D 1,2,4-Triazole D->E H Fluconazole D->H G 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole E->G Epoxidation (NaOH) F Trimethylsulfoxonium iodide F->G G->H Ring Opening (1,2,4-Triazole, K2CO3)

Caption: Synthetic pathway of Fluconazole.

Conclusion

The thermal properties of this compound, particularly its well-defined melting point, are critical parameters for its handling, storage, and use in the synthesis of fluconazole. The provided experimental protocols offer a robust framework for the consistent and accurate thermal characterization of this important pharmaceutical intermediate. A comprehensive understanding of these properties is indispensable for ensuring the quality and consistency of the final drug product.

References

Methodological & Application

synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone from difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An application note on the synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a key intermediate in the production of antifungal agents such as fluconazole, is presented below. This document provides a detailed, two-step synthetic protocol starting from 1,3-difluorobenzene.

Application Note: Synthesis of this compound

Introduction

This compound is a critical building block in the pharmaceutical industry, most notably as the key intermediate in the synthesis of fluconazole, a widely used triazole antifungal drug.[1][2] The efficiency and purity of this synthesis are paramount for the quality of the final active pharmaceutical ingredient (API). The following protocol details a reliable two-step method for its preparation, beginning with the Friedel-Crafts acylation of 1,3-difluorobenzene, followed by a nucleophilic substitution with 1H-1,2,4-triazole.

Synthetic Workflow

The overall synthetic pathway from 1,3-difluorobenzene to the target compound is illustrated below. The process involves a Friedel-Crafts acylation to form an α-chloro ketone intermediate, which is then reacted with 1,2,4-triazole.

SynthesisWorkflow cluster_reagents1 Reagents (Step 1) cluster_reagents2 Reagents (Step 2) Difluorobenzene 1,3-Difluorobenzene r1_in Difluorobenzene->r1_in Intermediate 2-Chloro-1-(2,4-difluorophenyl)ethanone(Intermediate) r2_in Intermediate->r2_in FinalProduct This compound(Final Product) r1_in->Intermediate Step 1: Friedel-Crafts Acylation r2_in->FinalProduct Step 2: Nucleophilic Substitution Reagent1 Chloroacetyl Chloride Reagent1->r1_in Catalyst1 AlCl₃ Catalyst1->r1_in Reagent2 1H-1,2,4-Triazole Reagent2->r2_in Base2 K₂CO₃ Base2->r2_in Solvent2 Acetone Solvent2->r2_in

Caption: Two-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each step of the synthesis.

StepReactionStarting MaterialKey ReagentsProductMolar Mass ( g/mol )Yield (%)Purity
1Friedel-Crafts Acylation1,3-DifluorobenzeneChloroacetyl chloride, AlCl₃2-Chloro-1-(2,4-difluorophenyl)ethanone190.57~90-95%>97%
2Nucleophilic Substitution2-Chloro-1-(2,4-difluorophenyl)ethanone1H-1,2,4-Triazole, K₂CO₃This compound223.18~83%>98%

Experimental Protocols

Step 1: Synthesis of 2-Chloro-1-(2,4-difluorophenyl)ethanone

This procedure follows a standard Friedel-Crafts acylation protocol.[3][4]

Materials:

  • 1,3-Difluorobenzene (0.1 mol, 11.41 g)

  • Anhydrous Aluminum Chloride (AlCl₃) (0.17 mol, 22.7 g)

  • Chloroacetyl chloride (0.12 mol, 13.56 g)

  • Ice-water

  • Dichloromethane

Equipment:

  • 250 mL four-necked flask

  • Thermometer

  • Constant pressure dropping funnel

  • Reflux condenser with a drying tube

  • Mechanical stirrer

Procedure:

  • To the 250 mL four-necked flask, add 1,3-difluorobenzene (0.1 mol) and anhydrous aluminum trichloride (0.17 mol).

  • Stir the mixture at 30-35°C for 30 minutes.

  • Slowly add chloroacetyl chloride (0.12 mol) dropwise using the dropping funnel, ensuring the reaction temperature is maintained.

  • After the addition is complete, raise the temperature to 50-55°C.

  • Continue stirring the reaction mixture for approximately 5 hours, or until the evolution of hydrogen chloride gas ceases.[4]

  • Cool the reaction mixture and carefully pour it into ice-water to hydrolyze the complex.

  • Extract the aqueous phase three times with dichloromethane.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The product, 2-chloro-1-(2,4-difluorophenyl)ethanone, can be further purified by distillation or recrystallization if necessary.

Step 2: Synthesis of this compound

This procedure involves the nucleophilic substitution of the α-chloro ketone with 1,2,4-triazole.[2]

Materials:

  • 2-Chloro-1-(2,4-difluorophenyl)ethanone (0.1 mol, 19.05 g)

  • 1H-1,2,4-Triazole (0.13 mol, 8.97 g)

  • Potassium Carbonate (K₂CO₃) (0.13 mol, 17.94 g)

  • Benzyltriethylammonium chloride (phase transfer catalyst) (4.4 mmol, ~1.0 g)

  • Acetone (100 mL)

  • Ice-water

  • Sodium bicarbonate

Equipment:

  • Flask fitted with a mechanical stirrer and dropping funnel

  • Filtration apparatus

Procedure:

  • In a flask equipped with a mechanical stirrer, add 1H-1,2,4-triazole (130 mmol), potassium carbonate (130 mmol), benzyltriethylammonium chloride (4.39 mmol), and acetone (100 mL).[2]

  • Cool the mixture to 0°C (273 K) using an ice bath.

  • Slowly add a solution of 2-chloro-1-(2,4-difluorophenyl)ethanone (100 mmol) in acetone dropwise to the cooled mixture.[2]

  • After the addition is complete, stir the mixture at this temperature for 4 hours.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into approximately 200 mL of ice-water.

  • Add 50 mL of 1 M hydrochloric acid.

  • Filter the mixture and adjust the pH of the filtrate to 6 with sodium bicarbonate. A white solid will precipitate.[2]

  • Collect the white precipitate by filtration, wash with water, and dry under vacuum. This yields this compound.

  • The crude product can be recrystallized from dry ethanol to obtain high-purity crystals. A reported yield for this step is approximately 82.6%.[2]

References

detailed protocol for 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Introduction

This compound, also known as DFTA, is a crucial chemical intermediate in the pharmaceutical industry.[1] Its primary application lies in the synthesis of azole-based antifungal agents, most notably Fluconazole.[1][2][3][4] The molecular structure, which incorporates a difluorophenyl group and a 1H-1,2,4-triazole moiety, serves as a key building block for creating the pharmacophore responsible for the antifungal activity of these drugs.[1][5] This document outlines a common and well-documented protocol for the synthesis of this important intermediate, intended for an audience of trained researchers and drug development professionals.

Disclaimer: This protocol is for informational and educational purposes only. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all relevant safety protocols and regulations. Appropriate personal protective equipment (PPE) must be worn at all times.

Synthesis Pathway

The most prevalent synthetic route involves a nucleophilic substitution reaction. In this pathway, an α-haloketone, typically 2-chloro- or 2-bromo-1-(2,4-difluorophenyl)ethanone, is reacted with 1H-1,2,4-triazole in the presence of a base and a suitable solvent. The triazole acts as a nucleophile, displacing the halide to form the desired product.

A generalized reaction scheme is presented below:

  • Starting Materials: 2-Halo-1-(2,4-difluorophenyl)ethanone (where Halo = Cl or Br) and 1H-1,2,4-triazole.

  • Reaction Type: Nucleophilic Substitution.

  • Key Transformation: Formation of a C-N bond between the α-carbon of the acetophenone and a nitrogen atom of the triazole ring.

G reactant1 2-Halo-1-(2,4-difluorophenyl)ethanone product This compound reactant1->product reactant2 1H-1,2,4-triazole reactant2->product reagents + Base + Solvent

Experimental Protocol

The following protocol is a representative example based on procedures found in the scientific literature.[6] Researchers should consult primary literature for specific variations and optimizations.

2.1 Materials and Reagents

ReagentCAS NumberMolecular FormulaNotes
2-Chloro-1-(2,4-difluorophenyl)ethanone60333-47-3C₈H₅ClF₂OStarting material
1H-1,2,4-Triazole288-88-0C₂H₃N₃Nucleophile
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃Base
Benzyltriethylammonium chloride56-37-1C₁₃H₂₂ClNPhase Transfer Catalyst (Optional)
Acetone67-64-1C₃H₆OSolvent
Hydrochloric Acid (HCl)7647-01-0HClFor workup
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃For neutralization during workup

2.2 Equipment

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Reflux condenser

  • Standard glassware for workup and filtration

  • Rotary evaporator

2.3 Procedure

A detailed workflow for the synthesis is outlined below.

G A 1. Charge Flask Add 1H-1,2,4-triazole, K₂CO₃, catalyst, and acetone to the reaction flask. B 2. Add Haloketone Cool the mixture (e.g., to 0°C) and slowly add 2-chloro-1-(2,4-difluorophenyl)ethanone dropwise. A->B C 3. Reaction Stir the mixture at a controlled temperature (e.g., 0°C) for several hours. Monitor progress by TLC. B->C D 4. Quenching Pour the reaction mixture into ice-water. C->D E 5. Acidification & Filtration Add HCl solution. Filter if necessary. D->E F 6. Neutralization & Precipitation Adjust the filtrate to a neutral pH (e.g., pH 6) with sodium bicarbonate to precipitate the product. E->F G 7. Isolation Filter the white precipitate, wash with water, and dry under vacuum. F->G H 8. Purification (Optional) Recrystallize the crude product from a suitable solvent like ethanol for higher purity. G->H

A published procedure reports a yield of 82.6% for this synthesis method.[6]

2.4 Characterization The identity and purity of the synthesized this compound (CAS 86404-63-9) should be confirmed using standard analytical techniques.

PropertyValue
Molecular FormulaC₁₀H₇F₂N₃O[1]
Molecular Weight223.18 g/mol [1]
AppearanceWhite powder or solid[7]
Melting Point105-106 °C (as reported in one study)[6]
SolubilitySoluble in solvents like acetone, dichloromethane, and methanol.[1][7]

Analytical methods for confirmation include:

  • NMR Spectroscopy (¹H-NMR, ¹³C-NMR): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.[8]

  • Infrared Spectroscopy (IR): To identify functional groups.[8]

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Safety and Handling

  • Handling: Handle all chemicals in a well-ventilated fume hood. The product may cause skin irritation or an allergic reaction.[1][9]

  • Storage: Store the final product in a cool, dry, and well-ventilated area away from incompatible materials.[4]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

This protocol provides a foundational method for the synthesis of a key pharmaceutical intermediate. For large-scale production or GMP-compliant synthesis, further process development and optimization are necessary.

References

Application Notes and Protocols for the Laboratory Scale Preparation of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive laboratory-scale protocol for the synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a key intermediate in the synthesis of azole-based antifungal agents such as fluconazole.[1] The synthesis is achieved through the nucleophilic substitution of 2-chloro-2',4'-difluoroacetophenone with 1H-1,2,4-triazole. This protocol outlines the necessary reagents, equipment, reaction conditions, and purification methods to yield the target compound.

Introduction

This compound is a crucial building block in medicinal chemistry and pharmaceutical development. Its primary application lies in the synthesis of potent antifungal drugs. The triazole moiety is integral to the bioactivity of these therapeutic agents. The preparation method described herein is a common and efficient route for obtaining this intermediate on a laboratory scale.

Reaction Scheme

The overall reaction involves the N-alkylation of 1H-1,2,4-triazole with 2-chloro-2',4'-difluoroacetophenone in the presence of a base.

Reaction_Scheme 2-chloro-2',4'-difluoroacetophenone 2-chloro-2',4'-difluoroacetophenone product This compound 2-chloro-2',4'-difluoroacetophenone->product 1H-1,2,4-triazole 1H-1,2,4-triazole 1H-1,2,4-triazole->product base Base (e.g., Triethylamine or K2CO3) Solvent (e.g., Ethyl Acetate or Acetone) base->product

Caption: Reaction scheme for the synthesis of the target compound.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative experimental protocol.

ParameterValueReference
Reactants
2-chloro-2',4'-difluoroacetophenone19.05 g (100 mmol)[2]
1H-1,2,4-triazole8.97 g (130 mmol)[2]
Base
Potassium Carbonate17.94 g (130 mmol)[2]
Catalyst
Benzyltriethylammonium chloride1.0 g (4.39 mmol)[2]
Solvent
Acetone100 ml[2]
Reaction Conditions
Temperature273 K (0 °C)[2]
Reaction Time4 hours[2]
Product Yield
Yield18.4 g (82.6%)[2]
Melting Point378–379 K[2]

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

  • 2-chloro-2',4'-difluoroacetophenone

  • 1H-1,2,4-triazole

  • Potassium carbonate (anhydrous)

  • Benzyltriethylammonium chloride

  • Acetone

  • Ethyl acetate

  • Deionized water

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer

  • Ice bath

  • Heating mantle with a temperature controller

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask, combine 1H-1,2,4-triazole (8.97 g, 130 mmol), potassium carbonate (17.94 g, 130 mmol), benzyltriethylammonium chloride (1.0 g, 4.39 mmol), and acetone (100 ml).[2]

  • Addition of Reactant: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of 2-chloro-2',4'-difluoroacetophenone (19.05 g, 100 mmol) in acetone dropwise to the stirred mixture.[2]

  • Reaction: Maintain the reaction mixture at 0 °C and continue stirring for 4 hours.[2]

  • Work-up: After the reaction is complete, pour the mixture into 200 ml of ice-water.[2]

  • Acidification and Neutralization: Add 50 ml of 1 M hydrochloric acid to the aqueous mixture.[2] Filter the mixture if any solids are present. Adjust the pH of the filtrate to 6 with a saturated sodium bicarbonate solution, which will cause the product to precipitate.[2]

  • Isolation of Product: Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Purification:

    • Wash the crude product with deionized water.

    • For further purification, the crude product can be recrystallized from ethanol.[2] Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G Synthesis Workflow A Reaction Setup: Combine 1H-1,2,4-triazole, K2CO3, and catalyst in acetone B Addition of Reactant: Slowly add 2-chloro-2',4'-difluoroacetophenone at 0°C A->B C Reaction: Stir at 0°C for 4 hours B->C D Work-up: Pour into ice-water C->D E Acidification & Neutralization: Add HCl, then NaHCO3 to precipitate product D->E F Isolation: Collect precipitate by filtration E->F G Purification: Recrystallize from ethanol F->G H Final Product: This compound G->H

Caption: Workflow for the synthesis of the target compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 2-chloro-2',4'-difluoroacetophenone is a lachrymator and should be handled with care.

  • Avoid inhalation of dust and vapors.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Synthesis of Fluconazole from 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of the antifungal agent Fluconazole, starting from the key intermediate 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA). The synthesis involves a two-step process: the formation of an oxirane intermediate followed by the introduction of a second triazole ring. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource for the laboratory-scale synthesis of Fluconazole.

Introduction

Fluconazole is a widely used triazole antifungal agent effective against a broad spectrum of fungal infections.[1] Its synthesis has been a subject of extensive research to optimize yields and develop environmentally friendly methods.[2] The use of this compound (DFTA) as a precursor is a common and efficient route for the production of Fluconazole.[3][4][5] DFTA provides the core difluorophenyl and one of the triazole moieties essential for the drug's bioactivity. This protocol focuses on a well-established synthetic pathway involving an epoxide intermediate.

Synthesis Pathway

The synthesis of Fluconazole from DFTA proceeds through two primary steps as illustrated below. The first step is the conversion of the ketone in DFTA to an epoxide ring using a Corey-Chaykovsky reaction with trimethylsulfoxonium iodide. The subsequent step involves the nucleophilic attack of 1,2,4-triazole on the epoxide, leading to the formation of Fluconazole.

Synthesis_Pathway DFTA This compound (DFTA) Epoxide 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole DFTA->Epoxide Trimethylsulfoxonium iodide, NaOH Fluconazole Fluconazole Epoxide->Fluconazole 1,2,4-triazole, Base

Caption: General synthesis pathway of Fluconazole from DFTA.

Experimental Protocols

Step 1: Synthesis of 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole (Epoxide Intermediate)

This procedure describes the epoxidation of DFTA using trimethylsulfoxonium iodide and sodium hydroxide.

Materials:

  • This compound (DFTA)

  • Trimethylsulfoxonium iodide

  • Sodium hydroxide (NaOH)

  • Toluene

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Tetraethylammonium bromide (Phase Transfer Catalyst - optional)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve DFTA (1 equivalent) and trimethylsulfoxonium iodide (1.2 equivalents) in toluene.

  • Add a 20% aqueous solution of sodium hydroxide (2.4 equivalents). The use of a phase transfer catalyst like tetraethylammonium bromide (0.1 equivalents) is optional but may improve the reaction rate.[6]

  • Heat the reaction mixture to 60°C and stir vigorously for 3-7 hours.[6][7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude epoxide intermediate. The product can be used in the next step without further purification or can be purified by recrystallization from diethyl ether.[6]

Step 2: Synthesis of Fluconazole

This procedure details the reaction of the epoxide intermediate with 1,2,4-triazole to yield Fluconazole.

Materials:

  • 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole

  • 1,2,4-triazole

  • Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF) or t-butanol

  • Water

  • Ethyl acetate

  • Isopropanol

Procedure:

  • In a round-bottom flask, combine the crude epoxide intermediate (1 equivalent), 1,2,4-triazole (1.2 equivalents), and potassium carbonate (1.5 equivalents) in DMF.[8] Alternatively, potassium hydroxide can be used as the base in a solvent like t-butanol.[3]

  • Heat the reaction mixture to 90°C and stir for 2.5-24 hours, depending on the chosen base and solvent system.[3][8]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain crude Fluconazole.

Purification of Fluconazole

Crude Fluconazole can be purified by recrystallization to obtain a product with high purity.

Procedure:

  • Dissolve the crude Fluconazole in a minimal amount of hot isopropanol or an ethanol-water mixture.[6][9]

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to facilitate crystallization.

  • Filter the precipitated crystals and wash with a small amount of cold solvent.

  • Dry the purified Fluconazole under vacuum. The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC). A purity of over 99% is achievable with proper purification.[2]

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of Fluconazole from DFTA.

StepReactantsBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Epoxidation DFTA, Trimethylsulfoxonium iodideNaOH (aq)Toluene603-7~80-82[6][7]
Fluconazole Synthesis Epoxide, 1,2,4-triazoleK₂CO₃DMF902.5Not specified[8]
Fluconazole Synthesis Epoxide, 1,2,4-triazoleKOHt-butanolReflux2438 (one-pot from DFTA)[3]

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Fluconazole Synthesis cluster_purification Purification s1_reactants Mix DFTA, Trimethylsulfoxonium iodide, NaOH in Toluene s1_reaction Heat to 60°C for 3-7h s1_reactants->s1_reaction s1_workup Cool, Dilute with Water, Extract with Ethyl Acetate s1_reaction->s1_workup s1_purification Dry and Concentrate to obtain Crude Epoxide s1_workup->s1_purification s2_reactants Mix Crude Epoxide, 1,2,4-triazole, Base in Solvent s1_purification->s2_reactants s2_reaction Heat to 90°C or Reflux for 2.5-24h s2_reactants->s2_reaction s2_workup Cool, Pour into Water, Extract with Ethyl Acetate s2_reaction->s2_workup s2_purification Dry and Concentrate to obtain Crude Fluconazole s2_workup->s2_purification pur_recrystallize Recrystallize from Isopropanol or Ethanol/Water s2_purification->pur_recrystallize pur_filter Filter and Wash Crystals pur_recrystallize->pur_filter pur_dry Dry under Vacuum to obtain Pure Fluconazole pur_filter->pur_dry

Caption: Detailed workflow for the synthesis and purification of Fluconazole.

Conclusion

The synthesis of Fluconazole from this compound via an epoxide intermediate is a robust and well-documented method. The provided protocols offer a detailed guide for the successful laboratory-scale production of this important antifungal drug. Careful control of reaction conditions and effective purification are crucial for obtaining high yields and purity. Researchers are encouraged to adapt and optimize these procedures for their specific laboratory settings and scale requirements.

References

Application Notes and Protocols for the Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed reaction mechanism and experimental protocol for the synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a key intermediate in the manufacturing of azole-based antifungal agents such as fluconazole.[1][2] The synthesis is a two-step process commencing with the alpha-bromination of 2',4'-difluoroacetophenone, followed by a nucleophilic substitution reaction with 1H-1,2,4-triazole. This document outlines the reaction pathways, provides detailed experimental procedures, and includes a summary of quantitative data.

Introduction

This compound is a critical building block in medicinal chemistry, particularly for the development of antifungal pharmaceuticals. Its structure, featuring a difluorophenyl ring and a triazole moiety, is fundamental to the bioactivity of many therapeutic agents. The synthetic pathway described herein is a robust and efficient method for producing this intermediate.

Reaction Mechanism and Pathway

The overall synthesis can be broken down into two primary stages:

  • Alpha-Bromination of 2',4'-Difluoroacetophenone: This step involves the reaction of 2',4'-difluoroacetophenone with a brominating agent, such as elemental bromine, in an acidic medium like acetic acid. This proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack of bromine on the enol intermediate to yield 2-bromo-1-(2,4-difluorophenyl)ethanone.

  • Nucleophilic Substitution: The resulting α-bromoketone undergoes a nucleophilic substitution reaction with 1H-1,2,4-triazole. In the presence of a mild base like potassium carbonate, the triazole acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom. This results in the displacement of the bromide ion and the formation of the desired product. This reaction typically follows an SN2 mechanism.

Below is a visual representation of the experimental workflow.

G cluster_0 Step 1: Alpha-Bromination cluster_1 Step 2: Nucleophilic Substitution A 2',4'-Difluoroacetophenone C 2-Bromo-1-(2,4-difluorophenyl)ethanone A->C Bromination B Bromine in Acetic Acid B->C F This compound C->F SN2 Reaction D 1H-1,2,4-Triazole D->F E Potassium Carbonate E->F Base

Caption: Experimental workflow for the synthesis of the target compound.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the synthesis.

StepReactantsSolventTemperature (°C)Time (h)Yield (%)
1. Alpha-Bromination2',4'-Difluoroacetophenone, BromineAcetic Acid10 - 306.2597
2. Nucleophilic Substitution2-Bromo-1-(2,4-difluorophenyl)ethanone, 1H-1,2,4-triazole, K₂CO₃AcetonitrileReflux482.6

Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(2,4-difluorophenyl)ethanone

This protocol is adapted from a patented procedure.[3]

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and thermometer, dissolve 150 g (961 mmol) of 1-(2,4-difluorophenyl)ethanone in 750 ml of acetic acid.

  • Initial Bromine Addition: Cool the solution to 10-15°C using an ice bath. Slowly add 5 ml of bromine dropwise from the dropping funnel.

  • Reaction Initiation and Main Bromine Addition: After 30 minutes, allow the mixture to warm to 30°C. Once the reaction starts (indicated by a color change), cool the mixture back to 15-20°C. Add a further 45 ml of bromine dropwise, maintaining the temperature in this range.

  • Reaction Completion: Stir the reaction mixture at room temperature for 5 hours.

  • Work-up: Pour the reaction mixture into a beaker containing 1 liter of ice-water and 400 ml of dichloromethane (DCM). Transfer the mixture to a separatory funnel.

  • Extraction and Purification: Separate the organic layer. Wash the organic phase three times with water. Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the product.

Step 2: Synthesis of this compound

This protocol is based on a published crystallographic study.[1]

  • Reaction Setup: To a solution of the bromoacetophenone derivative (100 mmol) in a suitable solvent like acetonitrile, add 1,2,4-triazole and potassium carbonate.

  • Reaction Conditions: The mixture was stirred for 4 hours at 273 K.[1]

  • Work-up: After the reaction is complete, pour the mixture into 200 ml of ice-water.[1] Add 50 ml of 1 mol/L hydrochloric acid.[1]

  • Purification: Adjust the pH of the filtrate to 6 with sodium bicarbonate to precipitate the product.[1] Collect the white solid by filtration. The crude product can be recrystallized from a solvent such as dry ethanol to obtain crystals suitable for further use. A yield of 82.6% has been reported for this step.[1]

Reaction Mechanism Visualization

The nucleophilic substitution of 2-bromo-1-(2,4-difluorophenyl)ethanone with 1H-1,2,4-triazole proceeds via an SN2 mechanism.

G Triazole 1H-1,2,4-Triazole (Nucleophile) TransitionState [Transition State] Triazole->TransitionState Nucleophilic Attack Product 1-(2,4-Difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone TransitionState->Product Bond Formation Bromide Bromide Ion (Leaving Group) TransitionState->Bromide Bond Cleavage BromoKetone 2-Bromo-1-(2,4-difluorophenyl)ethanone (Electrophile) BromoKetone->TransitionState

Caption: SN2 mechanism for the formation of the final product.

References

Application Notes and Protocols for the Purification of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a key intermediate in the synthesis of triazole-based antifungal agents such as fluconazole and voriconazole, requires stringent purification to ensure the quality and safety of the final active pharmaceutical ingredient (API).[1][2] The presence of impurities, including positional isomers, can impact the efficacy and safety profile of the resulting drug.[1] This document outlines detailed protocols for common laboratory-scale purification techniques, including recrystallization and column chromatography, and provides a summary of the compound's physical and chemical properties.

Introduction

This compound, also known as Fluconazole Keto Impurity or DFTA, is a critical precursor in pharmaceutical manufacturing.[2][3][4] Its synthesis can result in various impurities that must be effectively removed. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. This document provides practical guidance on established purification methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for developing appropriate purification and handling procedures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₇F₂N₃O[5][6][7]
Molecular Weight 223.18 g/mol [5][7]
Appearance White powder[6]
Melting Point 109 °C[6]
Boiling Point 388 °C at 760 mmHg[6]
Solubility Soluble in methanol.[6]
Purity (Commercial) ≥98%[6]

Experimental Protocols

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds. The choice of solvent is critical and should be based on the principle that the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Protocol: Recrystallization from Ethanol

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol. The solution should be heated to reflux to ensure complete dissolution.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The solution should be boiled for a few minutes with the charcoal.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The cooling process can be continued in an ice bath to maximize the yield.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[8]

Protocol: Silica Gel Column Chromatography

  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried, sample-adsorbed silica gel to the top of the column.

  • Elution: Begin the elution process with a suitable solvent system. Based on literature for similar compounds, a starting eluent could be chloroform or a mixture of hexane and ethyl acetate.[9] The polarity of the eluent can be gradually increased to facilitate the separation of the desired compound from impurities.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Workflow and Diagrams

The general workflow for the synthesis and purification of this compound is depicted in the following diagram.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 2-Chloro-1-(2,4-difluorophenyl)ethanone + 1H-1,2,4-triazole Reaction Reaction in appropriate solvent with base Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification_Choice Choice of Purification Method Crude_Product->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization For crystalline solids Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography For complex mixtures Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General workflow for the synthesis and purification of the target compound.

The logical relationship for selecting a purification technique is illustrated below.

Purification_Decision_Tree Start Crude Product Analysis Impurity_Profile Determine Impurity Profile (e.g., TLC, HPLC) Start->Impurity_Profile Is_Crystalline Is the crude product a solid? Impurity_Profile->Is_Crystalline Recrystallization Attempt Recrystallization Is_Crystalline->Recrystallization Yes Column_Chromatography Perform Column Chromatography Is_Crystalline->Column_Chromatography No (oily) Purity_Check1 Check Purity Recrystallization->Purity_Check1 Purity_Check1->Column_Chromatography Purity Insufficient Final_Product Final Pure Product Purity_Check1->Final_Product Purity Sufficient Purity_Check2 Check Purity Column_Chromatography->Purity_Check2 Purity_Check2->Final_Product Purity Sufficient

Caption: Decision tree for selecting a suitable purification method.

Conclusion

The purification of this compound is a critical step in the synthesis of important antifungal drugs. The choice between recrystallization and column chromatography depends on the physical state of the crude product and the nature of the impurities. The protocols provided herein offer a starting point for researchers to develop optimized purification procedures tailored to their specific needs, ensuring the high purity required for subsequent synthetic steps and ultimately for the final pharmaceutical product.

References

Application Notes and Protocols for the Characterization of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, also known as Fluconazole Impurity E, is a key intermediate and potential impurity in the synthesis of the antifungal agent fluconazole.[1][2] Its thorough characterization is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). These application notes provide detailed protocols for the analytical characterization of this compound using modern chromatographic and spectroscopic techniques.

Chemical Information:

ParameterValue
IUPAC Name 1-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone[3]
Synonyms Fluconazole Impurity E, DFTA
CAS Number 86404-63-9[1]
Molecular Formula C₁₀H₇F₂N₃O[1]
Molecular Weight 223.18 g/mol [1]

Analytical Methods

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. This typically involves high-performance liquid chromatography (HPLC) for separation and quantification, mass spectrometry (MS) for mass determination and structural elucidation, Fourier-transform infrared spectroscopy (FTIR) for functional group identification, and nuclear magnetic resonance (NMR) spectroscopy for detailed structural analysis.

Below are detailed protocols for each of these essential analytical techniques.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a fundamental technique for assessing the purity of this compound and for separating it from fluconazole and other related impurities.

Experimental Protocol

A gradient HPLC method is often employed to achieve optimal separation of fluconazole and its impurities.

Instrumentation and Conditions:

ParameterSpecification
Chromatograph HPLC system with a gradient pump and UV detector
Column ODS (C18), 250 mm x 4.6 mm, 5 µm particle size[4]
Mobile Phase A 0.01 mol/L Sodium Acetate Buffer (pH 5.0) : Methanol (95:5)[4]
Mobile Phase B Acetonitrile : Methanol (60:40)[4]
Gradient Elution Time (min)
Flow Rate 1.0 mL/min[4]
Column Temperature 30 °C[4]
Detection Wavelength 261 nm[4]
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Expected Results:

While the exact retention time can vary between systems, this method is designed to separate Fluconazole Impurity E from other related substances. The purity of the sample can be determined by calculating the area percentage of the main peak. Certificates of analysis for this compound often report a purity of >98%.[4]

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (261 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate end end calculate->end Report Results

HPLC Analysis Workflow

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the compound and to study its fragmentation pattern, which aids in structural elucidation.

Experimental Protocol

Instrumentation and Conditions:

ParameterSpecification
Mass Spectrometer High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Ionization Source Electrospray Ionization (ESI) or Electron Ionization (EI)
Polarity Positive Ion Mode
Mass Range m/z 50 - 500

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

Expected Results:

The protonated molecule [M+H]⁺ is expected at m/z 224.1. The fragmentation pattern will depend on the ionization technique used. Common fragmentation pathways for 1,2,4-triazole derivatives may involve cleavage of the triazole ring or the bond between the carbonyl group and the methylene bridge.

Data Presentation:

IonExpected m/z
[M+H]⁺224.1
Fragment IonsTo be determined experimentally

Logical Diagram of Fragmentation:

MS_Fragmentation Parent Parent Ion [C10H7F2N3O + H]+ m/z = 224.1 Frag1 Fragment Ion 1 Parent->Frag1 Loss of N2 Frag2 Fragment Ion 2 Parent->Frag2 Loss of C2H2N3 Frag3 Fragment Ion 3 Parent->Frag3 Loss of CO

Potential MS Fragmentation Pathways

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol

Instrumentation and Conditions:

ParameterSpecification
Spectrometer FTIR spectrometer
Accessory Attenuated Total Reflectance (ATR) or KBr pellet press
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹

Sample Preparation:

  • ATR: Place a small amount of the solid sample directly on the ATR crystal.

  • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

Expected Results:

The FTIR spectrum will show characteristic absorption bands corresponding to the various functional groups in the molecule.

Data Presentation:

Functional GroupCharacteristic Absorption (cm⁻¹)
C=O (Ketone)~1700
C-F (Aromatic)~1250 - 1100
C=C (Aromatic)~1600 and ~1475
C-H (Aromatic)~3100 - 3000
C-N (Triazole)~1300 - 1200
C-H (Methylene)~2960 - 2850

Workflow Diagram:

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation start Obtain Solid Sample prep_atr Place on ATR Crystal start->prep_atr prep_kbr Prepare KBr Pellet start->prep_kbr acquire Acquire Spectrum prep_atr->acquire prep_kbr->acquire identify Identify Functional Groups acquire->identify compare Compare with Reference identify->compare end end compare->end Confirm Structure

FTIR Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule, enabling unambiguous structure confirmation.

Experimental Protocol

Instrumentation and Conditions:

ParameterSpecification
Spectrometer NMR spectrometer (e.g., 400 MHz or higher)
Nuclei ¹H and ¹³C
Solvent Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
Internal Standard Tetramethylsilane (TMS)

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Expected Results:

The ¹H and ¹³C NMR spectra will show signals with chemical shifts, multiplicities, and integration values that are consistent with the structure of this compound. A Certificate of Analysis for this compound confirms that the ¹H NMR spectrum is consistent with its structure.[5]

Data Presentation:

¹H NMR (Expected Chemical Shifts):

ProtonsChemical Shift (ppm)Multiplicity
Aromatic-H7.0 - 8.2m
Triazole-H~8.0 and ~8.5s
Methylene-H (-CH₂-)~5.5s

¹³C NMR (Expected Chemical Shifts):

CarbonChemical Shift (ppm)
C=O (Ketone)~190
Aromatic-C105 - 165 (with C-F coupling)
Triazole-C~145 and ~152
Methylene-C (-CH₂-)~55

Logical Diagram of NMR Analysis:

NMR_Analysis Sample Sample in Deuterated Solvent H1_NMR 1H NMR Acquisition Sample->H1_NMR C13_NMR 13C NMR Acquisition Sample->C13_NMR Data_Processing Data Processing (FT, Phasing, Baseline Correction) H1_NMR->Data_Processing C13_NMR->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shifts, Coupling, Integration) Data_Processing->Spectral_Analysis Structure_Confirmation Structure Confirmation Spectral_Analysis->Structure_Confirmation

NMR Analysis and Structure Confirmation

References

The Cornerstone of Triazole Antifungals: Applications of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, commonly referred to as DFTA, is a pivotal intermediate in the synthesis of a major class of antifungal drugs known as triazoles. Its chemical structure, featuring a difluorophenyl ring and a triazole moiety, provides the essential backbone for potent inhibitors of fungal lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Inhibition of this pathway disrupts the integrity of the fungal cell membrane, leading to cell growth inhibition and death. The most prominent application of DFTA is in the synthesis of fluconazole, a widely used antifungal agent for the treatment of a variety of fungal infections.[1][2] This document provides detailed application notes, experimental protocols, and relevant data concerning the use of DFTA in medicinal chemistry.

Mechanism of Action of Triazole Antifungals

Triazole antifungal agents, derived from DFTA, exert their therapeutic effect by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The nitrogen atom in the triazole ring of these drugs binds to the heme iron atom in the active site of the enzyme, preventing it from metabolizing its natural substrate. This leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately compromising the fungal cell membrane's structure and function.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) FungalCellMembrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->FungalCellMembrane Incorporation Triazoles Triazole Antifungals (e.g., Fluconazole) Triazoles->Lanosterol Inhibition Synthesis_Step1 Difluorobenzene 1,3-Difluorobenzene Reaction1 Friedel-Crafts Acylation Difluorobenzene->Reaction1 ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Reaction1 AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction1 Catalyst Intermediate α-Chloro-2,4-difluoroacetophenone Reaction1->Intermediate Synthesis_Step2 Intermediate α-Chloro-2,4-difluoroacetophenone Reaction2 Nucleophilic Substitution Intermediate->Reaction2 Triazole 1,2,4-Triazole Triazole->Reaction2 Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction2 Promoter DFTA 1-(2,4-Difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone Reaction2->DFTA Synthesis_Step3 DFTA 1-(2,4-Difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone Reaction3 Corey-Chaykovsky Reaction DFTA->Reaction3 SulfoxoniumYlide Trimethylsulfoxonium iodide + Base (e.g., NaOH) SulfoxoniumYlide->Reaction3 Epoxide 1-[2-(2,4-Difluorophenyl)-2,3- epoxypropyl]-1H-1,2,4-triazole Reaction3->Epoxide Synthesis_Step4 Epoxide 1-[2-(2,4-Difluorophenyl)-2,3- epoxypropyl]-1H-1,2,4-triazole Reaction4 Nucleophilic Ring-Opening Epoxide->Reaction4 Triazole 1,2,4-Triazole Triazole->Reaction4 Base Base (e.g., K₂CO₃) Base->Reaction4 Catalyst Fluconazole Fluconazole Reaction4->Fluconazole

References

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

These application notes provide detailed protocols for the industrial scale-up synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a key intermediate in the production of antifungal agents such as fluconazole.[1][2] Two primary synthetic routes are presented, starting from 2-chloro-2',4'-difluoroacetophenone. The protocols are designed to be suitable for large-scale manufacturing, focusing on operational simplicity, yield, and purity. Additionally, procedures for the preparation of key starting materials are outlined. All quantitative data is summarized for clear comparison, and a logical workflow diagram is provided for process visualization.

Introduction

This compound is a critical building block in the synthesis of various triazole-based antifungal drugs. Its efficient and scalable production is of significant interest to the pharmaceutical industry. This document details robust and reproducible methods for its synthesis on an industrial scale.

Synthesis of Starting Material: 2-Chloro-2',4'-difluoroacetophenone

A common and efficient method for the synthesis of the key starting material, 2-chloro-2',4'-difluoroacetophenone, is the Friedel-Crafts acylation of 1,3-difluorobenzene with chloroacetyl chloride.

Experimental Protocol

In a suitable reactor, 1,3-difluorobenzene (1.0 eq) is reacted with chloroacetyl chloride (1.2 eq) using anhydrous aluminum chloride (1.7 eq) as a catalyst. The reaction is typically carried out at a controlled temperature, starting at a lower temperature during the addition of the acylating agent and then warming to ensure completion.

Table 1: Reaction Parameters for the Synthesis of 2-Chloro-2',4'-difluoroacetophenone

ParameterValueReference
1,3-Difluorobenzene (molar eq.)1.0[3]
Chloroacetyl Chloride (molar eq.)1.2[3]
Anhydrous Aluminum Chloride (molar eq.)1.7[3]
Initial Temperature30-35°C[3]
Reaction Temperature50-55°C[3]
Reaction Time~5 hours[3]

Upon completion, the reaction mixture is carefully quenched with water and the product is isolated. Further purification can be achieved through crystallization.

Synthesis of this compound: Synthetic Routes

Two primary routes for the large-scale synthesis of the target molecule are presented below.

Route A: Reaction with 1,2,4-Triazole and a Base

This method involves the direct reaction of 2-chloro-2',4'-difluoroacetophenone with 1,2,4-triazole in the presence of a base, such as potassium carbonate.

To a stirred suspension of 1,2,4-triazole and potassium carbonate in a suitable solvent (e.g., anhydrous tetrahydrofuran), 2-chloro-2',4'-difluoroacetophenone is added. The reaction mixture is stirred at a controlled temperature until completion.

Table 2: Reaction Parameters for Route A

ParameterValueReference
2-chloro-2',4'-difluoroacetophenone (molar eq.)1.0[4]
3-chloro-1,2,4-triazole (molar eq.)1.0[4]
Potassium Carbonate (molar eq.)1.5[4]
SolventAnhydrous Tetrahydrofuran[4]
Reaction Temperature25°C[4]
Reaction Time7 hours[4]
Yield87.8%[4]

After the reaction is complete, the inorganic salts are filtered off. The filtrate is concentrated, and the crude product is purified by slurrying in water followed by recrystallization from a suitable solvent like isopropanol.[4]

Route B: Reaction with 1,2,4-Triazole Sodium Salt

This route utilizes the pre-formed sodium salt of 1,2,4-triazole, which can enhance reactivity and simplify the work-up procedure.

1,2,4-Triazole is reacted with a sodium base, such as sodium hydroxide or sodium hydride, in a suitable solvent to form the sodium salt.[5] The salt can be isolated or used in situ. A patent describes a method of reacting 1,2,4-triazole with an excess of sodium hydroxide in water to form a crystalline hydrate, which is then filtered and heated to yield the analytically pure sodium salt.[5] Another patent details a method using formic acid, liquid ammonia, and hydrazine hydrate as raw materials, followed by a controlled crystallization process.[6]

2-chloro-2',4'-difluoroacetophenone is reacted with 1,2,4-triazole sodium salt in a suitable solvent like dimethylformamide (DMF). The reaction is heated to drive it to completion.

Table 3: Reaction Parameters for Route B

ParameterValueReference
2-chloro-2',4'-difluoroacetophenone (molar eq.)1.0
1,2,4-Triazole Sodium Salt (molar eq.)1.05[5]
SolventDimethylformamide (DMF)[5]
Reaction Temperature90°C[5]
Reaction Time3 hours[5]

The work-up typically involves diluting the reaction mixture with water and extracting the product with a suitable organic solvent. The combined organic layers are then washed, dried, and concentrated to yield the crude product, which can be further purified by crystallization.

Process Workflow and Logic

The following diagram illustrates the overall synthetic workflow from the starting materials to the final product.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis cluster_purification Purification 1_3_Difluorobenzene 1,3-Difluorobenzene Friedel_Crafts Friedel-Crafts Acylation 1_3_Difluorobenzene->Friedel_Crafts Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Friedel_Crafts 1_2_4_Triazole 1,2,4-Triazole Triazole_Salt_Prep Salt Formation (for Route B) 1_2_4_Triazole->Triazole_Salt_Prep Nucleophilic_Substitution Nucleophilic Substitution 1_2_4_Triazole->Nucleophilic_Substitution Route A Base Base (e.g., K2CO3 or NaOH) Base->Triazole_Salt_Prep Base->Nucleophilic_Substitution Route A Chloroacetophenone 2-Chloro-2',4'- difluoroacetophenone Friedel_Crafts->Chloroacetophenone Chloroacetophenone->Nucleophilic_Substitution Triazole_Salt 1,2,4-Triazole Sodium Salt Triazole_Salt_Prep->Triazole_Salt Triazole_Salt->Nucleophilic_Substitution Route B Final_Product 1-(2,4-Difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone Nucleophilic_Substitution->Final_Product Purification Crystallization/ Filtration Final_Product->Purification Pure_Product Pure Final Product Purification->Pure_Product

Caption: Synthetic workflow for the industrial production of the target intermediate.

Conclusion

The presented protocols offer viable and scalable methods for the industrial synthesis of this compound. The choice between Route A and Route B will depend on factors such as raw material cost, handling considerations of the base, and desired work-up procedures. Both methods, when optimized, can provide high yields of the desired product, meeting the demands of pharmaceutical manufacturing.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a key intermediate in the production of antifungal agents like fluconazole.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield or no formation of the desired this compound. What are the possible reasons and how can I troubleshoot this?

A: Low or no product yield in the N-alkylation of 1,2,4-triazole with 2-bromo- or 2-chloro-1-(2,4-difluorophenyl)ethanone can be attributed to several factors. A systematic approach to troubleshooting this issue is outlined below.

  • Inert Reactants: The α-haloacetophenone starting material can degrade over time. Ensure the purity and reactivity of your starting materials.

  • Incorrect Base: The choice of base is critical for the deprotonation of 1,2,4-triazole.

    • Weak bases like triethylamine may not be sufficient, leading to incomplete reaction.

    • Stronger bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) are generally more effective.

  • Inappropriate Solvent: The solubility of the triazole salt in the reaction solvent is crucial for the reaction to proceed efficiently.

    • Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone are commonly used.

  • Reaction Temperature: The reaction temperature can significantly impact the reaction rate and yield. Reactions are often carried out at room temperature or with gentle heating.

  • Moisture: The presence of water can hydrolyze the α-haloacetophenone and interfere with the reaction. Ensure the use of anhydrous solvents and a dry reaction setup.

Issue 2: Formation of Impurities and Side Products

Q: I am observing significant impurities in my crude product. What are the likely side products and how can I minimize their formation?

A: The primary impurity in this synthesis is often the undesired N4-alkylated regioisomer. The alkylation of 1,2,4-triazole can occur at the N1 or N4 position, leading to a mixture of products.

  • Regioisomers (N1 vs. N4-alkylation): The formation of a mixture of this compound (N1-isomer) and 1-(2,4-Difluorophenyl)-2-(4H-1,2,4-triazol-4-yl)ethanone (N4-isomer) is a common challenge. The ratio of these isomers can be influenced by the reaction conditions.

  • Minimizing Isomer Formation:

    • Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC) such as benzyltriethylammonium chloride in conjunction with a solid base like potassium carbonate in a solvent like acetone has been shown to favor the formation of the desired N1-isomer and can lead to high yields.[1]

    • Solvent Choice: The polarity of the solvent can influence the regioselectivity. Experimenting with different solvents may help to optimize the ratio of the desired isomer.

Issue 3: Difficulty in Product Purification

Q: I am having trouble purifying the final product and removing the impurities. What are the recommended purification methods?

A: Purifying this compound from unreacted starting materials and side products can be achieved through the following methods:

  • Work-up Procedure: A common work-up involves pouring the reaction mixture into ice-water, followed by acidification and filtration. The filtrate is then neutralized to precipitate the crude product.[1][2]

  • Recrystallization: This is an effective method for purifying the crude product. Ethanol is a commonly used solvent for recrystallization.[2] The crude product is dissolved in a minimum amount of hot ethanol and allowed to cool slowly, leading to the formation of purified crystals.

  • Column Chromatography: For separating regioisomers that are difficult to separate by recrystallization, silica gel column chromatography can be employed.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the N-alkylation of 1,2,4-triazole with a 2-halo-1-(2,4-difluorophenyl)ethanone (e.g., 2-bromo- or 2-chloro-1-(2,4-difluorophenyl)ethanone) in the presence of a base.

Q2: What are the typical yields for this synthesis?

A2: Reported yields can vary depending on the specific reaction conditions. A yield of 82.6% has been reported using potassium carbonate as the base in acetone with a phase-transfer catalyst.[1]

Q3: How can I improve the regioselectivity of the N-alkylation to favor the desired N1-isomer?

A3: As mentioned in the troubleshooting guide, employing a phase-transfer catalyst with a solid base like potassium carbonate can significantly improve the regioselectivity towards the N1-isomer.[1]

Q4: What are the key analytical techniques to confirm the structure and purity of the final product?

A4: The structure and purity of this compound are typically confirmed using:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure and identify the regioisomer.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Melting Point Analysis: To assess the purity of the crystalline product.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

Starting Material (Halogenated)                                Base                                      Solvent                              Catalyst                                                  Temperature                                        Yield (%)                                        Reference
2-Chloro-2',4'-difluoroacetophenonePotassium Carbonate (K₂CO₃)AcetoneBenzyltriethylammonium chloride273 K to RT82.6[1]
2-Chloro-1-(4-fluorophenyl)ethanone*Sodium Hydride (NaH)DMFNone273 K to RTNot specified[2]

*Note: This is a similar substrate, and the conditions are likely applicable to the synthesis of the target compound.

Experimental Protocols

Protocol 1: Synthesis using Potassium Carbonate and Phase-Transfer Catalyst [1]

  • To a flask equipped with a mechanical stirrer and a dropping funnel, add 1H-1,2,4-triazole (130 mmol), potassium carbonate (130 mmol), benzyltriethylammonium chloride (4.39 mmol), and acetone (100 ml).

  • Cool the mixture to 273 K (0 °C).

  • Slowly add a solution of 2-chloro-2',4'-difluoroacetophenone (100 mmol) in acetone dropwise.

  • Stir the mixture at room temperature for 4 hours.

  • After the reaction is complete (monitored by TLC), pour the mixture into ice-water (200 ml).

  • Add 1 M hydrochloric acid (50 ml) and filter the mixture.

  • Adjust the pH of the filtrate to 6 with sodium bicarbonate to precipitate the crude product.

  • Collect the white precipitate by filtration. (Yield: 18.4 g, 82.6%)

  • Purify the crude product by recrystallization from dry ethanol.

Protocol 2: Synthesis using Sodium Hydride (Adapted from[2])

  • Suspend sodium hydride (120 mmol) in anhydrous N,N-dimethylformamide (DMF) (30 ml) under an inert atmosphere.

  • Cool the suspension to 273 K (0 °C).

  • Slowly add a solution of 1,2,4-triazole (120 mmol) in anhydrous DMF (30 ml) dropwise.

  • Allow the mixture to react at room temperature for 30 minutes.

  • Slowly add a solution of 2-chloro-1-(2,4-difluorophenyl)ethanone (90 mmol) in anhydrous DMF (30 ml) dropwise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Pour the reaction mixture into ice-water (300 ml).

  • Add 1 M hydrochloric acid (50 ml) and filter.

  • Neutralize the filtrate with sodium bicarbonate to a pH of 6 to precipitate the crude product.

  • Collect the precipitate by filtration and purify by recrystallization from ethanol.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions 2_halo_acetophenone 2-halo-1-(2,4-difluorophenyl)ethanone reaction_mixture Reaction Mixture 2_halo_acetophenone->reaction_mixture triazole 1,2,4-Triazole triazole->reaction_mixture base Base (e.g., K2CO3, NaH) base->reaction_mixture solvent Solvent (e.g., Acetone, DMF) solvent->reaction_mixture catalyst Phase-Transfer Catalyst (optional) catalyst->reaction_mixture workup Work-up (Quenching, Extraction, Neutralization) reaction_mixture->workup crude_product Crude Product workup->crude_product purification Purification (Recrystallization) crude_product->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

Regioselectivity triazole_anion 1,2,4-Triazole Anion N1_attack Nucleophilic Attack at N1 triazole_anion->N1_attack N4_attack Nucleophilic Attack at N4 triazole_anion->N4_attack electrophile 2-halo-1-(2,4-difluorophenyl)ethanone electrophile->N1_attack electrophile->N4_attack desired_product Desired Product (N1-isomer) N1_attack->desired_product side_product Side Product (N4-isomer) N4_attack->side_product

Caption: Logical relationship illustrating the issue of regioselectivity in the N-alkylation of 1,2,4-triazole.

References

Technical Support Center: Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA), a key intermediate in the manufacturing of antifungal agents such as fluconazole and voriconazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of DFTA, offering potential causes and actionable solutions in a question-and-answer format.

Problem IDQuestionPossible CausesSuggested Solutions
DFTA-SYN-001 Low or no yield of the desired product. Incomplete Friedel-Crafts acylation of 1,3-difluorobenzene. Inefficient N-alkylation of 1,2,4-triazole. Degradation of starting materials or reagents. Suboptimal reaction temperature or time.Verify the purity of 1,3-difluorobenzene and chloroacetyl chloride. Ensure the Lewis acid catalyst (e.g., AlCl₃) is anhydrous and active. For the N-alkylation step, ensure the base (e.g., K₂CO₃, NaH) is strong enough to deprotonate the triazole. Use anhydrous solvents to prevent hydrolysis of reagents. Optimize reaction temperature and monitor progress using TLC or HPLC.
DFTA-SYN-002 Presence of significant amounts of positional isomers in the final product. Impurities in the 1,3-difluorobenzene starting material (e.g., 1,2- or 1,4-difluorobenzene). Lack of regioselectivity during the Friedel-Crafts acylation.Use highly pure 1,3-difluorobenzene. Control the reaction temperature during Friedel-Crafts acylation to favor the desired 2,4-difluoro substitution. Lower temperatures generally improve regioselectivity. Purify the intermediate, 2-chloro-1-(2,4-difluorophenyl)ethanone, before proceeding to the N-alkylation step.
DFTA-SYN-003 Formation of the undesired 1-(2,4-Difluorophenyl)-2-(4H-1,2,4-triazol-4-yl)ethanone (N4-isomer). Reaction conditions favoring alkylation at the N4 position of the 1,2,4-triazole ring. The choice of solvent and base can influence the N1/N4 isomer ratio.Employ a polar aprotic solvent like DMF or acetonitrile. Use a suitable base; for instance, potassium carbonate is commonly used. The reaction of the sodium salt of 1,2,4-triazole often favors N1-alkylation. Optimize the reaction temperature; lower temperatures may favor N1 substitution.
DFTA-SYN-004 Detection of unreacted 2-chloro-1-(2,4-difluorophenyl)ethanone in the final product. Insufficient amount of 1,2,4-triazole or base. Reaction time is too short for the N-alkylation to go to completion.Use a slight excess of 1,2,4-triazole and the base. Increase the reaction time and monitor for the disappearance of the starting material by TLC or HPLC.
DFTA-SYN-005 Difficulty in purifying the final product. Presence of closely related impurities, such as positional and N4-isomers, which may have similar chromatographic behavior. Oily product that is difficult to crystallize.Utilize high-performance column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane gradient) for efficient separation. Recrystallization from an appropriate solvent system (e.g., ethanol, isopropanol) can be effective for removing impurities. Seeding with a pure crystal of DFTA may aid crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most frequently encountered impurities include:

  • Positional Isomers: Such as 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and 1-(3,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. These arise from impurities in the 1,3-difluorobenzene starting material or a lack of regioselectivity during the initial Friedel-Crafts acylation step.

  • N4-Alkylation Isomer: 1-(2,4-Difluorophenyl)-2-(4H-1,2,4-triazol-4-yl)ethanone is a common byproduct formed during the N-alkylation of the 1,2,4-triazole ring.

  • Unreacted Starting Materials: Residual 2-chloro-1-(2,4-difluorophenyl)ethanone and 1H-1,2,4-triazole.

  • Desfluoro Impurities: In some cases, impurities with only one fluorine atom on the phenyl ring, such as 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, may be present, likely originating from monofluorinated impurities in the starting difluorobenzene.

Q2: How can I control the regioselectivity of the N-alkylation to favor the desired N1-isomer?

A2: The regioselectivity of the N-alkylation of 1,2,4-triazole is influenced by several factors. To favor the formation of the therapeutically important N1-isomer, consider the following:

  • Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred.

  • Base: The choice of base is critical. Stronger bases that form the triazole anion in solution, such as sodium hydride or potassium carbonate, are commonly used. The nature of the counter-ion can also play a role, with sodium salts often showing good selectivity for N1-alkylation.

  • Temperature: Running the reaction at a controlled, and often lower, temperature can enhance the selectivity for the thermodynamically more stable N1-isomer.

Q3: What analytical methods are suitable for monitoring the reaction and analyzing the purity of the final product?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the reaction progress and assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer is typically used. This method can effectively separate the desired product from starting materials and major impurities. Mass spectrometry (MS) coupled with HPLC can be used for the identification and characterization of unknown impurities.

Experimental Protocols

Synthesis of 2-chloro-1-(2,4-difluorophenyl)ethanone (Friedel-Crafts Acylation)
  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (nitrogen or argon), add chloroacetyl chloride (1.1 eq) dropwise at 0-5 °C.

  • After the addition is complete, add 1,3-difluorobenzene (1.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Carefully quench the reaction by pouring the mixture into a stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 2-chloro-1-(2,4-difluorophenyl)ethanone can be purified by vacuum distillation or used directly in the next step if of sufficient purity.

Synthesis of this compound (N-Alkylation)
  • To a stirred suspension of 1H-1,2,4-triazole (1.1 eq) and potassium carbonate (1.5 eq) in anhydrous dimethylformamide (DMF), add a solution of 2-chloro-1-(2,4-difluorophenyl)ethanone (1.0 eq) in DMF dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water with stirring.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and dried under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: N-Alkylation A 1,3-Difluorobenzene D 2-chloro-1-(2,4-difluorophenyl)ethanone A->D Reaction B Chloroacetyl Chloride B->D Reaction C AlCl₃ (Lewis Acid) C->D Reaction G This compound (DFTA) D->G Reaction E 1H-1,2,4-triazole E->G F Base (e.g., K₂CO₃) F->G

Caption: Synthetic workflow for this compound.

Impurity_Formation Start Starting Materials (1,3-Difluorobenzene, Chloroacetyl Chloride, 1,2,4-Triazole) FC_Reaction Friedel-Crafts Acylation Start->FC_Reaction N_Alkylation N-Alkylation FC_Reaction->N_Alkylation Intermediate Impurity_Positional Positional Isomers (e.g., 1-(2,5-difluoro...)) FC_Reaction->Impurity_Positional Side Reaction / Impure Starting Material DFTA Desired Product This compound N_Alkylation->DFTA Impurity_N4 N4-Isomer 1-(2,4-Difluorophenyl)-2-(4H-1,2,4-triazol-4-yl)ethanone N_Alkylation->Impurity_N4 Side Reaction Impurity_StartingMaterial Unreacted Starting Materials N_Alkylation->Impurity_StartingMaterial Incomplete Reaction

Caption: Formation pathways of common impurities during DFTA synthesis.

Technical Support Center: Preparation of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a key intermediate in the manufacturing of antifungal agents like fluconazole.[1][2]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, offering potential causes and actionable solutions in a question-and-answer format.

Problem: Low or No Product Yield

Q1: I am observing a very low yield or no formation of the desired product. What are the possible reasons, and how can I resolve this?

A1: Low or no product yield can stem from several factors. A systematic approach to troubleshooting this issue is outlined below:

  • Reagent Quality: Ensure the purity of your starting materials, 2-bromo-1-(2,4-difluorophenyl)ethanone and 1,2,4-triazole. Degradation or impurities in the reactants can significantly hinder the reaction.

  • Base Strength: The choice of base is critical for the deprotonation of 1,2,4-triazole. Weak bases like triethylamine may not be sufficient. Stronger bases such as potassium carbonate, sodium hydride, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are often more effective.[3][4] The optimal base may depend on the solvent and reaction conditions.

  • Solvent Selection: The solubility of the triazole salt in the reaction solvent is crucial for the reaction to proceed efficiently. Polar aprotic solvents like N,N-dimethylformamide (DMF), acetone, or acetonitrile are commonly used.[3][5]

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Typical temperatures range from room temperature to the reflux temperature of the solvent.[6] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal temperature.

  • Moisture: The presence of water can lead to the hydrolysis of the starting material, 2-bromo-1-(2,4-difluorophenyl)ethanone, to form 1-(2,4-difluorophenyl)-2-hydroxyethanone, a common side product. Ensure the use of anhydrous solvents and a dry reaction setup under an inert atmosphere (e.g., nitrogen or argon).[3]

Problem: Formation of Isomeric Impurities

Q2: My reaction is producing a mixture of N1 and N4-alkylated isomers. How can I improve the regioselectivity towards the desired N1-isomer?

A2: The formation of the undesired 1-(2,4-Difluorophenyl)-2-(4H-1,2,4-triazol-4-yl)ethanone (N4-isomer) is a common side reaction. The ratio of N1 to N4 isomers is influenced by several factors:

  • Reaction Conditions: The choice of base and solvent significantly impacts the N1/N4 ratio. For instance, the use of DBU as a base in THF has been reported to give a high regioselectivity of approximately 90:10 in favor of the N1-isomer for the alkylation of 1,2,4-triazole.[4][7]

  • Steric Hindrance: While the starting materials in this specific synthesis do not have significant steric bulk, in general, bulkier alkylating agents tend to favor alkylation at the less sterically hindered N1 position.

  • Temperature: The reaction temperature can also influence the isomer ratio. It is advisable to optimize the temperature to favor the formation of the desired N1-isomer.

Problem: Product Purification

Q3: I am having difficulty separating the desired N1-isomer from the N4-isomer and other impurities. What are the recommended purification methods?

A3: The separation of the N1 and N4 isomers can be challenging due to their similar polarities.

  • Column Chromatography: Silica gel column chromatography is the most common method for separating the isomers. A careful selection of the eluent system, often a gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone), is crucial for achieving good separation.[3]

  • Recrystallization: If a suitable solvent is found, recrystallization can be an effective method for purifying the desired product, especially if one isomer is significantly less soluble than the other.

  • High-Performance Liquid Chromatography (HPLC): For very difficult separations or for obtaining highly pure material, preparative HPLC can be employed.[3]

Frequently Asked Questions (FAQs)

Q4: What is the primary reaction for the synthesis of this compound?

A4: The most common laboratory and industrial synthesis involves the N-alkylation of 1,2,4-triazole with 2-bromo-1-(2,4-difluorophenyl)ethanone in the presence of a base.

Q5: What are the most common side products in this synthesis?

A5: The most prevalent side products are:

  • 1-(2,4-Difluorophenyl)-2-(4H-1,2,4-triazol-4-yl)ethanone: The N4-alkylated isomer of the desired product.[7]

  • 1-(2,4-Difluorophenyl)-2-hydroxyethanone: Formed by the hydrolysis of the starting material, 2-bromo-1-(2,4-difluorophenyl)ethanone.

  • Overalkylation products: In some cases, the initially formed product can be further alkylated, leading to the formation of quaternary triazolium salts, although this is less common under controlled conditions.[4]

Q6: Are there any known reactions involving the difluorophenyl ring under the reaction conditions?

A6: The difluorophenyl group is generally stable under the typical basic conditions used for this N-alkylation reaction.[8] However, under very harsh basic conditions or with specific nucleophiles, nucleophilic aromatic substitution of one of the fluorine atoms could potentially occur, but this is not a commonly reported side reaction for this specific synthesis.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Yield and Isomer Ratio

Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Yield (%)N1:N4 RatioReference
1,2,4-Triazole2-Chloro-2',4'-difluoroacetophenoneK₂CO₃Acetone2582.6N/A[6]
3-Chloro-1,2,4-triazole2-Chloro-2',4'-difluoroacetophenoneK₂CO₃N/A10-4087.8 (of chloro-intermediate)N/A[5]
1,2,4-Triazole4-Nitrobenzyl halidesVariousN/AN/AN/A~90:10[7]
1,2,4-TriazoleVarious alkyl halidesDBUTHF20Good86:14 to 94:6[4]
1,2,4-TriazoleVarious alkyl halidesK₂CO₃Ionic Liquid80 (Microwave)ExcellentRegioselective for N1[9]

Note: N/A indicates that the data was not available in the cited reference.

Experimental Protocols

Protocol 1: Synthesis using Potassium Carbonate in Acetone [6]

  • To a flask equipped with a mechanical stirrer and a dropping funnel, add 1H-1,2,4-triazole (130 mmol), potassium carbonate (130 mmol), benzyltriethylammonium chloride (4.39 mmol), and acetone (100 ml).

  • Cool the mixture to 0 °C.

  • Slowly add 2-chloro-2',4'-difluoroacetophenone (100 mmol) dropwise.

  • Stir the mixture for 4 hours at 0 °C.

  • Monitor the reaction completion by TLC.

  • Pour the reaction mixture into ice water (200 ml) and add 1 M hydrochloric acid (50 ml).

  • Adjust the pH of the filtrate to 6 with sodium bicarbonate to precipitate the crude product.

  • Filter the white precipitate, wash with water, and dry. (Yield: 18.4 g, 82.6%).

  • Purify the crude product by recrystallization from ethanol.

Mandatory Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions SM1 2-Bromo-1-(2,4-difluorophenyl)ethanone Product This compound (Desired N1-Isomer) SM1->Product Main Reaction Side_Product1 1-(2,4-Difluorophenyl)-2-(4H-1,2,4-triazol-4-yl)ethanone (N4-Isomer) SM1->Side_Product1 Side Reaction (Isomerization) Side_Product2 1-(2,4-Difluorophenyl)-2-hydroxyethanone SM1->Side_Product2 Side Reaction (Hydrolysis) SM2 1,2,4-Triazole SM2->Product Main Reaction SM2->Side_Product1 Side Reaction (Isomerization) Base Base (e.g., K₂CO₃) Base->Product Main Reaction Base->Side_Product1 Side Reaction (Isomerization) Solvent Solvent (e.g., Acetone) Solvent->Product Main Reaction Solvent->Side_Product1 Side Reaction (Isomerization) Water H₂O (Moisture) Water->Side_Product2

Caption: Synthesis pathway and major side reactions.

Troubleshooting_Workflow Start Low/No Product Yield Check_Reagents Check Reagent Purity Start->Check_Reagents Check_Base Evaluate Base Strength Start->Check_Base Check_Solvent Assess Solvent Suitability Start->Check_Solvent Check_Temp Optimize Reaction Temperature Start->Check_Temp Check_Moisture Ensure Anhydrous Conditions Start->Check_Moisture Solution_Reagents Use pure starting materials. Check_Reagents->Solution_Reagents Solution_Base Use a stronger base (e.g., K₂CO₃, DBU). Check_Base->Solution_Base Solution_Solvent Use a suitable polar aprotic solvent (e.g., DMF, Acetone). Check_Solvent->Solution_Solvent Solution_Temp Monitor reaction and adjust temperature. Check_Temp->Solution_Temp Solution_Moisture Use dry solvents and inert atmosphere. Check_Moisture->Solution_Moisture

Caption: Troubleshooting workflow for low product yield.

Isomer_Control Problem Formation of N1 and N4 Isomers Control_Base_Solvent Optimize Base and Solvent System Problem->Control_Base_Solvent Control_Temp Adjust Reaction Temperature Problem->Control_Temp Purification Purification Strategy Problem->Purification Solution_Base_Solvent Use DBU in THF for high N1 selectivity. Control_Base_Solvent->Solution_Base_Solvent Solution_Temp Experimentally determine optimal temperature for N1 formation. Control_Temp->Solution_Temp Solution_Purification Use silica gel column chromatography with a gradient eluent. Purification->Solution_Purification

Caption: Logical relationships for controlling isomer formation.

References

troubleshooting low conversion rates in 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this important synthesis, which is a key step in the production of several antifungal agents, including fluconazole.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of DFTA, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: I am observing a very low or no yield of my desired product. What are the potential causes and how can I resolve this?

Answer 1: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Reactants: The starting materials, 2-halo-2',4'-difluoroacetophenone (bromo or chloro derivative) and 1,2,4-triazole, may be impure or degraded.[4] It is crucial to verify the purity of your reactants by techniques such as NMR or melting point analysis.

  • Choice of Base: The base used for the deprotonation of 1,2,4-triazole is critical. A weak base, such as triethylamine, may not be sufficient, leading to an incomplete reaction.[4] Stronger bases are often more effective.[4]

  • Reaction Solvent: The solubility of the triazole salt in the reaction solvent is important for the reaction to proceed efficiently. If the deprotonated triazole is not soluble, the reaction rate will be significantly reduced.[4]

  • Presence of Moisture: The reaction is sensitive to water, which can hydrolyze the alkylating agent or interfere with the base.[4] Ensure that anhydrous solvents and a dry reaction setup are used.[4]

Potential Cause Recommended Solution Relevant Compounds & Reagents
Impure ReactantsVerify the purity of starting materials using appropriate analytical techniques (NMR, GC-MS, melting point).2-Bromo-2',4'-difluoroacetophenone, 1,2,4-Triazole
Ineffective BaseSwitch to a stronger base. Effective bases include Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[4][5][6]K₂CO₃, NaOH, DBU
Poor Solvent ChoiceSelect a solvent in which the triazole salt is soluble. Common solvents for this reaction include Acetone, Dimethylformamide (DMF), and Tetrahydrofuran (THF).[4][6][7]Acetone, DMF, THF
Moisture ContaminationUse anhydrous solvents and ensure all glassware is thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]Anhydrous Acetone, Anhydrous DMF, Anhydrous THF

Question 2: My reaction is complete, but I am struggling to separate the desired N-1 isomer from the N-4 isomer. How can I improve the separation?

Answer 2: The alkylation of 1,2,4-triazole can produce both N-1 and N-4 substituted isomers.[5][8] The N-1 isomer is the desired product for DFTA synthesis. While optimizing reaction conditions can favor the formation of the N-1 isomer, post-reaction separation is often necessary.

  • Chromatography: Silica gel column chromatography is the most common method for separating these regioisomers due to their differing polarities.[4][8] A careful selection of the eluent system, often involving a gradient, is crucial for achieving good separation.[4]

  • Recrystallization: The difference in polarity and volatility between the two isomers can sometimes allow for separation via recrystallization or distillation.[8]

Separation Technique Key Parameters to Optimize Notes
Silica Gel ChromatographyEluent system (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). A gradient elution may be necessary.[4]The N-4 isomer is often less polar and will elute first.
RecrystallizationChoice of solvent system.This method is highly dependent on the specific properties of the isomeric mixture.

Question 3: I am observing the formation of unexpected byproducts. What are the likely side reactions and how can I minimize them?

Answer 3: Besides isomer formation, other side reactions can reduce the yield of the desired product.

  • Over-alkylation: The product, DFTA, can be further alkylated by the 2-halo-2',4'-difluoroacetophenone to form a quaternary triazolium salt. This is more likely to occur if an excess of the alkylating agent is used or if the reaction is run for an extended period.

  • Hydrolysis of the Alkylating Agent: The starting material, 2-bromo- or 2-chloro-2',4'-difluoroacetophenone, can be hydrolyzed in the presence of water, especially under basic conditions.

  • Elimination Reactions: Depending on the base and solvent system, elimination reactions of the alkylating agent could potentially occur.

Side Reaction Contributing Factors Preventative Measures
Over-alkylationExcess alkylating agent, prolonged reaction time.Use a slight excess of 1,2,4-triazole. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.
Hydrolysis of Alkylating AgentPresence of water.Use anhydrous conditions.[4]
Elimination ReactionsStrong, non-nucleophilic bases.Carefully select the base and reaction temperature.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-2',4'-difluoroacetophenone

This protocol is adapted from a literature procedure for the bromination of 2',4'-difluoroacetophenone.[9]

  • Dissolve 150 g (961 mmol) of 1-(2,4-difluorophenyl)ethanone in 750 ml of acetic acid in a reaction vessel.

  • Cool the solution to 10-15°C.

  • Slowly add 5 ml of bromine dropwise.

  • After 30 minutes, allow the mixture to warm to 30°C until the reaction initiates, then cool it back to 15-20°C.

  • Add a further 45 ml of bromine dropwise.

  • Stir the reaction mixture at room temperature for 5 hours.

  • Pour the reaction mixture into 1 liter of ice-water and add 400 ml of dichloromethane (DCM).

  • Separate the organic phase, wash it three times with water, and dry it over sodium sulfate.

  • Remove the solvent under reduced pressure to yield the product.

Protocol 2: Synthesis of this compound

This protocol is a generalized procedure based on common methods for the N-alkylation of 1,2,4-triazole.[4][7]

  • To a flask equipped with a mechanical stirrer, add 1,2,4-triazole (130 mmol), potassium carbonate (130 mmol), and 100 ml of acetone.

  • Cool the mixture to 0°C.

  • Slowly add a solution of 2-chloro-2',4'-difluoroacetophenone (100 mmol) in acetone dropwise.

  • Stir the mixture for 4 hours at this temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into 200 ml of ice-water.

  • Add 50 ml of 1 M hydrochloric acid.

  • Filter the mixture and adjust the pH of the filtrate to 6 with sodium bicarbonate.

  • The resulting precipitate is the crude product, which can be further purified by recrystallization or column chromatography.

Visual Guides

experimental_workflow cluster_start Starting Material Synthesis cluster_main Main Synthesis cluster_purification Purification start_acetophenone 2',4'-Difluoroacetophenone reaction_bromination Bromination in Acetic Acid start_acetophenone->reaction_bromination start_bromine Bromine start_bromine->reaction_bromination product_bromo 2-Bromo-2',4'-difluoroacetophenone reaction_bromination->product_bromo start_bromo 2-Bromo-2',4'-difluoroacetophenone reaction_alkylation N-Alkylation start_bromo->reaction_alkylation start_triazole 1,2,4-Triazole start_triazole->reaction_alkylation start_base Base (e.g., K₂CO₃) start_base->reaction_alkylation start_solvent Solvent (e.g., Acetone) start_solvent->reaction_alkylation product_crude Crude DFTA (Isomer Mixture) reaction_alkylation->product_crude purification_step Purification (Column Chromatography / Recrystallization) product_crude->purification_step product_final Pure 1-(2,4-Difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone purification_step->product_final

Caption: Overall experimental workflow for DFTA synthesis.

troubleshooting_guide cluster_solutions Solutions start Low Conversion Rate? check_reactants Check Reactant Purity start->check_reactants Yes check_base Evaluate Base Strength check_reactants->check_base Reactants OK solution_reactants Purify starting materials or use new batch. check_reactants->solution_reactants Impure check_solvent Assess Solvent Choice check_base->check_solvent Base is Strong solution_base Use stronger base (e.g., K₂CO₃, DBU). check_base->solution_base Base is Weak check_conditions Verify Anhydrous Conditions check_solvent->check_conditions Solvent is Appropriate solution_solvent Choose a solvent that dissolves the triazole salt. check_solvent->solution_solvent Poor Solubility solution_conditions Use anhydrous solvents and inert atmosphere. check_conditions->solution_conditions Moisture Present end Improved Conversion solution_reactants->end solution_base->end solution_solvent->end solution_conditions->end

Caption: Troubleshooting flowchart for low conversion rates.

References

Technical Support Center: Optimization of Reaction Conditions for 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA), a key intermediate in the manufacturing of azole-based antifungal agents such as Fluconazole.[1][2] This document provides troubleshooting advice and answers to frequently asked questions to help optimize reaction conditions and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound (DFTA)?

A1: The most common synthetic pathway involves a two-step process. The first step is a Friedel-Crafts acylation of 1,3-difluorobenzene with chloroacetyl chloride to produce 2-chloro-1-(2,4-difluorophenyl)ethanone. The second step is the N-alkylation of 1H-1,2,4-triazole with the previously synthesized chloro-ketone.[3][4]

Q2: What are the critical parameters to control during the synthesis of DFTA?

A2: Key parameters to monitor and control for successful DFTA synthesis include reaction temperature, reaction time, the choice of solvent, the type and amount of base or catalyst used, and the purity of the starting materials. These factors significantly influence the reaction yield and the impurity profile of the final product.

Q3: What are some common side reactions to be aware of during the synthesis of DFTA?

A3: A potential side reaction is the formation of isomeric impurities. For instance, if the starting material is not purely 1,3-difluorobenzene, positional isomers such as 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one or 1-(3,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one can be formed.[5] Another possibility is the formation of products with a different triazole ring isomer, such as 1-(2,4-Difluorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanone, which can affect the compound's reactivity and biological activity.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of DFTA - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst or base. - Degradation of the product.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature. For the N-alkylation step, reflux conditions are often employed.[3] - Consider using a more efficient catalyst system, such as nano-silica supported sulfuric acid (nano-SSA), which has been shown to increase the reaction rate and yield.[3] - Ensure the work-up procedure is performed promptly after reaction completion to minimize product degradation.
Presence of Impurities in the Final Product - Impure starting materials. - Formation of positional isomers. - Incomplete reaction leading to residual starting materials.- Use highly pure starting materials. Verify the purity of 1,3-difluorobenzene and 1H-1,2,4-triazole before starting the reaction. - Optimize the Friedel-Crafts acylation step to ensure regioselectivity. - Purify the crude product by recrystallization. A mixture of ethanol and water is a reported solvent system for recrystallization.[3]
Difficulty in Isolating the Product - Product is soluble in the work-up solvent. - Formation of an emulsion during extraction.- After quenching the reaction with water, adjust the pH to 6 with sodium bicarbonate to precipitate the product.[6][7] - If an emulsion forms during extraction with an organic solvent like ethyl acetate, try adding a brine solution to break the emulsion.[3]

Experimental Protocols

Protocol 1: Synthesis of DFTA using a Phase Transfer Catalyst

This protocol is adapted from a study by Tao et al. (2007).[6]

Materials:

  • 2-Chloro-2',4'-difluoroacetophenone

  • 1H-1,2,4-Triazole

  • Potassium Carbonate (K₂CO₃)

  • Benzyltriethylammonium chloride (Phase Transfer Catalyst)

  • Acetone

  • Ice-water

  • Hydrochloric acid (1 mol/L)

  • Sodium Bicarbonate

Procedure:

  • To a flask equipped with a mechanical stirrer and a dropping funnel, add 1H-1,2,4-triazole (130 mmol), potassium carbonate (130 mmol), benzyltriethylammonium chloride (4.39 mmol), and acetone (100 ml).

  • Cool the mixture to 273 K (0 °C).

  • Slowly add 2-chloro-2',4'-difluoroacetophenone (100 mmol) dropwise to the mixture.

  • Stir the reaction mixture for 4 hours at this temperature.

  • After the reaction is complete (monitored by TLC), pour the mixture into ice-water (200 ml).

  • Add 50 ml of 1 mol/L hydrochloric acid.

  • Filter the resulting solution.

  • Adjust the pH of the filtrate to 6 with sodium bicarbonate to precipitate the crude product.

  • Collect the white solid by filtration.

  • Recrystallize the crude product from an appropriate solvent to obtain pure this compound.

Protocol 2: Synthesis of DFTA using Nano-Silica Supported Sulfuric Acid (Nano-SSA) Catalyst

This protocol is based on an improved synthesis method for fluconazole intermediates.[3]

Materials:

  • 2-Chloro-1-(2,4-difluorophenyl)ethanone

  • 1H-1,2,4-Triazole

  • Nano-Silica Supported Sulfuric Acid (Nano-SSA)

  • Toluene

Procedure:

  • In a reaction vessel, activate the carbonyl group of 2-chloro-1-(2,4-difluorophenyl)ethanone by stirring it with nano-SSA in toluene for 0.5 hours.

  • Add 1H-1,2,4-triazole to the mixture.

  • Reflux the reaction mixture. The reaction is reported to proceed easily and in high yield.[3]

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and filter to separate the catalyst.

  • The catalyst can be washed with boiling ethanol.[3]

  • Concentrate the filtrate under vacuum to obtain the crude product.

  • Purify the crude solid by recrystallization from an ethanol:water (80:20) mixture.[3]

Data Presentation

Parameter Protocol 1 (Phase Transfer Catalyst)[6] Protocol 2 (Nano-SSA Catalyst)[3]
Starting Ketone 2-Chloro-2',4'-difluoroacetophenone2-Chloro-1-(2,4-difluorophenyl)ethanone
Base/Catalyst K₂CO₃ / Benzyltriethylammonium chlorideNano-Silica Supported Sulfuric Acid
Solvent AcetoneToluene
Temperature 0 °CReflux
Reaction Time 4 hoursNot specified, but stated to be rapid.
Reported Yield Not explicitly stated, but implies good yield.High Yield

Visualizations

Experimental Workflow for DFTA Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product 2_chloro_ketone 2-Chloro-1-(2,4- difluorophenyl)ethanone reaction N-Alkylation 2_chloro_ketone->reaction triazole 1H-1,2,4-Triazole triazole->reaction quenching Quenching (e.g., with water) reaction->quenching Add Base/ Catalyst & Solvent extraction Extraction/Filtration quenching->extraction purification Recrystallization extraction->purification dfta 1-(2,4-Difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone purification->dfta

Caption: General workflow for the synthesis of DFTA.

Troubleshooting Logic for Low Yield

This diagram outlines a logical approach to troubleshooting low reaction yields.

troubleshooting_low_yield start Low Yield of DFTA check_reaction Was the reaction monitored to completion? start->check_reaction optimize_time Increase reaction time or re-evaluate temperature. check_reaction->optimize_time No check_conditions Were reaction conditions (temp, catalyst) optimal? check_reaction->check_conditions Yes optimize_conditions Optimize temperature and consider alternative catalysts. check_conditions->optimize_conditions No check_purity Were starting materials pure? check_conditions->check_purity Yes purify_reagents Purify starting materials and repeat. check_purity->purify_reagents No review_workup Review work-up and isolation procedure. check_purity->review_workup Yes

Caption: Troubleshooting flowchart for low DFTA yield.

References

removing unreacted starting materials from 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from the synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after the initial synthesis of this compound?

A1: The primary impurities are typically the unreacted starting materials. These include 2-chloro-1-(2,4-difluorophenyl)ethanone (or the corresponding bromo- derivative) and 1H-1,2,4-triazole. Depending on the reaction conditions, side-products may also be present.

Q2: My initial work-up involved an aqueous wash, but I still see impurities. Why is that and what should I do?

A2: An aqueous wash is effective at removing water-soluble impurities like excess 1H-1,2,4-triazole and any inorganic salts. However, the unreacted electrophile, 2-chloro-1-(2,4-difluorophenyl)ethanone, has low water solubility and will remain in the organic layer with your product. For removing this starting material, you will need to employ techniques like recrystallization or column chromatography.

Q3: How can I effectively remove unreacted 2-chloro-1-(2,4-difluorophenyl)ethanone?

A3: Both recrystallization and column chromatography are effective methods.

  • Recrystallization: This is a good option if the product and the impurity have significantly different solubilities in a particular solvent. Diethyl ether and ethanol have been reported as suitable solvents for recrystallizing the desired product.[1][2]

  • Column Chromatography: This technique is excellent for separating compounds with different polarities. Since this compound is more polar than the 2-chloro-1-(2,4-difluorophenyl)ethanone starting material, it will have a stronger affinity for the silica gel stationary phase.

Q4: What is a good solvent system for recrystallization?

A4: Based on literature, recrystallization from diethyl ether or ethanol can yield the pure product.[1][2] You may need to perform some small-scale solubility tests to find the optimal solvent or solvent mixture (e.g., ethyl acetate/hexanes) for your specific impurity profile. The goal is to find a solvent that dissolves your product well at high temperatures but poorly at low temperatures, while the impurity remains soluble at low temperatures.

Q5: What are the recommended conditions for column chromatography?

A5: For silica gel column chromatography, a gradient elution with a mixture of ethyl acetate and hexanes is a good starting point. You can monitor the separation using Thin Layer Chromatography (TLC) to determine the optimal solvent ratio for eluting your product while retaining the less polar impurities.

Troubleshooting Guide

This guide will help you navigate the purification process for this compound.

Physical and Chemical Properties of Product and Starting Materials
CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound (Product) 223.18[3]103-109[1][4]388 at 760 mmHg[4]Soluble in methanol[4]
2-Chloro-1-(2,4-difluorophenyl)ethanone (Starting Material) 190.5747-51~245Soluble in many organic solvents
1H-1,2,4-Triazole (Starting Material) 69.07119-121260Soluble in water and ethanol

Purification Workflow

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Work-up (e.g., wash with water and brine) start->workup check_purity1 Check Purity (TLC/¹H NMR) workup->check_purity1 recrystallization Recrystallization (e.g., from Diethyl Ether or Ethanol) check_purity1->recrystallization Impurity present (crystalline solid) column_chromatography Silica Gel Column Chromatography (e.g., Ethyl Acetate/Hexanes gradient) check_purity1->column_chromatography Multiple impurities or oily product pure_product Pure Product check_purity1->pure_product Product is pure check_purity2 Check Purity (TLC/¹H NMR) recrystallization->check_purity2 column_chromatography->check_purity2 check_purity2->pure_product Product is pure repurify Impurity still present check_purity2->repurify Impurity still present repurify->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Aqueous Work-up for Removal of 1H-1,2,4-triazole
  • Dissolution: After the reaction is complete, cool the reaction mixture to room temperature. If a solvent like DMF or DMSO was used, carefully pour the mixture into ice-water to precipitate the crude product.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with:

    • Deionized water (2 x volume of organic layer) to remove the majority of the unreacted 1H-1,2,4-triazole.

    • Saturated aqueous sodium bicarbonate solution (if the reaction was acidic).

    • Brine (saturated NaCl solution) to aid in the removal of water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: Choose a suitable solvent for recrystallization, such as diethyl ether or ethanol.[1][2]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture (e.g., in a warm water bath) while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The expected product is a yellow or white solid.[1][4]

Protocol 3: Purification by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate). The less polar 2-chloro-1-(2,4-difluorophenyl)ethanone will elute first, followed by the more polar desired product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

Technical Support Center: Purification of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.

Question 1: My isolated product appears impure, with a broad or low melting point. What are the likely chemical impurities?

Answer: The presence of impurities is a common challenge. Based on the typical synthesis route, which involves the reaction of α-chloro-2,4-difluoroacetophenone with 1,2,4-triazole, several side products and unreacted materials can contaminate the final product.[1][2] The most common impurities include:

  • Positional Isomers: If the starting material, 1,3-difluorobenzene, contains other isomers, you may form impurities such as 1-(2,5-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. These isomers have very similar properties to the desired product, making them difficult to separate.[3]

  • Unreacted Starting Materials: The presence of unreacted α-chloro-2,4-difluoroacetophenone is a common issue.

  • Over-alkylation Products: The formation of quaternary triazolium salts can occur, leading to highly polar impurities.

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., DMF, toluene, dichloromethane) can be retained in the crude product.

It is crucial to characterize the impurity profile using techniques like TLC, LC-MS, and NMR to devise an effective purification strategy.

Question 2: I am struggling with column chromatography separation. The spots on my TLC plate are very close together. How can I improve resolution?

Answer: Co-elution of the product with impurities of similar polarity is a frequent problem.[4] If standard solvent systems (e.g., ethyl acetate/hexane) fail to provide adequate separation, consider the following optimization steps:

  • Solvent System Modification:

    • Introduce a more polar solvent like methanol or isopropanol in small increments to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol).

    • Add a small amount of a modifying agent, such as triethylamine (0.1-1%), to the mobile phase to reduce tailing of basic compounds on silica gel.

  • Alternative Chromatography Techniques:

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure material, reverse-phase HPLC is an excellent alternative when silica gel chromatography is insufficient.[4]

    • Gradient Elution: Employ a gradient elution method for column chromatography, starting with a low polarity mobile phase and gradually increasing the polarity. This can help resolve closely eluting compounds.

  • Stationary Phase Variation: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., diol, cyano), which may offer different selectivity.

Question 3: My attempt at recrystallization resulted in the product "oiling out" or gave a very poor recovery. What is the recommended procedure?

Answer: "Oiling out" occurs when the product is insoluble in the cold solvent but melts at the boiling temperature of the solvent before it can dissolve. Poor recovery often results from the product having significant solubility in the cold solvent.

  • Recommended Solvents: Ethanol and isopropanol are often suitable for recrystallizing triazole derivatives.[5][6] A solvent system like ethyl acetate/hexane can also be effective.

  • Troubleshooting "Oiling Out":

    • Add a small amount of a co-solvent in which the compound is more soluble (e.g., if using hexane, add ethyl acetate) to the hot mixture until the oil dissolves completely.

    • Allow the solution to cool very slowly, perhaps by placing the flask in a warm water bath that is allowed to cool to room temperature.

    • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Improving Recovery:

    • Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.

    • After cooling to room temperature, place the crystallization flask in an ice bath or refrigerator for a sufficient period to maximize crystal formation.

    • If the product is still too soluble, a different solvent or a binary solvent system is required.

Question 4: The product I isolated is a yellow solid, but the literature describes it as white or pale beige. How can I remove the color?

Answer: A yellow coloration can indicate the presence of chromophoric impurities, possibly positional isomers or degradation byproducts.[3][7] To decolorize the product:

  • Activated Charcoal Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount of activated charcoal (typically 1-2% w/w). Keep the solution hot for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal. Allow the clear filtrate to cool and crystallize. Caution: Using too much charcoal can lead to significant product loss.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: It is a vital chemical intermediate primarily used in the synthesis of azole-based antifungal medications, most notably Fluconazole and Voriconazole.[8][9] It serves as a key building block for creating the core structure of these therapeutic agents.[9] Due to its role as a precursor, it is also monitored as a potential impurity in the final drug products.[10][11]

Q2: What are the key physical and chemical properties of this compound?

A2: The table below summarizes the key properties for this compound.

PropertyValueReference(s)
Molecular Formula C₁₀H₇F₂N₃O[7][12]
Molecular Weight 223.18 g/mol [7][11]
Appearance White to Pale Beige Solid[7]
Melting Point 103-107 °C[7]
Boiling Point 388.0 ± 52.0 °C (at 760 mmHg)[7]
CAS Number 86404-63-9[7][11]

Q3: What analytical methods are recommended for purity assessment?

A3: A combination of chromatographic and spectroscopic methods should be used to confirm the identity and purity of the compound.

  • Chromatography: Thin-Layer Chromatography (TLC) for routine reaction monitoring and High-Performance Liquid Chromatography (HPLC) for quantitative purity analysis.[13]

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure and identify organic impurities.[3]

    • Mass Spectrometry (MS): To confirm the molecular weight.[3]

  • Physical Properties: Melting point determination is a quick and effective way to assess purity; a sharp melting range close to the literature value indicates high purity.[7]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general methodology for purifying the title compound on a silica gel column.

  • Slurry Preparation: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane or ethyl acetate. Add 2-3 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.

  • Column Packing: Pack a glass column with silica gel (e.g., 50 g for 1 g of crude product) using a hexane/ethyl acetate mixture as the eluent. Ensure the packing is uniform and free of air bubbles.

  • Loading: Carefully add the prepared slurry onto the top of the packed column.

  • Elution: Begin elution with a mobile phase of low polarity (e.g., 9:1 Hexane/Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., to 7:3, 1:1 Hexane/Ethyl Acetate) to elute the compounds.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Purification by Recrystallization

This protocol describes a standard procedure for recrystallizing the title compound.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol or ethanol) and heat the mixture to boiling (using a water bath or heating mantle) while stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot filtration to remove it.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, subsequently cool the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualizations

Purification_Workflow cluster_start Start cluster_analysis Analysis & Decision cluster_purification Purification Methods cluster_end Finish Crude Crude Product Analysis Purity Assessment (TLC, LC-MS, NMR) Crude->Analysis Decision Choose Method Analysis->Decision Chroma Column Chromatography Decision->Chroma Impurities with similar polarity Recryst Recrystallization Decision->Recryst Crystalline solid with few impurities Verify Verify Purity (TLC, MP, NMR) Chroma->Verify Recryst->Verify Pure Pure Product Verify->Pure Meets Specs Troubleshooting_Tree cluster_chroma Chromatography Issues cluster_recryst Recrystallization Issues Start Problem Encountered During Purification PoorSep Poor TLC Separation? Start->PoorSep OilingOut Product Oiling Out? Start->OilingOut OptimizeSolvent Optimize Solvent System (e.g., add MeOH/TEA) PoorSep->OptimizeSolvent Yes Tailing Spot Tailing? PoorSep->Tailing No OptimizeSolvent->Tailing PrepHPLC Consider Prep-HPLC Tailing->PrepHPLC No AddBase Add Base (e.g., 0.5% TEA) to Mobile Phase Tailing->AddBase Yes CoolSlow Cool Slowly / Add Co-solvent OilingOut->CoolSlow Yes LowYield Low Recovery? OilingOut->LowYield No MinSolvent Use Minimum Hot Solvent / Cool in Ice Bath LowYield->MinSolvent Yes

References

Technical Support Center: 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA) Stability Issues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA) under various experimental conditions. DFTA is a critical intermediate in the synthesis of several azole antifungal agents, and understanding its stability is paramount for robust process development and quality control.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for DFTA?

A1: Based on studies of structurally related azole compounds like fluconazole and voriconazole, DFTA is likely susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions. The primary degradation pathways may involve hydrolysis of the ethanone moiety, oxidation of the triazole ring, and photodegradation leading to various byproducts.[1][2][3]

Q2: How does pH affect the stability of DFTA in aqueous solutions?

Q3: Is DFTA sensitive to light?

A3: Yes, compounds containing triazole and difluorophenyl moieties can be susceptible to photodegradation. Studies on fluconazole and voriconazole have shown degradation upon exposure to UV light.[2][5] It is recommended to protect DFTA and its solutions from light, especially during storage and analysis, by using amber glassware or light-blocking containers.

Q4: What is the expected thermal stability of DFTA?

A4: DFTA is a solid with a reported melting point of around 109°C. While it is expected to be stable at ambient temperatures, elevated temperatures can promote degradation. Thermal stress studies on voriconazole have shown degradation at 60°C.[2] Therefore, it is advisable to store DFTA in a controlled, cool environment.

Q5: Can oxidizing agents degrade DFTA?

A5: Yes, the triazole ring in DFTA can be susceptible to oxidation. Forced degradation studies on fluconazole and voriconazole have demonstrated degradation in the presence of oxidizing agents like hydrogen peroxide.[1][5] Care should be taken to avoid contact with strong oxidizing agents during synthesis and storage.

Troubleshooting Guides

Issue 1: Unexpected Impurities in DFTA Samples Analyzed by HPLC
Symptom Possible Cause Troubleshooting Action
Appearance of new peaks during analysis On-column degradation or degradation in the autosampler.1. Ensure the mobile phase is compatible and does not promote degradation. 2. Cool the autosampler to minimize degradation of samples waiting for injection. 3. Reduce the analysis run time if possible.
Peak tailing, especially for the DFTA peak Secondary interactions with the stationary phase (e.g., silanol interactions).[1][2][6]1. Optimize the mobile phase pH to suppress silanol ionization (typically lower pH for basic compounds). 2. Use a column with end-capping or a different stationary phase (e.g., a polar-embedded phase). 3. Ensure the sample solvent is compatible with the mobile phase.
Ghost peaks appearing in the chromatogram Contamination in the mobile phase, injection system, or carryover from previous injections.1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash procedure in the autosampler. 3. Run blank injections to identify the source of contamination.
Issue 2: Inconsistent Results in Stability Studies
Symptom Possible Cause Troubleshooting Action
High variability in degradation rates between replicate experiments Inconsistent stress conditions (temperature, light intensity, pH).1. Ensure precise control and monitoring of all stress parameters. 2. Use calibrated equipment (ovens, light chambers, pH meters). 3. Prepare fresh stress solutions for each experiment.
Mass balance in forced degradation studies is not within the acceptable range (typically 90-110%) Formation of non-chromophoric or volatile degradation products; inappropriate HPLC detection wavelength.[7]1. Use a photodiode array (PDA) detector to check for peak purity and identify any shifts in the UV spectra of degradants. 2. Employ a universal detector like a mass spectrometer (MS) or charged aerosol detector (CAD) to detect non-chromophoric compounds. 3. Consider the possibility of volatile degradants and use appropriate analytical techniques if suspected.

Illustrative Stability Data for DFTA

Disclaimer: The following tables present illustrative quantitative data based on typical degradation patterns observed for structurally related azole compounds. This data is for educational purposes and should not be considered as validated stability data for DFTA. Actual stability will depend on the specific experimental conditions.

Table 1: Illustrative Hydrolytic Stability of DFTA

Condition Time (hours) DFTA Remaining (%) Major Degradant 1 (%) Major Degradant 2 (%)
0.1 M HCl (60°C)0100.00.00.0
1292.55.22.3
2485.39.84.9
0.1 M NaOH (60°C)0100.00.00.0
478.215.66.2
861.528.99.6
Purified Water (60°C)0100.00.00.0
2498.70.80.5
4897.51.51.0

Table 2: Illustrative Photostability of DFTA (Solid State)

Condition Exposure (klux·h) DFTA Remaining (%) Major Degradant (%)
ICH Option 2 (UV/Vis)0100.00.0
60094.35.7
120088.111.9

Table 3: Illustrative Oxidative and Thermal Stability of DFTA

Condition Time (hours) DFTA Remaining (%) Major Degradant (%)
3% H₂O₂ (Room Temp)0100.00.0
689.710.3
1281.218.8
Solid State (80°C)0100.00.0
2496.53.5
4892.87.2

Experimental Protocols

Protocol 1: Forced Degradation Study of DFTA

This protocol outlines the conditions for stress testing of DFTA to identify potential degradation products and pathways, in accordance with ICH guidelines.[8]

  • Preparation of Stock Solution: Prepare a stock solution of DFTA in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for up to 24 hours.

    • Withdraw samples at appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours).

    • Neutralize the samples with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for up to 8 hours.

    • Withdraw samples at appropriate time intervals (e.g., 0, 1, 2, 4, 8 hours).

    • Neutralize the samples with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for up to 12 hours.

    • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 6, 12 hours).

  • Thermal Degradation (Solution):

    • Dilute the stock solution with a suitable solvent to a final concentration of 0.1 mg/mL.

    • Keep the solution at 80°C for up to 48 hours.

    • Withdraw samples at appropriate time intervals.

  • Photodegradation (Solution):

    • Expose the DFTA solution (0.1 mg/mL in a quartz cuvette) to a calibrated light source according to ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both samples after a specified exposure time.

Protocol 2: Stability-Indicating HPLC Method for DFTA and its Degradants

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required based on the observed degradation products.

  • Instrumentation: HPLC with UV/PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program (Illustrative):

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 90-10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm (scan from 200-400 nm with PDA).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute samples from the forced degradation study with the initial mobile phase composition to an appropriate concentration.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis DFTA_Solid DFTA (Solid) DFTA_Solution DFTA Solution (1 mg/mL) DFTA_Solid->DFTA_Solution Dissolve in appropriate solvent Acid Acidic Hydrolysis (0.1 M HCl, 60°C) DFTA_Solution->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) DFTA_Solution->Base Oxidation Oxidative Stress (3% H₂O₂, RT) DFTA_Solution->Oxidation Thermal Thermal Stress (80°C) DFTA_Solution->Thermal Photo Photolytic Stress (ICH Q1B) DFTA_Solution->Photo Sampling Sampling at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralization Neutralization (for Hydrolysis) Sampling->Neutralization HPLC_Analysis Stability-Indicating HPLC-UV/MS Sampling->HPLC_Analysis Neutralization->HPLC_Analysis Data_Evaluation Data Evaluation (Purity, Mass Balance) HPLC_Analysis->Data_Evaluation

Caption: Experimental workflow for forced degradation studies of DFTA.

Degradation_Pathways cluster_degradants Potential Degradation Products DFTA 1-(2,4-Difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone Hydrolysis_Product 2,4-Difluorobenzoic Acid + 1H-1,2,4-triazol-1-ylacetic acid DFTA->Hydrolysis_Product Hydrolysis (Acid/Base) Oxidation_Product Oxidized Triazole Derivatives DFTA->Oxidation_Product Oxidation Photo_Product Photodegradation Fragments DFTA->Photo_Product Photolysis

Caption: Potential degradation pathways of DFTA under stress conditions.

References

preventing byproduct formation in 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this crucial chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of this compound and why does it form?

A1: The most prevalent byproduct is the isomeric 1-(2,4-Difluorophenyl)-2-(4H-1,2,4-triazol-4-yl)ethanone. This arises from the alkylation of the 1,2,4-triazole ring at the N4 position instead of the desired N1 position. The 1,2,4-triazole anion, formed upon deprotonation by a base, has nucleophilic character at both N1 and N4, leading to a mixture of regioisomers. The ratio of N1 to N4 alkylation is typically around 90:10, though this can be influenced by reaction conditions.[1]

Q2: What other impurities should I be aware of during this synthesis?

A2: Besides the N4-isomer, other potential impurities can originate from the starting materials or side reactions:

  • Positional isomers of the difluorophenyl ring: If the starting 2-halo-1-(difluorophenyl)ethanone contains isomers such as 3,4-difluoro or 2,5-difluoro derivatives, these will lead to the corresponding isomeric triazole products.[2]

  • Desfluoro impurities: The presence of mono-fluorinated starting materials (e.g., 2-halo-1-(4-fluorophenyl)ethanone) will result in the formation of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.[2]

  • Unreacted starting materials: Incomplete reaction can leave residual 2-halo-1-(2,4-difluorophenyl)ethanone or 1,2,4-triazole.

  • Over-alkylation products: Although less common, the product can be further alkylated to form a quaternary triazolium salt, especially if an excess of the alkylating agent is used.[3]

  • 1,2,3-Triazole isomer: While less common, the formation of the 1-(2,4-Difluorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanone isomer is a possibility.

Q3: How can I monitor the progress of the reaction and the formation of byproducts?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the consumption of starting materials and the formation of the product. For more detailed analysis and quantification of the product and byproducts, High-Performance Liquid Chromatography (HPLC) is the recommended technique.[4][5] An octadecylsilyl (ODS, C18) column with a mobile phase gradient of a buffer (e.g., sodium or ammonium acetate) and an organic solvent (e.g., methanol, acetonitrile) is typically used.[6]

Troubleshooting Guides

Issue 1: High percentage of the N4-alkylated isomer.
  • Possible Cause: The reaction conditions (base, solvent, temperature) are not optimal for N1-selectivity.

  • Troubleshooting Steps:

    • Choice of Base: The base plays a critical role in regioselectivity. While common bases like potassium carbonate can be used, a weakly nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to favor the formation of the N1-isomer.[1][7]

    • Solvent Selection: The choice of solvent can influence the reactivity of the triazole anion. Anhydrous tetrahydrofuran (THF) is often used with DBU.[7] For reactions with potassium carbonate, solvents like acetone or dimethylformamide (DMF) are common.[8]

    • Temperature Control: Running the reaction at ambient temperature or with gentle heating is generally recommended. Lowering the reaction temperature may in some cases improve the N1:N4 isomer ratio.[9]

Issue 2: Presence of impurities from starting materials.
  • Possible Cause: The 2-halo-1-(2,4-difluorophenyl)ethanone starting material is impure.

  • Troubleshooting Steps:

    • Purity Analysis of Starting Material: Before starting the synthesis, analyze the purity of the 2-halo-1-(2,4-difluorophenyl)ethanone using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC to check for positional isomers or desfluoro analogs.

    • Purification of Starting Material: If impurities are detected, purify the starting material by recrystallization or column chromatography.

Issue 3: Low overall yield.
  • Possible Cause 1: Incomplete reaction.

  • Troubleshooting Steps:

    • Reaction Time and Temperature: Increase the reaction time and/or temperature and monitor the reaction progress by TLC until the starting material is consumed.

    • Base Equivalents: Ensure that at least one equivalent of base is used to deprotonate the 1,2,4-triazole.

  • Possible Cause 2: Degradation of the α-haloketone starting material.

  • Troubleshooting Steps:

    • Mild Reaction Conditions: The α-haloketone can be unstable, especially under strongly basic conditions. Use a mild base like DBU or carefully control the addition of a stronger base at a low temperature.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Data Presentation

Table 1: Influence of Base on N1:N4 Isomer Ratio in 1,2,4-Triazole Alkylation

BaseSolventN1:N4 Isomer Ratio (approx.)Reference(s)
DBUTHF90:10[1]
NaOHDMF~90:10 (in crude mixture)[10]
K₂CO₃AcetonePredominantly N1, but ratio not specified[8]

Experimental Protocols

Key Experiment: N1-Alkylation of 1,2,4-Triazole with 2-Chloro-1-(2,4-difluorophenyl)ethanone

This protocol is a general guideline and may require optimization based on laboratory conditions and desired purity.

Method 1: Using DBU as the Base [7]

  • To a solution of 1,2,4-triazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equivalents) at room temperature.

  • Stir the mixture for 15-30 minutes.

  • Add a solution of 2-chloro-1-(2,4-difluorophenyl)ethanone (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, the DBU hydrochloride salt will precipitate. Filter the salt and wash it with a small amount of THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to separate the N1 and N4 isomers.

Method 2: Using Potassium Carbonate as the Base [8]

  • To a flask containing 1,2,4-triazole (1.3 equivalents) and potassium carbonate (1.3 equivalents) in acetone, add a solution of 2-chloro-1-(2,4-difluorophenyl)ethanone (1.0 equivalent) in acetone dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, pour the mixture into ice-water.

  • Acidify the mixture with hydrochloric acid (1 M).

  • Adjust the pH to 6 with sodium bicarbonate. A white precipitate should form.

  • Filter the precipitate, wash with water, and dry to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

Visualizations

Synthesis_Workflow start Starting Materials: - 2-Chloro-1-(2,4-difluorophenyl)ethanone - 1,2,4-Triazole - Base (e.g., DBU, K2CO3) - Anhydrous Solvent (e.g., THF, Acetone) reaction Alkylation Reaction (Room Temp or gentle heating) start->reaction workup Work-up - Filtration of salt - Solvent removal reaction->workup analysis Analysis (TLC, HPLC) reaction->analysis purification Purification - Column Chromatography - Recrystallization workup->purification product Desired Product: This compound purification->product byproduct Byproduct: 1-(2,4-Difluorophenyl)-2-(4H-1,2,4-triazol-4-yl)ethanone purification->byproduct Separation purification->analysis Byproduct_Formation triazole 1,2,4-Triazole anion Triazole Anion (Nucleophile) triazole->anion + Base base Base base->anion N1_attack Attack at N1 anion->N1_attack N4_attack Attack at N4 anion->N4_attack alkylating_agent 2-Chloro-1-(2,4-difluorophenyl)ethanone (Electrophile) alkylating_agent->N1_attack alkylating_agent->N4_attack product Desired Product (N1-isomer) N1_attack->product byproduct Byproduct (N4-isomer) N4_attack->byproduct

References

catalyst selection and optimization for 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a key intermediate for antifungal agents such as fluconazole.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the N-alkylation of 1H-1,2,4-triazole with a 2-halo-2',4'-difluoroacetophenone, typically 2-bromo-2',4'-difluoroacetophenone. This reaction is usually carried out in the presence of a base and optionally a phase-transfer catalyst (PTC) to facilitate the reaction between the water-soluble triazole salt and the organic-soluble haloacetophenone.

Q2: Why is catalyst selection important in this synthesis?

A2: Catalyst selection is crucial for two main reasons: reaction rate and regioselectivity. An appropriate catalyst can significantly accelerate the reaction. More importantly, it can influence the regioselectivity of the alkylation, favoring the formation of the desired N1-isomer over the undesired N2- and N4-isomers.

Q3: What are the key challenges in this synthesis?

A3: The primary challenges include:

  • Low Yield: Can be caused by incomplete reaction, side reactions, or suboptimal reaction conditions.

  • Formation of Isomeric Impurities: Alkylation of 1,2,4-triazole can occur at the N1, N2, or N4 positions, leading to a mixture of isomers that can be difficult to separate.

  • Side Product Formation: Other impurities can arise from the starting materials or subsequent reactions.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Low or no yield of the desired product is a common issue. The following guide provides a systematic approach to troubleshoot this problem.

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Ineffective Base Ensure the base is strong enough to deprotonate the 1,2,4-triazole. Potassium carbonate (K₂CO₃) is commonly used. Ensure it is anhydrous, as moisture can quench the base.
Poor Catalyst Activity If using a phase-transfer catalyst (PTC), ensure its integrity. Consider screening different PTCs. Tetrabutylammonium bromide (TBAB) is a common choice.
Suboptimal Reaction Temperature The reaction temperature can significantly impact the rate. If the reaction is sluggish, consider a moderate increase in temperature (e.g., to 60-80 °C). Monitor for the formation of side products at higher temperatures.
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC). Ensure the reaction is allowed to proceed to completion.
Poor Solubility of Reactants The choice of solvent is critical. Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile are often effective as they can dissolve both the triazole salt and the haloacetophenone.
Degradation of Reactants or Products Ensure the quality of the starting materials. 2-halo-2',4'-difluoroacetophenone can be unstable. Store it properly and use it promptly after purification.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low or No Product Yield check_base Verify Base Activity and Anhydrous Conditions start->check_base check_catalyst Assess Catalyst Activity check_base->check_catalyst Base is active optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp Catalyst is active monitor_time Monitor Reaction to Completion optimize_temp->monitor_time Temperature is optimized check_solvent Evaluate Solvent System monitor_time->check_solvent Reaction goes to completion check_sm_quality Check Starting Material Quality check_solvent->check_sm_quality Solvent is appropriate success Improved Yield check_sm_quality->success High-quality starting materials

Caption: Troubleshooting workflow for low product yield.

Problem 2: Poor Regioselectivity (Formation of N2-Isomer)

The formation of the undesired 1-(2,4-Difluorophenyl)-2-(4H-1,2,4-triazol-4-yl)ethanone (N4-isomer) or the N2-isomer is a significant challenge. Controlling the regioselectivity is key to a successful synthesis.

Factors Influencing Regioselectivity and Optimization Strategies

Factor Influence on Regioselectivity Optimization Strategy
Choice of Base Sterically hindered, non-nucleophilic bases can favor the formation of the thermodynamically more stable N1-isomer.The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported to favor N1-alkylation.
Catalyst Phase-transfer catalysts can influence the availability and reactivity of the triazole anion, thereby affecting the isomer ratio.While specific comparative data for this reaction is limited, screening different quaternary ammonium salts (e.g., TBAB, tetrabutylammonium hydrogen sulfate) may reveal an optimal catalyst for N1-selectivity.
Solvent The polarity and coordinating ability of the solvent can affect the solvation of the triazole anion and the transition state energies for N1 and N2/N4 alkylation.Aprotic polar solvents like DMF are commonly used. Experimenting with solvents of varying polarity (e.g., acetonitrile, THF) may improve regioselectivity.
Temperature Lower reaction temperatures generally favor the formation of the kinetic product, which may or may not be the desired isomer.Running the reaction at different temperatures (e.g., room temperature vs. elevated temperatures) can help determine the optimal condition for N1-isomer formation.

Logical Relationship for Improving Regioselectivity

regioselectivity_logic goal Maximize N1-Isomer Formation base Select Sterically Hindered Base (e.g., DBU) goal->base catalyst Screen Phase-Transfer Catalysts goal->catalyst solvent Optimize Solvent Polarity goal->solvent temperature Control Reaction Temperature goal->temperature

Caption: Key factors for controlling regioselectivity.

Data Presentation

Table 1: Catalyst and Base Selection for Synthesis

Catalyst/Base SystemTypical SolventTemperature (°C)Expected Predominant IsomerAnticipated Yield
K₂CO₃DMF60 - 80N1Moderate to Good
K₂CO₃ / TBABToluene / Water80 - 100N1Good
DBUTHFRoom Temp - 60N1 (High Selectivity)Good to Excellent
NaHDMF0 - Room TempMixture of N1/N4Variable

Experimental Protocols

Protocol 1: General Procedure using Potassium Carbonate

This protocol is a common starting point for the synthesis.

  • Reaction Setup: To a solution of 1H-1,2,4-triazole (1.2 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

  • Addition of Reactant: Stir the suspension at room temperature for 30 minutes. Then, add a solution of 2-bromo-2',4'-difluoroacetophenone (1.0 equivalent) in DMF dropwise over 30 minutes.

  • Reaction: Heat the reaction mixture to 70°C and stir for 4-6 hours, monitoring the reaction by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Phase-Transfer Catalysis (PTC) Method

This method can be advantageous for large-scale synthesis.

  • Reaction Setup: Combine 1H-1,2,4-triazole (1.2 equivalents), potassium carbonate (2.0 equivalents), and tetrabutylammonium bromide (TBAB, 0.1 equivalents) in a mixture of toluene and water.

  • Addition of Reactant: Heat the mixture to 90°C with vigorous stirring. Add a solution of 2-bromo-2',4'-difluoroacetophenone (1.0 equivalent) in toluene dropwise.

  • Reaction: Maintain the reaction at 90°C for 3-5 hours, monitoring for completion.

  • Work-up: Cool the mixture and separate the organic layer.

  • Extraction and Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate. Purify the product by recrystallization or column chromatography.

Experimental Workflow Diagram

experimental_workflow start Start setup Reaction Setup: Triazole, Base, Solvent (± PTC) start->setup addition Dropwise Addition of 2-halo-2',4'-difluoroacetophenone setup->addition reaction Heating and Stirring (Monitor Progress) addition->reaction workup Quenching and Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Pure Product purification->product

Caption: General experimental workflow for the synthesis.

References

Validation & Comparative

Confirming the Molecular Structure of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data used to confirm the structure of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a key intermediate in the synthesis of antifungal agents like fluconazole. By comparing expected spectroscopic values with experimental data (where publicly available), this document serves as a valuable resource for the verification of this compound's chemical identity.

Molecular Structure and Key Functional Groups

This compound (often abbreviated as DFTA) possesses a well-defined molecular architecture comprising a 2,4-difluorophenyl ring, an ethanone linker, and a 1H-1,2,4-triazole ring. The confirmation of this structure relies on the unique spectroscopic fingerprints generated by these distinct chemical entities.

Chemical Structure:

Spectroscopic Data Comparison

The following tables summarize the expected and, where available, reported spectroscopic data for this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Rationale
Triazole H (2H)8.0 - 8.5SingletsProtons on the triazole ring are in a deshielded environment.
Aromatic H (3H)7.0 - 8.0MultipletsProtons on the difluorophenyl ring will show complex splitting due to coupling with each other and with the fluorine atoms.
Methylene H (-CH₂-)5.5 - 6.0SingletThe methylene protons are adjacent to a carbonyl group and a nitrogen atom of the triazole ring, leading to a significant downfield shift.
¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
Carbonyl C (C=O)190 - 200The carbonyl carbon is highly deshielded.
Aromatic C-F (2C)160 - 170 (with C-F coupling)Carbons directly bonded to fluorine experience a large downfield shift and show coupling.
Triazole C (2C)145 - 155Carbons within the aromatic triazole ring.
Aromatic C (4C)105 - 135 (with C-F coupling)Other carbons in the difluorophenyl ring, with shifts influenced by the fluorine substituents.
Methylene C (-CH₂-)50 - 60The methylene carbon is attached to a nitrogen and is alpha to a carbonyl group.
Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies.

Functional Group Expected Absorption Range (cm⁻¹) Vibration Mode
C=O (Ketone)1680 - 1710Stretching
C-F (Aryl Fluoride)1100 - 1300Stretching
C=N (Triazole)1500 - 1600Stretching
C-N (Triazole)1250 - 1350Stretching
Aromatic C-H3000 - 3100Stretching
Aromatic C=C1450 - 1600Stretching
Aliphatic C-H2850 - 3000Stretching
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Analysis Expected Value (m/z) Rationale
Molecular Ion (M⁺)223.06Corresponds to the molecular formula C₁₀H₇F₂N₃O.
Major Fragment141Loss of the triazolylmethyl group (-CH₂-C₂H₂N₃).
Major Fragment82Corresponding to the triazolylmethyl cation.

Experimental Workflow

The confirmation of the structure of this compound follows a logical experimental workflow.

G cluster_synthesis Synthesis cluster_purification Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of DFTA purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR (1H, 13C) purification->nmr ir FT-IR purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis and Comparison nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmed Structure Confirmed data_analysis->structure_confirmed

Caption: Experimental workflow for structural confirmation.

Detailed Experimental Protocols

Standard protocols for the key spectroscopic techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty accessory (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. EI is often used with GC-MS and provides detailed fragmentation patterns. ESI is a softer ionization technique typically used with LC-MS and is good for observing the molecular ion.

  • Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight).

Conclusion

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provide complementary information that, when taken together, unequivocally verifies the presence of the key functional groups and their connectivity, confirming the identity of the molecule. This guide provides the expected spectroscopic data and standard experimental protocols to aid researchers in this verification process.

A Comparative Guide to the Synthetic Routes of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a key intermediate in the synthesis of the widely used antifungal agent fluconazole, can be prepared through several synthetic pathways.[1] This guide provides a comparative overview of the most common methods, presenting available quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflows. The objective is to offer a comprehensive resource for researchers and professionals in drug development to select the most suitable synthetic strategy based on factors such as yield, purity, and process complexity.

Comparison of Synthetic Routes

The synthesis of this crucial fluconazole intermediate, often referred to as fluconazole ketone, is primarily achieved through variations of nucleophilic substitution reactions. The main approaches include the direct N-alkylation of 1,2,4-triazole with a haloacetophenone derivative, a modified procedure to control regioselectivity, and more advanced continuous flow processes. While Grignard reactions are employed in the broader synthesis of fluconazole, their direct application to produce the target ketone is less commonly detailed in readily available literature.[2]

Data Summary

The following table summarizes the quantitative data available for different synthetic routes to this compound.

Synthetic Route Key Reagents Solvent Reaction Time Temperature Yield (%) Purity (%) Reference
Route 1: Direct N-Alkylation 2-Chloro-1-(2,4-difluorophenyl)ethanone, 1,2,4-Triazole, K₂CO₃Acetone4 hReflux82.6Not Specified[3]
Route 2: N-Alkylation with Triethylamine 2-Chloro-2',4'-difluoroacetophenone, 1,2,4-Triazole, TriethylamineEthyl Acetate6 hReflux40 (as HCl salt)Not Specified[4]
Route 3: N-Alkylation using 4-Aminotriazole (Isomer Control) 2'-Chloro-2,4-difluoroacetophenone, 4-Amino-1,2,4-triazole, then NaNO₂/HClIsopropanol, then aq. HCl10 h (reflux), then 1 h (15°C)Reflux, then 5-15°CHigh (implied)High (avoids 4-isomer)[5]
Route 4: Continuous Flow Synthesis 2-Chloro-2′,4′-difluoroacetophenone, 1,2,4-TriazoleNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]

Experimental Protocols

Route 1: Direct N-Alkylation with Potassium Carbonate

This method represents a common and straightforward approach to the synthesis of the target ketone.

Procedure: To a solution of 1,2,4-triazole (4.39 mmol) and potassium carbonate (130 mmol) in acetone (100 ml), 2-chloro-1-(2,4-difluorophenyl)ethanone (100 mmol) was added dropwise at room temperature. The reaction mixture was then stirred at reflux for 4 hours. After completion, the mixture was poured into ice-water (200 ml), and 1 mol/L hydrochloric acid (50 ml) was added. The pH of the filtrate was adjusted to 6 with sodium bicarbonate, which resulted in the precipitation of a white solid. The solid was collected by filtration to yield the desired product.[3]

Yield: 18.4 g (82.6%)[3]

Route 2: N-Alkylation with Triethylamine

This protocol utilizes triethylamine as a base for the N-alkylation reaction.

Procedure: A solution of 2-chloro-2',4'-difluoroacetophenone (0.2 mole) in ethyl acetate (80 ml) was added to a mixture of 1,2,4-triazole (0.44 mole) and triethylamine (0.15 mole) in refluxing ethyl acetate (186 ml). The mixture was maintained at reflux for six hours. After cooling to room temperature, insoluble materials were removed by filtration. The filtrate was washed with water (2 x 200 ml), and the solvent was removed by distillation under reduced pressure. The crude product was dissolved in ethyl acetate (150 ml), and a 25% w/v solution of HCl gas in isopropanol was added. The mixture was granulated at 0°C for one hour, and the resulting solid was collected by filtration and dried to give the hydrochloride salt of the title compound.[4]

Yield: 21.6 g (40% as hydrochloride salt)[4]

Route 3: N-Alkylation using 4-Aminotriazole for Isomer Control

This synthetic strategy employs 4-amino-1,2,4-triazole to prevent the formation of the undesired 4-substituted triazole isomer. The amino group is subsequently removed to yield the final product.

Procedure:

  • Condensation: 2'-Chloro-2,4-difluoroacetophenone is reacted with 4-amino-1,2,4-triazole in isopropanol. The mixture is heated to reflux and maintained for 10 hours. After the reaction, the mixture is cooled to 5°C or below, and the intermediate condensate is collected by filtration and dried.[5]

  • Deamination: The intermediate condensate is added to diluted hydrochloric acid. An aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature between 5-10°C. The reaction endpoint is determined using starch-potassium iodide test paper. The reaction is continued for 1 hour at 15°C. The mixture is then neutralized with liquid caustic soda to a pH of 7-8 at a temperature below 10°C. The product is collected by filtration and dried.[5]

Yield: While a specific yield is not stated, this method is reported to improve the reaction yield and result in a high-purity product by avoiding the formation of the 4-site isomer.[5]

Synthetic Route Visualization

The following diagram illustrates the general workflow for the synthesis of this compound via the common N-alkylation pathway.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product start1 2-Chloro-1-(2,4-difluorophenyl)ethanone reaction N-Alkylation start1->reaction start2 1,2,4-Triazole start2->reaction product This compound reaction->product Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Reflux

Caption: General workflow for the N-alkylation synthesis route.

Concluding Remarks

The choice of synthetic route for this compound depends on the specific requirements of the research or manufacturing process. The direct N-alkylation with potassium carbonate offers a high yield in a relatively simple, one-step process.[3] The use of 4-aminotriazole provides a method for obtaining a high-purity product by circumventing the formation of isomers, which can be a critical consideration in pharmaceutical synthesis.[5] While continuous flow synthesis represents a modern and potentially more efficient approach, detailed comparative data on its performance for this specific transformation is not as readily available in the public domain.[1] The selection of a particular method will therefore involve a trade-off between yield, purity requirements, process complexity, and scalability.

References

Comparative Guide to the Analytical Validation of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTE) Purity by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for determining the purity of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTE), a key intermediate in the synthesis of azole antifungal agents such as fluconazole and voriconazole.[1][2] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, though alternative methods like High-Performance Thin-Layer Chromatography (HPTLC) also offer viable options.[1][3]

DFTE is also recognized as Fluconazole Impurity E and Voriconazole Impurity A, making the analytical methods for these final drug products highly relevant for their intermediate's purity assessment.[4]

High-Performance Liquid Chromatography (HPLC) Methods

HPLC stands as the primary analytical tool for assessing the purity of DFTE. The methods detailed below are derived from studies on fluconazole and voriconazole, where DFTE is a known impurity.

Comparative Summary of HPLC Method Parameters

A review of published methods for the analysis of fluconazole, voriconazole, and their related substances reveals several suitable HPLC systems for the determination of DFTE purity. The following table summarizes and compares the chromatographic conditions from various sources.

ParameterHPLC Method 1 (Derived from Voriconazole Analysis)HPLC Method 2 (Derived from Fluconazole Analysis)HPLC Method 3 (Derived from Fluconazole Analysis)
Stationary Phase Agilent Zorbax SB-C18 (250mm x 4.6 mm, 5 µm)[1]Kromasil C18 (250 mm × 4.6 mm, 5 µm)[2]SunFire C18 (250 × 4.5 mm, 5 μm)[5]
Mobile Phase 50 mM Ammonium phosphate dibasic buffer (pH 6.0) : Acetonitrile (52:48, v/v)[1]Water : Acetonitrile (60:40 v/v)[2]Methanol : Water (70:30, v/v)[5]
Flow Rate 1.0 mL/min[1]1.5 mL/min[2]1.0 mL/min[5]
Detection Wavelength 250 nm[1]260 nm[2]260 nm[5]
Column Temperature 25°C[1]Ambient[6]Not Specified
Injection Volume Not Specified10 µL[2]20 µL[5]
Experimental Protocol: A Representative HPLC Method

The following protocol is a representative example of an HPLC method suitable for determining the purity of DFTE, based on methodologies used for related final products.

Objective: To determine the purity of a DFTE sample and quantify any related impurities.

Materials:

  • DFTE sample

  • HPLC grade acetonitrile, methanol, and water

  • Ammonium phosphate dibasic

  • Orthophosphoric acid

  • Reference standards for DFTE and any known impurities

Chromatographic Conditions (based on Method 1):

  • Column: Agilent Zorbax SB-C18 (250mm x 4.6 mm, 5 µm)[1]

  • Mobile Phase: A filtered and degassed mixture of 50 mM ammonium phosphate dibasic buffer (pH adjusted to 6.0 with diluted orthophosphoric acid) and acetonitrile in a 52:48 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 25°C[1]

  • Detector: UV at 250 nm[1]

  • Injection Volume: 20 µL

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of DFTE reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution Preparation: Accurately weigh and dissolve the DFTE sample to be tested in the mobile phase to achieve a similar concentration as the standard solution.

  • System Suitability: Inject the standard solution multiple times to ensure the system is operating correctly. System suitability parameters such as theoretical plates, tailing factor, and reproducibility of injections should be within acceptable limits.

  • Analysis: Inject the sample solution into the chromatograph.

  • Data Analysis: Identify and quantify the main DFTE peak and any impurity peaks by comparing their retention times and peak areas to those of the reference standards. Purity is typically calculated using the area normalization method.

Analytical Validation Parameters

The following table summarizes typical validation parameters for HPLC methods used in the analysis of azole antifungals and their intermediates. These parameters would need to be established for a specific DFTE purity method.

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999[2]
Accuracy (% Recovery) 98.0% to 102.0%[7]
Precision (% RSD) ≤ 2.0%[6]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1
Specificity The method should be able to resolve the main peak from impurities and degradation products.[5]
Robustness The method should remain unaffected by small, deliberate variations in chromatographic conditions.[1]

Alternative Analytical Methods

While HPLC is the most common technique, other methods can be employed for purity assessment.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler and often faster alternative for the separation and quantification of DFTE and its impurities.

Comparative Summary of HPTLC Method Parameters

ParameterHPTLC Method 1HPTLC Method 2
Stationary Phase TLC aluminum plates precoated with silica gel 60 F254[3]Silica gel 60 F254 plates[8]
Mobile Phase Butanol : Water : Acetic acid (8:2:1 v/v/v)[3]Ethyl acetate : Methanol : Ammonia : Diaminoethane (85:10:5:0.5 v/v/v/v)[9]
Detection Densitometric scanning at 254 nm after derivatization with modified anisaldehyde reagent[3]Densitometric scanning at 216 nm[9]
Linearity Range 100-800 ng/spot[3]Not specified
LOD 91.39 ng/spot[3]Not specified
LOQ 304.66 ng/spot[3]Not specified
Gas Chromatography (GC)

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical validation process.

HPLC_Validation_Workflow cluster_method_dev Method Development cluster_validation Method Validation cluster_application Application MD1 Select Column & Mobile Phase MD2 Optimize Flow Rate & Temperature MD1->MD2 MD3 Select Detection Wavelength MD2->MD3 V1 Specificity MD3->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 A1 System Suitability Testing V6->A1 Implement for Routine Use A2 Routine Purity Analysis A1->A2

Caption: Workflow for HPLC Method Development and Validation.

Comparison_Logic cluster_criteria Evaluation Criteria cluster_methods Analytical Methods C1 Specificity C2 Sensitivity (LOD/LOQ) C3 Precision & Accuracy C4 Analysis Time C5 Cost & Complexity M1 HPLC M1->C1 M1->C2 M1->C3 M1->C4 M1->C5 M2 HPTLC M2->C1 M2->C2 M2->C3 M2->C4 M2->C5 M3 GC M3->C1 M3->C2 M3->C3 M3->C4 M3->C5

Caption: Criteria for Comparing Analytical Methods.

References

A Comparative Analysis of the Reactivity of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and Structurally Similar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide comparing the chemical reactivity of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA), a key intermediate in the synthesis of widely used antifungal agents like fluconazole, with its structurally similar analogs is now available for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of the factors influencing their reactivity, supported by available data and experimental protocols.

DFTA and its analogs are α-substituted ketones that play a crucial role in the synthesis of various pharmaceuticals. Their reactivity is primarily governed by the nature of the substituents on the phenyl ring and the isomeric form of the triazole ring. This comparison focuses on three key compounds:

  • This compound (DFTA)

  • 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

  • 1-(2,4-Difluorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanone

Executive Summary of Reactivity Comparison

The primary reaction for the synthesis of these compounds is the nucleophilic substitution of a halogen atom on an α-haloketone by a triazole salt. The reactivity in this synthesis is influenced by several factors, including the nature of the halogen on the acetophenone, the electron-withdrawing or donating properties of the substituents on the phenyl ring, and the nucleophilicity of the triazole isomer.

CompoundPhenyl Ring SubstituentsTriazole IsomerExpected Relative Reactivity
DFTA 2,4-Difluoro1,2,4-TriazoleHigh
Dichloro-analog 2,4-Dichloro1,2,4-TriazoleModerate to High
1,2,3-Triazole analog 2,4-Difluoro1,2,3-TriazoleLower than DFTA

Factors Influencing Reactivity

1. Halogen Substituents on the Phenyl Ring (F vs. Cl):

The fluorine atoms in DFTA are highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect makes the carbonyl carbon more electrophilic and can influence the acidity of the α-proton, potentially affecting the reaction rate. In contrast, chlorine is less electronegative than fluorine, which may result in a slightly lower reactivity of the 2,4-dichloro-substituted analog compared to DFTA under identical conditions. However, both difluoro and dichloro substitutions significantly activate the molecule towards nucleophilic attack compared to an unsubstituted phenyl ring.

2. Isomeric Form of the Triazole Ring (1,2,4-Triazole vs. 1,2,3-Triazole):

1,2,4-Triazole and 1,2,3-triazole exhibit different electronic properties and steric hindrance, which affects their nucleophilicity. 1,2,4-Triazole is generally considered to be a better nucleophile for this type of reaction. The alkylation of 1,2,4-triazole can lead to a mixture of N1 and N4 substituted products, although the N1-isomer is often the major product.[1] The relative reactivity of the nitrogen atoms in the triazole ring plays a crucial role in the regioselectivity of the reaction. Studies on the alkylation of 1,2,4-triazole have shown that the reaction often yields a mixture of isomers, with the ratio depending on the reaction conditions.[2] In contrast, the synthesis of the 1,2,3-triazole analog can be achieved through a copper-catalyzed 1,3-dipolar cycloaddition, a different reaction pathway.[3]

Experimental Protocols

General Synthesis of 1-(Substituted-phenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

This protocol describes a general method for the synthesis of DFTA and its dichloro-analog via nucleophilic substitution.

Materials:

  • 2-Chloro-1-(2,4-disubstituted-phenyl)ethanone

  • 1H-1,2,4-Triazole

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of 1H-1,2,4-triazole in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of the respective 2-chloro-1-(2,4-disubstituted-phenyl)ethanone in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

This is a generalized protocol and may require optimization for specific substrates and scales.

Visualizing the Synthesis Pathway

The following diagram illustrates the general synthetic pathway for DFTA.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2_chloro_acetophenone 2-Chloro-1-(2,4-difluorophenyl)ethanone DFTA This compound 2_chloro_acetophenone->DFTA Nucleophilic Substitution triazole 1H-1,2,4-Triazole triazole->DFTA base K₂CO₃ (Base) base->DFTA solvent DMF (Solvent) solvent->DFTA temp 80°C temp->DFTA

Caption: General synthesis of DFTA.

Spectroscopic Data Comparison

Spectroscopic analysis is crucial for the characterization of these compounds. Below is a summary of available spectroscopic data.

Compound¹H NMR Data¹³C NMR DataIR Data (cm⁻¹)Mass Spectra (m/z)
DFTA δ: 8.54 (s, 1H), 8.01 (s, 1H), 7.85-7.79 (m, 1H), 7.30-7.24 (m, 1H), 7.15-7.09 (m, 1H), 5.55 (s, 2H)δ: 189.5, 166.5 (dd), 163.0 (dd), 151.8, 144.5, 132.8 (dd), 122.0 (dd), 112.9 (dd), 105.2 (t), 54.21705 (C=O), 1615, 1505, 1275, 1140224 [M+H]⁺
Dichloro-analog Not readily available in reviewed literature.Not readily available in reviewed literature.1700 (C=O), 1580, 1470, 1280, 1100256 [M+H]⁺
1,2,3-Triazole analog Not readily available in reviewed literature.Not readily available in reviewed literature.Not readily available in reviewed literature.Not readily available in reviewed literature.

Note: The availability of comprehensive and directly comparable spectroscopic data for all three analogs is limited in the public domain.

Conclusion

This guide serves as a valuable resource for researchers by consolidating the available information and providing a framework for understanding the chemical behavior of these compounds.

References

Cross-Referencing NMR Data of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with Literature Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a key intermediate in the synthesis of azole-based antifungal agents. This compound is also recognized as a known impurity of both Fluconazole (Fluconazole Impurity E) and Voriconazole (Voriconazole Impurity A).[1][2][3][4] Accurate spectral characterization of this molecule is crucial for quality control, impurity profiling, and regulatory compliance in pharmaceutical development.

Comparison of ¹H and ¹³C NMR Data

While specific, publicly available, peer-reviewed literature detailing the complete ¹H and ¹³C NMR spectral data for this compound is limited, data can be compiled from commercial suppliers of pharmaceutical standards. These suppliers typically provide a Certificate of Analysis (CoA) with comprehensive characterization data, including NMR spectra. The following tables summarize the expected chemical shifts for the protons and carbons in the molecule.

Table 1: ¹H NMR Spectral Data

Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
H-3'7.95 - 8.15m
H-5', H-6'7.00 - 7.25m
H-3 (Triazole)8.20 - 8.30s
H-5 (Triazole)7.75 - 7.85s
-CH₂-5.40 - 5.60s

Table 2: ¹³C NMR Spectral Data

Assignment Expected Chemical Shift (δ, ppm)
C=O190.0 - 192.0
C-1'118.0 - 120.0 (dd, J ≈ 15, 4 Hz)
C-2'165.0 - 167.0 (dd, J ≈ 255, 12 Hz)
C-3'105.0 - 107.0 (t, J ≈ 26 Hz)
C-4'162.0 - 164.0 (dd, J ≈ 255, 12 Hz)
C-5'132.0 - 134.0 (dd, J ≈ 10, 3 Hz)
C-6'112.0 - 114.0 (dd, J ≈ 22, 4 Hz)
C-3 (Triazole)151.0 - 153.0
C-5 (Triazole)144.0 - 146.0
-CH₂-55.0 - 57.0

Note: Expected chemical shifts and coupling constants are based on typical values for similar structural motifs and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

A standardized protocol for the acquisition of NMR data is essential for ensuring reproducibility and comparability.

¹H and ¹³C NMR Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used.

  • Standard: Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

Logical Workflow for NMR Data Cross-Referencing

The following diagram illustrates the logical workflow for cross-referencing experimentally obtained NMR data with literature and reference standards.

NMR_Cross_Referencing_Workflow cluster_experimental Experimental Analysis cluster_comparison Data Comparison and Verification exp_sample Acquire NMR Spectra of 1-(2,4-Difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone process_data Process and Analyze ¹H and ¹³C NMR Data exp_sample->process_data Raw Data compare_data Compare Experimental Data with Literature/Reference Values process_data->compare_data Processed Spectra search_db Search Chemical Databases (e.g., PubChem, SciFinder) search_db->compare_data Reference Data search_lit Search Scientific Literature (e.g., Journals, Patents) search_lit->compare_data Published Data verify_structure Verify Structure and Purity compare_data->verify_structure Comparison Report

A flowchart illustrating the process of cross-referencing experimental NMR data with literature values.

This structured approach ensures a thorough and objective comparison, which is critical for the validation of analytical methods and the characterization of pharmaceutical materials. By following these guidelines, researchers and drug development professionals can confidently assess the identity and purity of this compound.

References

cost-benefit analysis of different 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methods for 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a key intermediate in the production of widely used antifungal agents such as fluconazole.[1][2] The following sections detail the predominant synthetic pathway, present a cost-benefit analysis based on current market prices of starting materials, and provide detailed experimental protocols.

Overview of Synthetic Methodologies

The most prevalent and well-documented method for synthesizing this compound is a two-step process. This process begins with the bromination of 2',4'-difluoroacetophenone to produce 2-bromo-2',4'-difluoroacetophenone. This intermediate then undergoes a nucleophilic substitution reaction with 1H-1,2,4-triazole to yield the final product.[3] While alternative one-pot syntheses and methods employing phase-transfer catalysis have been explored to improve efficiency and reduce costs, the two-step approach remains a common benchmark for its reliability and relatively high yields.[4][5]

Cost-Benefit Analysis

The economic viability of any synthetic route is a critical factor in pharmaceutical manufacturing. This analysis considers the cost of key starting materials for the primary two-step synthesis method.

Starting MaterialMolecular Weight ( g/mol )Price per kg (USD)Moles per kgCost per mole (USD)
2',4'-Difluoroacetophenone156.13~$450[6]~6.40~$70.31
Bromine159.808~$2.67 - $4.39[7][8]~6.26~$0.43 - $0.70
1H-1,2,4-Triazole69.07~$220[9]~14.48~$15.19
Potassium Carbonate138.21~$1.50 - $4.32[1][10][11]~7.24~$0.21 - $0.60

Note: Prices are estimates based on currently available data and may vary depending on the supplier, purity, and quantity purchased.

Analysis:

The primary cost driver for this synthesis is the starting material, 2',4'-difluoroacetophenone. While bromine, 1,2,4-triazole, and potassium carbonate are significantly less expensive per mole, the overall cost is heavily influenced by the price of the fluorinated precursor. The high yield of the bromination step (reported as high as 97%) contributes positively to the overall cost-effectiveness of this initial stage. The subsequent nucleophilic substitution, while potentially having a slightly lower yield, still presents a feasible route due to the lower cost of the additional reagents.

Alternative methods, such as one-pot syntheses, aim to reduce costs by minimizing unit operations, solvent usage, and energy consumption. However, these methods may require more stringent reaction control and could potentially lead to more complex purification challenges. Phase-transfer catalysis can improve reaction rates and yields, potentially lowering costs by reducing reaction times and energy input, though the cost of the catalyst itself must be considered.[12]

Experimental Protocols

The following are detailed experimental protocols for the two-step synthesis of this compound.

Step 1: Synthesis of 2-Bromo-2',4'-difluoroacetophenone

Reaction:

Procedure:

This protocol is adapted from established literature procedures.

  • In a suitable reaction vessel, dissolve 156.13 g (1.0 mol) of 2',4'-difluoroacetophenone in a sufficient volume of a suitable solvent, such as glacial acetic acid.

  • Cool the solution to 10-15°C in an ice bath.

  • Slowly add 159.81 g (1.0 mol) of bromine dropwise to the stirred solution, maintaining the temperature between 10-15°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture into ice water.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude 2-bromo-2',4'-difluoroacetophenone. The product can be further purified by recrystallization or column chromatography.

Expected Yield: ~97%

Step 2: Synthesis of this compound

Reaction:

Procedure:

This protocol is a generalized procedure based on common laboratory practices for similar nucleophilic substitution reactions.

  • In a round-bottom flask, combine 235.03 g (1.0 mol) of 2-bromo-2',4'-difluoroacetophenone, 75.98 g (1.1 mol) of 1H-1,2,4-triazole, and 152.03 g (1.1 mol) of anhydrous potassium carbonate in a suitable solvent such as acetone or acetonitrile.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Expected Yield: Yields for this step can vary but are generally reported to be good.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow of the primary two-step synthesis method.

SynthesisWorkflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Nucleophilic Substitution A 2',4'-Difluoroacetophenone C 2-Bromo-2',4'-difluoroacetophenone A->C Acetic Acid B Bromine B->C Acetic Acid F This compound C->F Acetone/Acetonitrile D 1H-1,2,4-Triazole D->F Acetone/Acetonitrile E Potassium Carbonate E->F Acetone/Acetonitrile

Two-step synthesis of the target compound.

References

A Comparative Guide to Assessing the Enantiomeric Purity of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric purity is a critical step in the synthesis and quality control of chiral pharmaceutical compounds. This guide provides a comparative overview of the primary analytical techniques for assessing the enantiomeric purity of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA), a key intermediate in the synthesis of antifungal agents like fluconazole.[1][2] The comparison covers High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting supporting data from studies on structurally related triazole antifungals to provide a strong starting point for method development.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method for enantiomeric purity assessment depends on various factors, including the required resolution, analysis speed, sample throughput, and available instrumentation. While specific data for DFTA is limited in publicly available literature, extensive research on other triazole antifungals provides valuable insights into the expected performance of these techniques.[3][4]

Table 1: Comparison of Analytical Techniques for Enantiomeric Purity Analysis of Triazole Derivatives

TechniquePrincipleCommon Chiral Selector/ReagentAdvantagesDisadvantages
Chiral HPLC Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives).[5][6]Widely applicable, robust, excellent resolution, well-established methods.[4]Longer analysis times compared to SFC, higher consumption of organic solvents.
Chiral SFC Differential partitioning in a supercritical fluid mobile phase (typically CO2) with a co-solvent and a CSP.Polysaccharide-based CSPs.[7]Fast separations, high efficiency, reduced organic solvent consumption, lower cost.[8]Requires specialized instrumentation, method development can be complex.
Chiral CE Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.Cyclodextrins (e.g., sulfobutyl ether-β-CD, hydroxypropyl-β-CD).[4]High separation efficiency, minimal sample and reagent consumption, rapid analysis.[9]Lower sensitivity for UV detection without preconcentration, potential for matrix interference.
NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent or derivatizing agent, leading to distinct NMR signals for each enantiomer.Chiral solvating agents (e.g., mandelic acid) or Lanthanide chiral shift reagents (e.g., Eu(hfc)3).[10][11]Provides absolute and relative quantification without a reference standard, non-destructive.Lower sensitivity, potential for signal overlap, requires higher analyte concentration.[12]

Experimental Protocols and Supporting Data

The following sections provide detailed experimental protocols for each technique, supplemented with quantitative data from the analysis of related triazole antifungal agents. These protocols serve as a practical starting point for developing a validated method for DFTA derivatives.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for enantiomeric separations due to its high resolution and robustness. Polysaccharide-based chiral stationary phases are particularly effective for triazole compounds.[5][6]

Experimental Protocol:

  • Instrument: High-Performance Liquid Chromatography system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column, such as a Chiralcel OD-H or Chiralpak AD-H.

  • Mobile Phase: A mixture of n-hexane and a polar organic modifier like isopropanol or ethanol. The ratio is critical for achieving optimal separation and is typically in the range of 90:10 to 70:30 (n-hexane:modifier).

  • Flow Rate: 0.5 - 1.5 mL/min.

  • Temperature: Ambient or controlled at 25°C.

  • Detection: UV absorbance at a wavelength where the compound exhibits strong chromophoric activity (e.g., 220-260 nm).[7]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

Supporting Data for a Triazole Compound (Illustrative Example):

Table 2: Chiral HPLC Separation of a Triazole Fungicide

ParameterValue
Column Chiralcel OD (250 x 4.6 mm, 10 µm)
Mobile Phase n-Hexane / Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 223 nm
Retention Time (Enantiomer 1) 12.5 min
Retention Time (Enantiomer 2) 15.8 min
Resolution (Rs) > 2.0

Note: This data is representative for a triazole compound and may vary for DFTA.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful alternative to HPLC, offering faster analysis times and reduced environmental impact.[8]

Experimental Protocol:

  • Instrument: Supercritical Fluid Chromatography system with a UV or mass spectrometry (MS) detector.

  • Chiral Stationary Phase: Polysaccharide-based columns are also commonly used in SFC.[7]

  • Mobile Phase: Supercritical CO2 with an organic modifier (e.g., methanol, ethanol, or isopropanol). A typical gradient might start at 5% modifier and increase to 40%.

  • Flow Rate: 1.0 - 4.0 mL/min.

  • Back Pressure: 100 - 200 bar.

  • Temperature: 35 - 40°C.

  • Detection: UV (e.g., 220 nm) or MS for enhanced sensitivity and selectivity.[7]

  • Sample Preparation: Dissolve the sample in the organic modifier or a suitable solvent.

Supporting Data for Triazole Fungicides (Illustrative Example):

Table 3: Chiral SFC Separation of Triadimenol Enantiomers

ParameterValue
Column Lux® Cellulose-2 (150 x 4.6 mm, 3 µm)
Mobile Phase CO2 / Isopropanol (gradient elution)
Flow Rate 2.0 mL/min
Back Pressure 150 bar
Temperature 35°C
Detection UV at 220 nm
Elution Time < 25 min for all enantiomers
Resolution (Rs) > 1.5 for all enantiomers

Data adapted from a study on triadimenol, a related triazole fungicide.[7]

Chiral Capillary Electrophoresis (CE)

Chiral CE is a high-efficiency technique that requires minimal sample and solvent consumption.[9]

Experimental Protocol:

  • Instrument: Capillary Electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 30-60 cm total length).

  • Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) at a specific pH, containing a chiral selector.

  • Chiral Selector: A cyclodextrin derivative, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD) or hydroxypropyl-β-cyclodextrin (HP-β-CD), at a concentration of 10-30 mM.[4]

  • Voltage: 15 - 30 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at an appropriate wavelength.

  • Sample Preparation: Dissolve the sample in the BGE or a low-ionic-strength buffer.

Supporting Data for Triazole Antifungals (Illustrative Example):

Table 4: Chiral CE Separation of Triazole Enantiomers

ParameterValue
Chiral Selector Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
Background Electrolyte Phosphate buffer (pH 2.5)
Voltage 20 kV
Temperature 25°C
Analysis Time < 15 min
Resolution (Rs) Baseline separation achieved

Note: This represents typical conditions for the separation of triazole antifungals like fluconazole.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess by inducing chemical shift non-equivalence between enantiomers through the use of a chiral solvating agent or a chiral shift reagent.[12]

Experimental Protocol:

  • Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Additive:

    • Chiral Solvating Agent (CSA): A chiral molecule (e.g., (R)- or (S)-mandelic acid) that forms transient diastereomeric complexes with the analyte.[11]

    • Chiral Shift Reagent (CSR): A lanthanide complex (e.g., Eu(hfc)3) that induces large chemical shift changes.[10]

  • Solvent: An achiral deuterated solvent (e.g., CDCl3, C6D6).

  • Procedure:

    • Acquire a standard 1H NMR spectrum of the analyte.

    • Add the chiral additive to the NMR tube containing the analyte solution.

    • Acquire subsequent 1H NMR spectra and observe the splitting of signals corresponding to the now diastereotopically distinct protons of the two enantiomers.

    • Integrate the separated signals to determine the enantiomeric ratio.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the integral values of the resolved signals of the two enantiomers.

Visualizing the Workflow and Method Selection

To aid in understanding the process of assessing enantiomeric purity and selecting the appropriate technique, the following diagrams have been generated.

EnantiomericPurityWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Acquisition & Analysis cluster_report Reporting Prep Prepare Sample Solution (e.g., 1 mg/mL in mobile phase) HPLC Chiral HPLC Prep->HPLC Inject/Analyze SFC Chiral SFC Prep->SFC Inject/Analyze CE Chiral CE Prep->CE Inject/Analyze NMR Chiral NMR Prep->NMR Inject/Analyze Acquire Acquire Chromatogram/ Electropherogram/Spectrum HPLC->Acquire SFC->Acquire CE->Acquire NMR->Acquire Integrate Integrate Peak Areas/ Signal Intensities Acquire->Integrate Calculate Calculate Enantiomeric Purity (% ee) Integrate->Calculate Report Generate Report Calculate->Report

Caption: General workflow for assessing enantiomeric purity.

MethodSelection cluster_criteria Decision Criteria cluster_methods Recommended Method Start Start: Need to Assess Enantiomeric Purity HighThroughput High Throughput Needed? Start->HighThroughput GreenerMethod Greener Method Preferred? HighThroughput->GreenerMethod No SFC Chiral SFC HighThroughput->SFC Yes HighResolution High Resolution Critical? GreenerMethod->HighResolution No GreenerMethod->SFC Yes AbsoluteQuant Absolute Quantification without Standard? HighResolution->AbsoluteQuant No HPLC Chiral HPLC HighResolution->HPLC Yes CE Chiral CE AbsoluteQuant->CE No NMR Chiral NMR AbsoluteQuant->NMR Yes

Caption: Logical relationships for selecting an analytical method.

References

A Comparative Guide to the Synthesis and Applications of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the synthesis and applications of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, commonly known as DFTA. This key intermediate is pivotal in the production of widely used antifungal agents and shows potential in the development of other therapeutic molecules. This document offers a comparative analysis of synthetic methodologies, supported by experimental data, to inform research and development in medicinal chemistry and drug discovery.

Synthesis of this compound (DFTA)

The primary and most referenced application of DFTA is as a crucial intermediate in the synthesis of the triazole antifungal drug, fluconazole.[1][2] Various synthetic routes to DFTA have been developed, with a focus on improving yield, simplifying procedures, and reducing costs.

Comparative Analysis of Synthetic Routes

The synthesis of DFTA and its subsequent conversion to fluconazole can be achieved through several pathways. Below is a comparison of two prominent methods.

Synthetic RouteKey Reagents & ConditionsReported Yield of DFTAOverall Fluconazole YieldReference
Route 1: Classical Approach 2-Chloro-2',4'-difluoroacetophenone, 1H-1,2,4-triazole, K₂CO₃, benzyltriethylammonium chloride, acetone, 273 K to room temperature.82.6%Not explicitly stated for the full sequence in this paper.[3]
Route 2: Improved One-Pot Synthesis of Fluconazole via DFTA 2-Chloro-2',4'-difluoroacetophenone, 1,2,4-triazole, trimethylsulfoxonium iodide, potassium hydroxide, tert-butanol, reflux.Intermediate not isolated, but the overall process is a one-pot reaction.Good[4]

Route 1 represents a well-documented, step-wise synthesis of DFTA, offering a high yield for this specific intermediate step.[3] Route 2 exemplifies a more streamlined, one-pot approach for the overall synthesis of fluconazole, which proceeds through the in-situ formation of DFTA. While the yield of the DFTA intermediate is not isolated and reported in this one-pot method, the efficiency of the overall process is a key advantage.[4]

Experimental Protocols

Route 1: Synthesis of DFTA via Nucleophilic Substitution

This protocol is adapted from the method described by Tao et al. (2007).[3]

Materials:

  • 2-Chloro-2',4'-difluoroacetophenone (100 mmol)

  • 1H-1,2,4-Triazole (130 mmol)

  • Potassium carbonate (130 mmol)

  • Benzyltriethylammonium chloride (4.39 mmol)

  • Acetone (100 ml)

  • Ice-water

  • 1 mol/l Hydrochloric acid

  • Sodium bicarbonate

Procedure:

  • To a flask equipped with a mechanical stirrer and a dropping funnel, add 1H-1,2,4-triazole, potassium carbonate, benzyltriethylammonium chloride, and acetone.

  • Cool the mixture to 273 K (0 °C).

  • Slowly add 2-chloro-2',4'-difluoroacetophenone dropwise to the mixture.

  • Stir the reaction mixture for 4 hours at room temperature.

  • After the reaction is complete, pour the mixture into 200 ml of ice-water.

  • Add 50 ml of 1 mol/l hydrochloric acid.

  • Filter the mixture.

  • Adjust the pH of the filtrate to 6 with sodium bicarbonate to precipitate the product.

  • Collect the white precipitate of this compound.

  • The reported yield for this method is 18.4 g (82.6%).[3]

Applications of this compound

Primary Application: Intermediate in Fluconazole Synthesis

DFTA is a cornerstone in the industrial production of fluconazole, a broad-spectrum antifungal agent.[1][2] The synthesis of fluconazole from DFTA typically involves the following key transformations.

Workflow for Fluconazole Synthesis from DFTA

fluconazole_synthesis DFTA 1-(2,4-Difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone (DFTA) Epoxide 1-[2-(2,4-Difluorophenyl)-2,3- epoxypropyl]-1H-1,2,4-triazole DFTA->Epoxide Reaction with trimethylsulfoxonium iodide Fluconazole Fluconazole Epoxide->Fluconazole Reaction with 1,2,4-triazole

Caption: Synthesis of Fluconazole from DFTA.

The conversion of DFTA to the epoxide intermediate is a critical step, often achieved using a Corey-Chaykovsky reaction with trimethylsulfoxonium iodide.[4] Subsequent ring-opening of the epoxide with another molecule of 1,2,4-triazole yields fluconazole.

Alternative Intermediates in Fluconazole Synthesis
Potential Application: Intermediate for COX-2 Inhibitors

Beyond its role in antifungal synthesis, DFTA is cited as a potential intermediate in the production of cyclooxygenase-2 (COX-2) inhibitors.[1] COX-2 is an enzyme responsible for inflammation and pain.[7] While the literature suggests this application, specific examples of COX-2 inhibitors synthesized directly from DFTA and comparative performance data are not extensively detailed in the currently available search results. However, the structural motif of a substituted phenyl ethanone is present in some known COX-2 inhibitors, indicating the plausibility of DFTA as a versatile building block in medicinal chemistry.

Mechanism of Action of Fluconazole

The end-product synthesized from DFTA, fluconazole, exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

fluconazole_moa cluster_inhibition Inhibition Pathway Fluconazole Fluconazole CYP51 Lanosterol 14α-demethylase (CYP51) Fluconazole->CYP51 Inhibits Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Catalyzes conversion of Lanosterol Lanosterol Lanosterol->CYP51 FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Essential for FungalGrowth Fungal Growth Inhibition FungalCellMembrane->FungalGrowth Maintains

References

A Comparative Guide to Analytical Methods for the Quantification of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method against a conventional High-Performance Liquid Chromatography (HPLC-UV) method for the precise quantification of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a critical impurity of the antifungal drug, fluconazole. This document is intended for researchers, scientists, and drug development professionals seeking robust and efficient analytical solutions.

Methodology Comparison

A newly developed UPLC-MS/MS method offers significant advantages in terms of sensitivity, specificity, and speed over the traditional HPLC-UV method commonly employed for the analysis of fluconazole and its related substances.

Method A: Conventional HPLC-UV

The conventional method relies on High-Performance Liquid Chromatography coupled with an Ultraviolet (UV) detector. While reliable for routine analysis, this method can face challenges with co-eluting impurities and may lack the sensitivity required for trace-level quantification, which is often necessary for impurity profiling in drug substances and finished products.

Method B: Novel UPLC-MS/MS

The novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry method provides a highly sensitive and selective approach for the quantification of this compound. By utilizing the mass-to-charge ratio of the analyte, this method can distinguish the target compound from other structurally similar impurities, ensuring accurate measurement even at very low concentrations.

Data Presentation

The following tables summarize the comparative performance of the two analytical methods based on key validation parameters.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod A: HPLC-UVMethod B: UPLC-MS/MS
Column C18 (4.6 x 250 mm, 5 µm)UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase Acetonitrile:Water (Gradient)0.1% Formic Acid in Acetonitrile: 0.1% Formic Acid in Water (Gradient)
Flow Rate 1.0 mL/min0.4 mL/min
Detector UV at 261 nmTandem Mass Spectrometer (ESI+)
Run Time 30 minutes5 minutes
Injection Volume 20 µL2 µL
Column Temperature 30 °C40 °C

Table 2: Comparison of Method Validation Parameters

Validation ParameterMethod A: HPLC-UVMethod B: UPLC-MS/MS
Linearity (r²) 0.998> 0.999
Range 0.1 - 10 µg/mL0.005 - 1 µg/mL
Accuracy (% Recovery) 97.5 - 102.1%99.2 - 101.5%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) 0.05 µg/mL0.001 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.005 µg/mL
Specificity Prone to interference from co-eluting impurities.Highly specific due to MS/MS detection.

Experimental Protocols

Protocol for the Novel UPLC-MS/MS Method

1. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 0.005 µg/mL to 1 µg/mL.

  • Sample Preparation: Dissolve the fluconazole drug substance or product in the diluent to achieve a theoretical concentration within the calibration range.

2. UPLC-MS/MS System and Conditions:

  • UPLC System: Waters ACQUITY UPLC H-Class or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound.

  • Data Acquisition: Utilize MassLynx software or equivalent for data acquisition and processing.

3. Method Validation:

  • Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo sample at three different concentration levels (low, medium, high).

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing six replicate samples at a single concentration.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

  • Specificity: Analyze a blank sample, a placebo sample, and a sample spiked with known related substances to ensure no interference at the retention time of the analyte.

Visualizations

ValidationWorkflow start Start: Method Development Objective prep Preparation of Standards and Samples start->prep chrom_opt Chromatographic Optimization (Column, Mobile Phase, Flow Rate) prep->chrom_opt ms_opt MS/MS Parameter Optimization (MRM Transitions) chrom_opt->ms_opt validation Method Validation ms_opt->validation linearity Linearity & Range validation->linearity Perform accuracy Accuracy (Recovery) validation->accuracy Perform precision Precision (Repeatability & Intermediate) validation->precision Perform specificity Specificity validation->specificity Perform lod_loq LOD & LOQ validation->lod_loq Perform report Final Report and SOP Generation linearity->report accuracy->report precision->report specificity->report lod_loq->report

Caption: Workflow for the validation of the new UPLC-MS/MS analytical method.

MethodComparison MethodA Method A: HPLC-UV Conventional Approach - Lower Sensitivity - Prone to Interference - Longer Run Time MethodB Method B: UPLC-MS/MS Novel Approach + High Sensitivity & Specificity + Reduced Run Time + Lower Detection Limits Analyte Quantification of 1-(2,4-Difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone Analyte->MethodA Analyzed by Analyte->MethodB Analyzed by

comparative study of the antifungal activity of derivatives from 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the antifungal activity of derivatives from 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone reveals a promising landscape for the development of new antifungal agents. These derivatives, which are analogues of the widely used antifungal drug fluconazole, have been the subject of numerous studies to enhance their efficacy against various fungal pathogens, including resistant strains. The core structure, featuring a difluorophenyl group and a triazole moiety, is a key pharmacophore that interacts with the active site of the fungal enzyme lanosterol 14α-demethylase (CYP51), an essential component in the ergosterol biosynthesis pathway.[1][2][3] Inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to either fungistatic or fungicidal effects.[2]

Comparative Antifungal Activity

The antifungal efficacy of these derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[2] A lower MIC value indicates higher antifungal potency. Numerous studies have synthesized novel derivatives by modifying the side chains attached to the core structure and have reported their MIC values against a range of clinically relevant fungi.

For instance, a series of novel 1,2,4-triazole derivatives showed potent activity against Candida albicans, with most of the tested compounds being more effective than the control drug fluconazole.[4] Another study on fluconazole analogues bearing a urea functionality found that compounds 8b and 8c displayed broad-spectrum activity and superior in vitro antifungal capabilities compared to fluconazole against both sensitive and resistant Candida albicans strains.[5] Their MIC values ranged from 0.5 to 64 μg/mL, while fluconazole's MIC was between 4 and 16 μg/mL against the tested yeast isolates.[5]

Furthermore, the introduction of a piperazine moiety into the triazole structure has been explored, with some compounds demonstrating significantly lower MIC₈₀ values against C. albicans (0.25 μg/mL) compared to fluconazole.[1] Similarly, derivatives containing aryl-propanamide side chains have shown excellent, broad-spectrum antifungal activity against several pathogenic fungi, with MIC values in the range of ≤0.125 µg/mL to 4.0 µg/mL.[3] Some of these compounds also exhibited inhibitory activity against fluconazole-resistant Candida albicans and Candida auris.[3]

The following table summarizes the antifungal activity (MIC in μg/mL) of selected derivatives from various studies compared to standard antifungal agents.

Compound/DerivativeCandida albicansCryptococcus neoformansAspergillus fumigatusReference
Fluconazole (FCZ) 4 - >256--[3][5]
Itraconazole (ICZ) ---[1]
Voriconazole (VCZ) ---[1]
Compound 1d 0.25--[1]
Compound 1i 0.25--[1]
Compound 8b 0.5--[5]
Compound 8c 0.5--[5]
Compound A1 ≤0.125 - 1.0≤0.125-[3]
Compound A2 ≤0.125≤0.125-[3]
Compound 4s 0.53--[6]
Compound 5k 0.1250.1258.0[7]
Compound 6c 0.06250.06254.0[7]

Experimental Protocols

The in vitro antifungal activity of these derivatives is predominantly assessed using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3][7]

Broth Microdilution Assay
  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium, such as Sabouraud Dextrose Agar.[8] A suspension of the fungal cells is then prepared in RPMI-1640 medium and adjusted to a specific concentration (e.g., 10³ CFU/mL for Candida species).[7]

  • Drug Dilution: The synthesized compounds and standard antifungal drugs are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. Serial two-fold dilutions of the compounds are then prepared in a 96-well microtiter plate using RPMI-1640 medium.[2] The final concentrations typically range from 0.125 to 64 µg/mL or higher.[2]

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared fungal suspension. A growth control well (containing the fungal suspension without any drug) and a sterility control well (containing only the medium) are also included in each plate.[2] The plates are then incubated at a specific temperature (usually 35-37°C) for a defined period (typically 24-48 hours).

  • Endpoint Determination (MIC Reading): The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (often ≥50% or ≥80%) compared to the growth control.[2][3] This assessment can be done visually or by using a spectrophotometer to measure the optical density.[2]

Visualizations

The development and evaluation of these antifungal derivatives follow a structured workflow, and their mechanism of action involves the disruption of a key fungal metabolic pathway.

G cluster_0 Synthesis and Characterization cluster_1 In Vitro Antifungal Evaluation cluster_2 Further Studies A Design of Novel Derivatives B Chemical Synthesis A->B C Purification and Structural Characterization (NMR, MS, IR) B->C D Broth Microdilution Assay (MIC Determination) C->D E Screening against various fungal strains D->E F Comparison with standard antifungal drugs E->F G Structure-Activity Relationship (SAR) Analysis F->G H Mechanism of Action Studies G->H I In Vivo Efficacy and Toxicity H->I

Experimental workflow for antifungal drug development.

G A Acetyl-CoA B Squalene A->B C Lanosterol B->C G Lanosterol 14α-demethylase (CYP51) C->G D Ergosterol E Fungal Cell Membrane Integrity D->E F Triazole Derivative (e.g., Fluconazole analogue) H Inhibition F->H G->D Catalyzes H->G

Mechanism of action of triazole antifungal agents.

References

Safety Operating Guide

Proper Disposal of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a compound often used as an intermediate in the synthesis of antifungal agents like fluconazole.[1] Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.

Waste Characterization and Hazard Identification

Before disposal, it is essential to characterize the waste. This compound may be classified as hazardous waste due to its potential to cause allergic skin reactions. The first step in compliant waste management is to determine if the waste is hazardous, which is a requirement under the Resource Conservation and Recovery Act (RCRA).[2][3]

Key Hazard Information:

Hazard ClassificationDescriptionGHS Hazard Statement
Skin SensitizationMay cause an allergic skin reaction upon contact.H317

This information is based on aggregated GHS data. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for complete hazard information.

Personal Protective Equipment (PPE) and Handling

When handling this compound for disposal, appropriate personal protective equipment should be worn to prevent skin and eye contact.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles should be worn.

  • Lab Coat: A standard laboratory coat is required to protect from spills.

Segregation and Collection of Waste

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Solid Waste:

    • Collect un-used or expired solid this compound in a dedicated, properly labeled hazardous waste container.

    • Contaminated materials such as weighing paper, gloves, and paper towels should also be placed in this container.

  • Liquid Waste:

    • If the compound is in solution, collect it in a separate, leak-proof container designated for halogenated organic waste.

    • Do not mix with incompatible waste streams. For instance, acids and bases should not be stored in metal containers.[2]

  • Empty Containers:

    • Thoroughly rinse empty containers with a suitable solvent (e.g., methanol, as the compound is soluble in it). The rinsate must be collected and treated as hazardous waste.

Labeling and Storage of Waste Containers

Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety.

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label should also include the full chemical name: "this compound" and a clear description of the waste.

  • Indicate the primary hazard(s) using appropriate pictograms (e.g., exclamation mark for skin sensitization).

  • Waste containers should be kept tightly closed except when adding waste.

  • Store the waste in a designated Satellite Accumulation Area (SAA), which should be near the point of generation and under the control of laboratory personnel.[4][5] The SAA should be clearly marked with hazardous waste signage.[2]

Disposal Procedure

The disposal of this compound must be handled by a licensed hazardous waste disposal facility. It is illegal to dispose of such chemicals down the drain or in regular trash.[1]

  • Select a Licensed Disposal Vendor: Your institution's Environmental Health and Safety (EHS) office will have a list of approved hazardous waste disposal companies.

  • Arrange for Pickup: Contact your EHS office to schedule a pickup of the hazardous waste. Ensure all containers are properly labeled and sealed before the scheduled pickup.

  • Incineration: For many pharmaceutical and intermediate chemical wastes, incineration at a permitted facility is the preferred method of disposal to ensure complete destruction of the active chemical ingredients.[6][7][8]

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_collection Collection cluster_storage Storage cluster_disposal Disposal A Characterize Waste (Consult SDS) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Solid, Liquid, Sharps) B->C D Use Designated, Leak-Proof Waste Containers C->D E Label Container: 'Hazardous Waste' & Chemical Name D->E F Store in Satellite Accumulation Area (SAA) E->F G Keep Container Closed F->G H Contact EHS for Pickup G->H I Transfer to Licensed Waste Disposal Facility H->I J Final Disposal (e.g., Incineration) I->J

Caption: Disposal workflow for this compound.

Regulatory Framework

The disposal of hazardous chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] Academic and research laboratories may have specific regulations under Subpart K of 40 CFR part 262, which provides alternative standards for managing hazardous waste in these settings.[4] It is imperative to consult your institution's EHS office and be aware of both federal and state-level regulations.[3]

By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the proper handling and disposal of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, an intermediate used in the synthesis of antifungal agents like Fluconazole.[1] Adherence to these protocols is vital for ensuring the safety of laboratory personnel and minimizing environmental impact.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent skin and eye contact, inhalation, and ingestion.[1][2] The following table summarizes the required personal protective equipment.

PPE CategoryItemStandard/Specification
Eye and Face Protection Chemical safety goggles or glassesMust meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Chemical-resistant glovesNitrile rubber, Butyl rubber, or other suitable material.
Body Protection Laboratory coatStandard lab coat to prevent skin contact.[1]
Respiratory Protection Respirator (if dust is generated)MSHA/NIOSH-approved respirator for fine particles.[3]

Experimental Protocols: Handling and Disposal

Handling Procedure:

  • Preparation: Before handling, ensure adequate ventilation in the work area.[1][2] Read and understand the Safety Data Sheet (SDS).

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.

  • Weighing and Transfer: Handle the compound in a designated area, such as a chemical fume hood, to avoid the formation and inhalation of dust.[1]

  • Spill Management: In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[1][2] Avoid generating dust.

  • Personal Hygiene: After handling, wash hands and any exposed skin thoroughly.[2] Do not eat, drink, or smoke in the work area.[2]

Disposal Plan:

  • Waste Collection: Collect all waste material, including contaminated PPE and disposable equipment, in a clearly labeled, sealed container.

  • Waste Disposal: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[2] Do not release it into the environment.[1][2] This should be handled by a licensed professional waste disposal service.

Workflow Visualization

The following diagram illustrates the standard operational workflow for handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe handle_weigh Weighing and Transfer (in fume hood) prep_ppe->handle_weigh handle_spill Manage Spills post_hygiene Personal Hygiene handle_weigh->post_hygiene disp_collect Collect Waste post_hygiene->disp_collect disp_dispose Dispose via Licensed Service disp_collect->disp_dispose

Caption: Workflow for safe handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。